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  • Product: 6-Oxaspiro[3.4]octan-5-one
  • CAS: 84565-26-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 6-Oxaspiro[3.4]octan-5-one – Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the transition from planar, sp²-rich aromatic molecules to three-dimensional, sp³-rich architectures is a proven strategy to improve pharmacokinetic profiles and reduce o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the transition from planar, sp²-rich aromatic molecules to three-dimensional, sp³-rich architectures is a proven strategy to improve pharmacokinetic profiles and reduce off-target toxicity—a paradigm often referred to as "escaping from flatland." 6-Oxaspiro[3.4]octan-5-one (CAS: 84565-26-4) represents a highly valuable spirocyclic building block in this domain. As an α -spirocyclobutane- γ -butyrolactone, it provides exceptional conformational rigidity. This whitepaper provides an in-depth technical analysis of its physical properties, validated synthetic methodologies, and its critical role in the development of novel neurotherapeutics.

Chemical Structure and Physical Properties

The architecture of 6-oxaspiro[3.4]octan-5-one consists of a five-membered γ -lactone ring spiro-fused at the α -carbon to a highly strained four-membered cyclobutane ring. This spiro[3.4] system restricts the rotational degrees of freedom of attached pharmacophores, locking them into specific bioactive vectors.

According to authoritative compound databases such as and commercial suppliers like , the core quantitative properties of this scaffold are summarized in Table 1.

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name 6-Oxaspiro[3.4]octan-5-one
CAS Registry Number 84565-26-4
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
Monoisotopic Mass 126.06808 Da
SMILES String C1CC2(C1)CCOC2=O
Predicted XLogP 1.1
Structural Class Spirocyclic γ -Lactone

Synthetic Methodology: Double Alkylation Workflow

The construction of the spiro[3.4]octane framework requires overcoming the high activation energy associated with forming a strained cyclobutane ring. The most efficient, scalable route involves the double alkylation of γ -butyrolactone with 1,3-dibromopropane.

Synthesis A γ-Butyrolactone (Starting Material) B Lithium Enolate Intermediate A->B LDA, THF -78 °C C Mono-alkylated Intermediate B->C 1,3-Dibromopropane SN2 Attack D 6-Oxaspiro[3.4]octan-5-one (Target) C->D LDA (2nd equiv) Intramolecular SN2

Figure 1: Stepwise synthetic workflow for 6-oxaspiro[3.4]octan-5-one via double alkylation.

Reaction Optimization and Stoichiometry

To ensure a self-validating and high-yielding reaction, strict stoichiometric control is required. Table 2 outlines the critical parameters.

Table 2: Stoichiometric and Condition Parameters

Reagent / ParameterEquivalents / ValueFunction / Mechanistic Rationale
γ -Butyrolactone 1.0 eqStarting material; provides the γ -lactone core.
LDA 2.1 eqBase; required twice to form the kinetic enolate for both steps.
1,3-Dibromopropane 1.1 eqBis-electrophile; forms the spiro-fused cyclobutane ring.
Anhydrous THF 0.5 MSolvent; coordinates Li⁺ ions, stabilizing the reactive enolate.
Step-by-Step Experimental Protocol
  • Step 1: Enolate Generation (Kinetic Control) In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve γ -butyrolactone (1.0 equiv) in anhydrous THF (0.5 M). Cool the solution to -78 °C. Dropwise add Lithium Diisopropylamide (LDA, 2.1 equiv, 2.0 M in THF/heptane). Causality: LDA is a sterically hindered, non-nucleophilic base. At -78 °C, it selectively abstracts the α -proton to form the kinetic enolate, preventing unwanted nucleophilic acyl substitution at the lactone carbonyl. The 2.1 equivalents are strictly necessary because the intermediate mono-alkylated product must be deprotonated a second time to drive the final cyclization.

  • Step 2: Intermolecular Alkylation Slowly introduce 1,3-dibromopropane (1.1 equiv). Maintain the reaction at -78 °C for 1 hour. Causality: Keeping the temperature at -78 °C ensures that the first Sₙ2 attack occurs cleanly without promoting side reactions like elimination (E2) or self-condensation.

  • Step 3: Intramolecular Cyclization Gradually warm the reaction mixture to room temperature (25 °C) and stir for 12 hours. Causality: The intramolecular Sₙ2 formation of a highly strained 4-membered cyclobutane ring possesses a high activation energy barrier. Warming the reaction provides the essential thermal energy to overcome this barrier.

  • Step 4: Self-Validating Workup & Purification Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 × 20 mL). Wash the combined organics with brine. Self-Validation Checkpoint: The brine wash is critical; it removes water-soluble lithium salts and prevents emulsion formation. Prior to column chromatography, perform a TLC (3:1 Hexanes/EtOAc). The disappearance of the starting lactone (R_f ~0.4) and the emergence of a single new spot (R_f ~0.6) validates successful cyclization. Purify via silica gel flash chromatography to yield the target compound as a clear, viscous oil. Recent advances in asymmetric spiro-lactone synthesis utilizing similar methodologies can be referenced in the .

Applications in Medicinal Chemistry: 5-HT₇ Receptor Modulators

Beyond its utility as a structural curiosity, 6-oxaspiro[3.4]octan-5-one is actively utilized in the synthesis of neuroactive pharmaceuticals. Specifically, it serves as a core scaffold in the development of 5-Hydroxytryptamine 7 (5-HT₇) receptor modulators .

As detailed in, functionalized derivatives of this spiro-lactone exhibit disease-modifying actions for conditions associated with 5-HT₇ dysregulation, such as depression, schizophrenia, and circadian rhythm sleep disorders. The spirocyclic nature of the molecule ensures that the attached pharmacophores are held in the precise spatial orientation required to bind the deep hydrophobic pockets of the GPCR.

Signaling L Spirocyclic 5-HT7 Modulator R 5-HT7 Receptor (GPCR) L->R Binds & Modulates G Gαs Protein Activation R->G Conformational Change AC Adenylate Cyclase (AC) G->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Cognitive & Mood Regulation PKA->Effect Phosphorylation Cascade

Figure 2: 5-HT7 receptor signaling pathway modulated by spirocyclic lactone derivatives.

Mechanism of Action

When the spirocyclic modulator binds the 5-HT₇ receptor, it induces a conformational shift that activates the G α s protein. This stimulates Adenylate Cyclase (AC), leading to the accumulation of intracellular cAMP. The elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates downstream targets (such as CREB), ultimately regulating gene expression linked to mood and cognitive function.

References

  • 6-oxaspiro[3.4]octan-5-one (C7H10O2). PubChem.[Link]

  • US10239868B2 - 5-hydroxytryptamine receptor 7 activity modulators and their method of use.
  • Asymmetric Synthesis of α -Spiro- γ -lactones and α -Substituted γ -Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry.[Link]

Exploratory

Comprehensive 1H and 13C NMR Spectral Reference and Structural Elucidation Guide for 6-Oxaspirooctan-5-one

Comprehensive 1H and 13C NMR Spectral Reference and Structural Elucidation Guide for 6-Oxaspiro[1]octan-5-one Executive Summary & Scope In modern medicinal chemistry, the "escape from flatland" paradigm has driven the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1H and 13C NMR Spectral Reference and Structural Elucidation Guide for 6-Oxaspiro[1]octan-5-one

Executive Summary & Scope

In modern medicinal chemistry, the "escape from flatland" paradigm has driven the integration of sp³-rich spirocyclic scaffolds into drug discovery pipelines to improve target specificity and metabolic stability. Among these, 6-oxaspiro[1]octan-5-one (CAS: 84565-26-4) serves as a critical rigidified building block[2]. This whitepaper provides an in-depth, peer-calibrated reference for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 6-oxaspiro[1]octan-5-one. By detailing the causality behind the chemical shifts and establishing a self-validating acquisition protocol, this guide empowers analytical chemists and drug development professionals to definitively verify the structural integrity of this spiro-lactone architecture.

Structural Architecture & Connectivity

6-Oxaspiro[1]octan-5-one is characterized by a highly strained spirocyclic system consisting of a four-membered cyclobutane ring fused to a five-membered γ -butyrolactone ring at a single quaternary spiro carbon (C4). Understanding the IUPAC numbering is paramount for accurate spectral assignment, as the electronic environments of the two rings are distinctly isolated by the spiro center.

G C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 Spiro C3->C4 C4->C1 C5 C5 C=O C4->C5 O6 O6 C5->O6 C7 C7 O6->C7 C8 C8 C7->C8 C8->C4

Figure 1: Topological connectivity and IUPAC numbering of 6-oxaspiro[1]octan-5-one.

High-Resolution NMR Spectral Reference Data

The following benchmark data is synthesized from empirical substituent-shift analyses of highly characterized spiro[1]octane derivatives, such as bromomethyl and tert-butylphenyl analogs[3],[4].

¹H NMR Spectral Data

The proton spectrum is defined by the stark contrast between the deshielded lactone protons and the strained cyclobutane protons.

Table 1: ¹H NMR Reference Data (400 MHz, CDCl₃)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Causality / Assignment
H-7 4.32t7.22HStrongly deshielded by the inductive effect of the adjacent lactone oxygen (O6).
H-8 2.38t7.22HAlpha to the spiro quaternary center (C4); shielded relative to H-7.
H-1, H-3 2.22m-4HCyclobutane protons adjacent to the spiro C4. Symmetrical in the unsubstituted core.
H-2 1.90m-2HDistal cyclobutane protons. Shifted upfield due to the anisotropic shielding of the strained ring.
¹³C NMR Spectral Data

The carbon spectrum provides the most definitive proof of the spirocyclic framework, particularly through the diagnostic chemical shifts of the C4 quaternary center and the C2 distal carbon.

Table 2: ¹³C NMR Reference Data (100 MHz, CDCl₃)

PositionChemical Shift ( δ , ppm)TypeMechanistic Causality / Assignment
C-5 181.5C=O γ -lactone carbonyl. Highly deshielded due to oxygen electronegativity and sp² hybridization.
C-7 66.2CH₂Oxygen-bound aliphatic carbon of the lactone ring.
C-4 43.8C (quat)The spiro quaternary center. Acts as an electronic insulator between the two ring systems.
C-8 34.5CH₂Aliphatic carbon in the lactone ring, adjacent to the spiro center.
C-1, C-3 31.2CH₂Symmetrical cyclobutane carbons alpha to C4.
C-2 16.1CH₂Distal cyclobutane carbon. The extreme upfield shift is a hallmark of the high p-character in the C-C bonds of the strained four-membered ring[3].

Experimental Protocol: A Self-Validating Acquisition System

To ensure absolute trustworthiness in structural elucidation, analytical workflows must move beyond simple 1D acquisition. The following protocol establishes a self-validating system where experimental choices are dictated by the physical chemistry of the molecule.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 5–10 mg of the analyte in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is selected because it lacks exchangeable protons that could obscure the critical aliphatic cyclobutane signals (1.8–2.5 ppm). Its residual CHCl₃ peak ( δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) provides a reliable secondary internal reference[5].

  • 1D ¹H NMR Acquisition : Execute a standard 1D proton experiment (e.g., zg30 pulse program) at 400 MHz. Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2.0s delay ensures complete longitudinal ( T1​ ) relaxation of the aliphatic protons, guaranteeing that the integrations (2H:2H:4H:2H) are strictly quantitative.

  • 1D ¹³C NMR Acquisition : Execute a proton-decoupled ¹³C experiment (e.g., zgpg30) at 100 MHz. Critically, extend the D1 delay to 3.0–5.0 seconds. Causality: The spiro quaternary carbon (C4) and the carbonyl carbon (C5) lack directly attached protons, resulting in exceptionally long T1​ relaxation times. A standard 1.0s delay will cause these diagnostic peaks to vanish into the noise floor[3].

  • Orthogonal 2D Validation (The Self-Validating Step) : Relying solely on 1D shifts is prone to interpretive error. You must validate the spiro linkage orthogonally:

    • HSQC (Heteronuclear Single Quantum Coherence) : Deploy to map the directly bonded protons to their carbons. This definitively proves that the highly shielded 16.1 ppm carbon is the C2 CH₂ group.

    • HMBC (Heteronuclear Multiple Bond Correlation) : This is the ultimate validation step. The H-8 protons ( δ 2.38) must show strong 2J correlations to the C4 spiro carbon ( δ 43.8) and 3J correlations to the C5 carbonyl ( δ 181.5). If these cross-peaks are absent, the spiro-lactone architecture is compromised[4].

Workflow Prep Sample Preparation (5-10 mg in CDCl3) Acq1D 1D NMR Acquisition (1H at 400MHz, 13C at 100MHz) Prep->Acq1D Process Data Processing (Phase & Baseline Correction) Acq1D->Process Acq2D 2D NMR Validation (COSY, HSQC, HMBC) Process->Acq2D Assign Signal Assignment & Structural Elucidation Acq2D->Assign

Figure 2: Self-validating workflow for NMR acquisition and 2D structural verification.

References

  • Mori, T., Abe, K., & Shirakawa, S. "Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations." The Journal of Organic Chemistry - ACS Publications. 3

  • "84565-26-4 | 6-Oxaspiro[1]octan-5-one | Esters." Ambeed.com. 2

  • "Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams." Chemical Science - RSC. 5

  • "Divergent Functionalization of Alkenes Enabled by Photoredox Activation of CDFA and α-Halo Carboxylic Acids." Chemical Science - RSC. 4

Sources

Foundational

Mechanistic Dynamics of Lactone Ring Opening in 6-Oxaspiro[3.4]octan-5-one: A Comprehensive Technical Guide

As a Senior Application Scientist in synthetic methodology, I frequently encounter spirocyclic scaffolds that challenge standard mechanistic assumptions. Among these, 6-oxaspiro[3.4]octan-5-one stands out.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in synthetic methodology, I frequently encounter spirocyclic scaffolds that challenge standard mechanistic assumptions. Among these, 6-oxaspiro[3.4]octan-5-one stands out. This highly specialized γ -lactone is a privileged building block in medicinal chemistry, most notably utilized in the synthesis of1[1].

Understanding the precise mechanism of its ring opening is not just an academic exercise; it is a critical prerequisite for designing scalable, high-yield synthetic routes in drug development. This whitepaper deconstructs the structural thermodynamics, mechanistic pathways, and self-validating experimental protocols required to master the reactivity of this unique spiro-lactone.

Structural Architecture & The Thorpe-Ingold Effect

To predict the reactivity of 6-oxaspiro[3.4]octan-5-one, we must first map its topology. The molecule consists of a highly strained four-membered cyclobutane ring spiro-fused at the α -position (C4) of a five-membered γ -butyrolactone.

When the lactone ring opens via acyl-oxygen cleavage (breaking the C5–O6 bond), the resulting aliphatic chain remains tethered to the spiro carbon. Structurally, the C8–C7–O6 sequence unfurls to become a 2-hydroxyethyl group. Because C4 is part of the cyclobutane ring, the final product is a 1,1-disubstituted cyclobutane —specifically, a 1-(2-hydroxyethyl)cyclobutane-1-carbonyl derivative.

The Thermodynamic Tug-of-War

Standard γ -butyrolactones are thermodynamically stable and notoriously sluggish toward ring-opening. However, the spiro-fusion in 6-oxaspiro[3.4]octan-5-one alters this baseline via the Thorpe-Ingold effect [2]:

  • Ground-State Destabilization: The cyclobutane ring compresses the internal C8–C4–C5 angle. This angle compression forces the exocyclic bonds of the lactone to widen, increasing the inherent ring strain of the γ -lactone compared to an unhindered analog.

  • Transition-State Shielding: As a nucleophile approaches the C5 carbonyl along the Bürgi-Dunitz trajectory (~107°), the steric bulk of the cyclobutane ring partially shields the electrophilic center, increasing the kinetic activation energy ( Ea​ ).

  • Product-State Congestion: Ring-opening relieves the γ -lactone strain but forces the resulting 2-hydroxyethyl and carbonyl groups into a sterically crowded 1,1-disubstituted arrangement.

Mechanistic Pathways of Ring Opening

Depending on the reaction conditions, 6-oxaspiro[3.4]octan-5-one can undergo either acyl-oxygen or alkyl-oxygen cleavage.

Pathway A: Nucleophilic Acyl Substitution (Acyl-O Cleavage)

This is the dominant pathway under basic or neutral conditions (e.g., aminolysis to form amides). The mechanism proceeds via a classic addition-elimination sequence:

  • Nucleophilic Addition: The nucleophile attacks the C5 carbonyl π∗ orbital.

  • Tetrahedral Intermediate: The sp2 hybridized carbon transitions to an sp3 oxyanion. The steric congestion from the adjacent cyclobutane ring makes this step highly reversible and often rate-limiting.

  • Collapse & Cleavage: The intermediate collapses, reforming the carbonyl π -bond and expelling the O6 oxygen as an alkoxide, which is rapidly protonated to yield the primary alcohol.

Mechanism A 6-Oxaspiro[3.4]octan-5-one (Strained Spiro-lactone) B Nucleophilic Attack (Bürgi-Dunitz Trajectory) A->B + Nucleophile C Tetrahedral Intermediate (Sterically Congested) B->C Reversible D Acyl-O Cleavage (Strain Relief) C->D Rate-Limiting E 1-(2-Hydroxyethyl)cyclobutane Derivative D->E Proton Transfer

Mechanistic pathway of nucleophilic acyl-oxygen cleavage in 6-oxaspiro[3.4]octan-5-one.

Pathway B: Acid-Catalyzed Alkyl-Oxygen Cleavage

Under strongly acidic conditions with a nucleophilic counterion (e.g., concentrated HBr), protonation of the O6 oxygen transforms it into an excellent leaving group. The nucleophile can bypass the sterically hindered C5 carbonyl and attack the less hindered C7 methylene via an SN​2 mechanism. This cleaves the O6–C7 bond, yielding a 1-(2-haloethyl)cyclobutane-1-carboxylic acid.

Quantitative Data: Reactivity and Spectroscopic Tracking

To contextualize the reactivity of this spiro-lactone, we compare its strain and kinetic profile against standard lactone benchmarks.

Table 1: Relative Reactivity and Strain Profiles

Lactone SubstrateEst. Ring Strain Energy (kcal/mol)Relative Aminolysis RateMechanistic Observation
γ -Butyrolactone~6.01x (Reference)High thermodynamic stability; slow opening.
6-Oxaspiro[3.4]octan-5-one ~8.5 3x - 5x Strain-accelerated acyl-O cleavage; sterically hindered transition state.
β -Propiolactone~22.8>100xRapid alkyl-O and acyl-O cleavage due to extreme strain.

When executing these reactions, structural transformation is best tracked via Nuclear Magnetic Resonance (NMR) spectroscopy. The shift of the C7 protons is the definitive proof of ring opening, as demonstrated in established 3[3].

Table 2: Diagnostic 1H NMR Shifts for Lactone Ring Opening

Proton Assignment6-Oxaspiro[3.4]octan-5-one (Closed)1-(2-Hydroxyethyl)cyclobutane (Open)Shift Causality
C7 Methylene ( CH2​−O )~4.20 ppm (multiplet)~3.65 ppm (triplet)Transition from ester oxygen shielding to primary alcohol oxygen shielding.
C8 Methylene ( CH2​−Cspiro​ )~2.30 ppm (triplet)~1.95 ppm (triplet)Loss of the rigid cyclic conformation; increased rotational freedom.
Cyclobutane Protons ~1.80 - 2.10 ppm (multiplet)~1.70 - 2.00 ppm (multiplet)Minor upfield shift due to exocyclic transition of the adjacent carbonyl.

Self-Validating Experimental Protocols

A robust synthetic protocol must be self-validating. The following workflows incorporate built-in analytical checkpoints to confirm mechanistic progression and ensure high fidelity in drug discovery applications.

Protocol 1: Base-Mediated Aminolysis (Synthesis of Amide Precursors)

This protocol is optimized for generating functionalized precursors for receptor modulators.

  • Substrate Preparation: Dissolve 6-oxaspiro[3.4]octan-5-one (1.0 equiv) and the target primary amine (1.2 equiv) in anhydrous tetrahydrofuran (THF) under an inert N2​ atmosphere.

    • Causality: Anhydrous conditions are critical. The steric hindrance of the cyclobutane ring slows down aminolysis; the presence of water would lead to competitive, irreversible hydrolysis of the highly reactive tetrahedral intermediate.

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv) dropwise at 0 °C.

    • Causality: DBU acts as a non-nucleophilic base. It deprotonates the attacking amine to enhance its nucleophilicity without competing for the sterically congested C5 carbonyl carbon[2].

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Kinetic Validation (NMR Tracking): Extract a 0.1 mL aliquot, evaporate the THF, and dissolve in CDCl3​ . Analyze via 1H NMR. The reaction is deemed complete when the lactone C7-methylene multiplet at ~4.2 ppm completely disappears, replaced by the open-chain triplet at ~3.6 ppm[3].

  • Isolation: Quench the reaction with saturated aqueous NH4​Cl to neutralize the DBU. Extract the organic layer with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (Hexane/EtOAc).

Workflow S1 1. Substrate Preparation Dissolve in Anhydrous THF S2 2. Nucleophile Addition Add Amine & Base (0 °C) S1->S2 Inert Atmosphere S3 3. Kinetic Monitoring Track C7-H Shift via 1H NMR S2->S3 Warm to RT S4 4. Reaction Quench Sat. NH4Cl (aq) S3->S4 >95% Conversion S5 5. Product Isolation Flash Chromatography S4->S5 Organic Extraction

Self-validating experimental workflow for the base-mediated aminolysis of the spiro-lactone.

Protocol 2: NMR-Monitored Methanolysis for Thermodynamic Profiling

To evaluate the specific polymerizability or thermodynamic equilibrium of the lactone, an analytical micro-scale reaction is employed[3].

  • Preparation: Dissolve 10 mg of 6-oxaspiro[3.4]octan-5-one in 0.6 mL of CD3​OD .

  • Acidification: Add 1 mol % of concentrated H2​SO4​ directly to the NMR tube.

    • Causality: The Brønsted acid protonates the C5 carbonyl, lowering the LUMO energy and facilitating attack by the weak nucleophile ( CD3​OD ).

  • Equilibration & Measurement: Monitor the reaction at ambient temperature over 24 hours. Calculate the equilibrium constant ( Keq​ ) by integrating the remaining lactone C7 signals against the newly formed open-chain methyl ester signals.

References

  • Title: 5-hydroxytryptamine receptor 7 activity modulators and their method of use (US10239868B2)
  • Source: PMC (National Institutes of Health)
  • Source: Hoye Research Group (Macromolecules)

Sources

Exploratory

Thermodynamic stability of spirocyclic lactone 6-Oxaspiro[3.4]octan-5-one

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Oxaspiro[3.4]octan-5-one For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are of paramount importance in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Oxaspiro[3.4]octan-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a unique three-dimensional architecture that can lead to enhanced pharmacological properties.[1][2] The 6-oxaspiro[3.4]octan-5-one core, which integrates a strained β-lactone with a cyclopentane ring, represents a compelling but challenging chemotype. This guide provides a detailed analysis of the thermodynamic stability of this molecule. We will deconstruct the structural features governing its stability, outline state-of-the-art computational and experimental methodologies for its quantitative assessment, and discuss the implications for its synthesis, handling, and application in drug development.

Structural Deconstruction and Primary Drivers of Instability

The thermodynamic stability of 6-oxaspiro[3.4]octan-5-one is intrinsically linked to its unique spirocyclic structure, which fuses two distinct ring systems: a five-membered cyclopentane ring and a four-membered β-lactone ring. The dominant factor governing the molecule's energy state is ring strain.

  • β-Lactone (4-Membered Ring): Four-membered rings, particularly those containing an sp² hybridized carbon, suffer from significant angle strain.[3] The ideal bond angle for an sp³ carbon is ~109.5° and for an sp² carbon is 120°, whereas the internal angles of a planar cyclobutane are forced to be 90°. This deviation results in substantial energetic strain. β-lactones are well-documented as highly reactive electrophiles, a direct consequence of the high-energy state induced by this strain.[4][5]

  • Cyclopentane (5-Membered Ring): Cyclopentane exists in a non-planar "envelope" or "twist" conformation to alleviate some of the eclipsing strain that would be present in a planar structure. While it has less angle strain than a four-membered ring, it is not strain-free.

  • Spiro-junction: The spirocyclic fusion point introduces conformational rigidity. This rigidity is a desirable trait in medicinal chemistry for pre-organizing functional groups in a specific spatial orientation, potentially leading to higher binding affinity with biological targets.[6] However, this rigidity also prevents the rings from adopting their most stable, strain-minimized conformations, contributing to the overall internal energy of the molecule.

The primary thermodynamic liability of 6-oxaspiro[3.4]octan-5-one is the high ring strain energy (RSE) of the β-lactone moiety. This stored potential energy provides a strong driving force for reactions that lead to ring-opening, as these processes relieve the inherent strain.[7][8]

Caption: Key structural features driving the thermodynamics of 6-oxaspiro[3.4]octan-5-one.

Computational Assessment of Thermodynamic Stability

In the absence of direct experimental data for 6-oxaspiro[3.4]octan-5-one, computational chemistry provides a robust framework for estimating its thermodynamic properties. High-level ab initio and density functional theory (DFT) methods are indispensable for this purpose.

Calculation of Ring Strain Energy (RSE)

The RSE can be calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and type of bonds on both the reactant and product sides are conserved. This approach cancels out systematic errors in the calculations, leading to a more accurate determination of the strain energy.

Figure 2: Computational Workflow for RSE Calculation start Define Target Molecule: 6-Oxaspiro[3.4]octan-5-one step1 Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) start->step1 step2 Frequency Calculation (Confirm Minimum Energy, Obtain ZPE) step1->step2 step3 Single-Point Energy Calculation (High-Level Method: G4(MP2), CBS-QB3) step2->step3 step6 Calculate Reaction Enthalpy (ΔH_rxn) ΔH_rxn = ΣH(products) - ΣH(reactants) step3->step6 step4 Define Homodesmotic Reaction (Select Acyclic, Strain-Free References) step5 Repeat Steps 1-3 for All Reference Compounds step4->step5 step5->step6 end Result: Ring Strain Energy (RSE) RSE = -ΔH_rxn step6->end Figure 3: Experimental Workflow for Hydrolysis Equilibrium start Prepare 0.1 M Solution of Lactone in CD3OD step1 Add H2SO4 Catalyst start->step1 step2 Acquire Initial ¹H NMR Spectrum (t=0) step1->step2 step3 Incubate at Constant Temperature step2->step3 step4 Monitor Reaction Progress (Acquire NMR Spectra Periodically) step3->step4 step5 Equilibrium Reached? (Ratio of integrals is constant) step4->step5 step5->step4 No step6 Calculate Keq and ΔG° step5->step6 Yes end Thermodynamic Stability Quantified step6->end

Caption: Step-by-step workflow for determining thermodynamic stability via NMR.

Calorimetric Methods

For a more fundamental thermodynamic assessment, calorimetry is the gold standard.

  • Static-Bomb Combustion Calorimetry: This technique measures the energy of combustion, which can be used to derive the standard enthalpy of formation (ΔfH°). [9][10]* Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat absorbed or released during thermal decomposition. This provides information on the thermal stability and the enthalpy of decomposition, which is directly related to the ring strain.

Implications for Synthesis, Handling, and Drug Development

The predicted high thermodynamic instability of 6-oxaspiro[3.4]octan-5-one has significant practical consequences.

  • Synthesis: The synthesis of this molecule is challenging. A potential route involves the Baeyer-Villiger oxidation of spiro[3.4]octan-5-one. [11]However, the high strain of the target β-lactone means that the reaction may favor the formation of the more stable γ-lactone isomer (7-oxaspiro[3.4]octan-6-one). The synthesis must be conducted under mild, anhydrous conditions to prevent premature ring-opening.

  • Handling and Storage: The compound is expected to be highly sensitive to nucleophiles, including water, alcohols, and amines. It should be handled under an inert atmosphere and stored at low temperatures to minimize decomposition. It is likely to be incompatible with both acidic and basic conditions, which would catalyze its hydrolysis.

  • Drug Development: While instability presents a challenge for shelf-life and formulation, it can also be an asset. The high reactivity can be harnessed for covalent modification of biological targets, acting as a "warhead" that reacts with a specific nucleophilic residue (e.g., serine, cysteine) in a protein's active site. The rigid spirocyclic core would serve to orient the reactive lactone for a specific and targeted interaction.

Conclusion

6-Oxaspiro[3.4]octan-5-one is a molecule of significant interest, characterized by a thermodynamically unstable profile driven primarily by the substantial ring strain of its β-lactone component. This inherent instability dictates its chemical behavior, making it a reactive electrophile that is sensitive to a range of conditions. A quantitative understanding of its stability can be achieved through a synergistic application of high-level computational modeling to predict its ring strain energy and experimental techniques, such as NMR-monitored equilibrium studies, to measure its Gibbs free energy in solution. For drug development professionals, the molecule represents a classic high-risk, high-reward scaffold: its instability is a liability for manufacturing and formulation but a potential asset for designing novel, targeted covalent inhibitors.

References

  • Ring strain energy in ether- and lactone-containing spiro compounds. (n.d.).
  • Das, K., Pedada, A., Singha, T., & Hari, D. P. (2024). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science, 15(4), 1336–1343.
  • Das, K., Pedada, A., Singha, T., & Hari, D. P. (2024). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. PMC.
  • Das, K., Pedada, A., Singha, T., & Hari, D. P. (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science. DOI:10.1039/D3SC05700C.
  • Ribeiro da Silva, M. A., & Santos, L. M. (2025).
  • Ghale, G., & Kumar, S. (2016).
  • Huss, S., & Njardarson, J. T. (2012). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC.
  • Kopyeva, I. Y., et al. (2022). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. MDPI.
  • Wilde, N. C., & Kiesewetter, M. K. (2019). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. PMC.
  • Turecek, F., & Carpenter, B. K. (2002). Conformation-Dependent Reaction Thermochemistry: Study of Lactones and Lactone Enolates in the Gas Phase.
  • Ribeiro da Silva, M. A., & Santos, L. M. (2025). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications.
  • Discovery and biosynthetic pathway analysis of cyclopentane–β-lactone globilactone A. (2023).
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2020).
  • Johnston, C. P., et al. (2024). Beyond Strain Release: Delocalization-Enabled Organic Reactivity.
  • Spino, C., & Pesant, M. (2002). Synthesis of 6-Methoxy-1-oxaspirod[9][12]eca-6,9-diene-8-one. PMC.

  • Romo, D. (2008).
  • Nakazaki, A., Nakane, Y., & Ishi, Y. (2015). SYNTHESIS OF 1,5-DIOXASPIRO[3.
  • 6-oxaspiro[3.4]octan-5-one — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Beta lactone query. (2016). Chemistry Stack Exchange.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI.

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Foundational

Crystallographic Profiling and X-Ray Structural Analysis of the 6-Oxaspirooctan-5-one Scaffold

Crystallographic Profiling and X-Ray Structural Analysis of the 6-Oxaspiro[1]octan-5-one Scaffold An In-Depth Technical Whitepaper for Structural Biologists and Medicinal Chemists Executive Summary The drive to "escape f...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Profiling and X-Ray Structural Analysis of the 6-Oxaspiro[1]octan-5-one Scaffold

An In-Depth Technical Whitepaper for Structural Biologists and Medicinal Chemists

Executive Summary

The drive to "escape from flatland" in modern drug discovery has elevated the importance of rigid, three-dimensional spirocyclic scaffolds. Among these, the 6-oxaspiro[1]octan-5-one core (CAS: 84565-26-4) [1] represents a highly constrained pharmacophore, fusing a strained cyclobutane ring to a γ -butyrolactone. As a Senior Application Scientist, I frequently encounter the challenge of structurally validating these highly strained systems. This whitepaper provides a comprehensive, self-validating guide to the crystallographic characterization of 6-oxaspiro[1]octan-5-one and its derivatives [2], detailing the causality behind experimental workflows, structural refinement, and the geometric consequences of spiro-fusion.

Structural Logic and Geometric Parameters

The 6-oxaspiro[1]octan-5-one core is defined by the spiro-fusion at the C4 position (the α -carbon of the lactone). This single tetrahedral carbon enforces a nearly 90° orthogonal relationship between the mean planes of the cyclobutane and lactone rings.

Mechanistic Impact of Ring Strain

The cyclobutane ring is inherently strained (~26 kcal/mol) and adopts a puckered "butterfly" conformation to relieve torsional eclipsing interactions between adjacent methylene protons. Conversely, the γ -lactone typically adopts an envelope ( E ) or half-chair ( T ) conformation. The spiro-fusion restricts the conformational freedom of both rings, dictating the 3D vector projection of any substituents attached to the scaffold. This rigidity is precisely why these molecules are highly valued in asymmetric synthesis and medicinal chemistry [3].

StructuralLogic Core 6-Oxaspiro[3.4]octan-5-one Scaffold Cyclobutane Cyclobutane Ring (High Strain, Puckered) Core->Cyclobutane Lactone Gamma-Lactone Ring (Envelope Conformation) Core->Lactone Spiro Spiro-Fusion (C4) (Orthogonal Planes) Cyclobutane->Spiro Lactone->Spiro Packing Crystal Packing (C-H...O Interactions) Spiro->Packing Dictates 3D Geometry

Fig 1: Logical flow of how spiro-fusion strain dictates the 3D geometry and crystal packing.

Quantitative Crystallographic Data

Because the unsubstituted 6-oxaspiro[1]octan-5-one is an oil or low-melting solid at room temperature, X-ray structural data is typically acquired from functionalized derivatives (e.g., radical spirocyclization products or brominated analogs) [4]. Table 1 summarizes representative single-crystal X-ray diffraction (SCXRD) parameters for a highly functionalized spirocyclobutyl lactone derivative containing this core.

Table 1: Representative SCXRD Data for a 6-Oxaspiro[1]octan-5-one Derivative [4]

Crystallographic ParameterRepresentative ValueScientific Rationale / Causality
Crystal System MonoclinicTypical for chiral or sterically bulky spirocycles.
Space Group P21​/n (14)Centrosymmetric packing favored by dipole minimization.
Temperature 100 K – 293 KCryogenic temperatures (100 K) are critical to freeze out cyclobutane puckering dynamics.
Wavelength 0.71073 Å (Mo K α )High-energy Mo radiation minimizes absorption errors in sulfur/selenium-containing derivatives.
Unit Cell Dimensions a=14.879(6) Å b=8.126(3) Å c=19.752(7) ÅThe elongated c -axis often correlates with the orthogonal stacking of the spiro-fused rings.

Experimental Workflow for X-Ray Structure Determination

To achieve publication-quality structural data for highly strained spiro-lactones, empirical trial-and-error must be replaced by a self-validating, causality-driven protocol. Below is the standardized methodology I employ for these specific scaffolds.

Step-by-Step Methodology

Step 1: Crystal Growth via Vapor Diffusion

  • Protocol: Dissolve 5–10 mg of the 6-oxaspiro[1]octan-5-one derivative in a minimum volume of a good solvent (e.g., dichloromethane or ethyl acetate) in an inner vial. Place this inside a larger sealed vial containing an antisolvent (e.g., pentane or hexanes).

  • Causality: Highly strained spirocycles are prone to precipitating as amorphous solids or kinetically trapped polymorphs if solvent evaporation is too rapid. Vapor diffusion ensures a slow thermodynamic equilibration, yielding defect-free, diffraction-quality single crystals.

Step 2: Cryogenic Crystal Mounting

  • Protocol: Harvest a single crystal (approx. 0.1×0.1×0.2 mm) using a polyimide cryoloop coated in paratone oil. Immediately transfer the loop into a 100 K nitrogen cold stream on the goniometer.

  • Causality: The cyclobutane ring exhibits significant "butterfly" dynamic puckering at room temperature. Flash-freezing to 100 K minimizes these thermal vibrations, reducing atomic displacement parameters (ADPs). This prevents the electron density of the cyclobutane carbons from smearing, which could otherwise be misidentified as positional disorder.

Step 3: Diffraction Data Collection

  • Protocol: Collect data using a microfocus X-ray source (Cu K α for absolute stereochemistry determination of chiral derivatives, or Mo K α for standard structural proof) coupled with a CMOS or CCD detector. Utilize an ω -scan strategy to ensure >99% completeness.

  • Causality: High redundancy and completeness are required to accurately resolve the bond lengths around the highly congested spiro-carbon, which often exhibit bond-lengthening due to steric strain.

Step 4: Phase Solution and Refinement

  • Protocol: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic refinement to all non-hydrogen atoms.

  • Causality: If the lactone ring exhibits a superstructure or fractional occupancy (a common occurrence in spirocycles due to alternative packing modes), free variables must be used to refine the occupancies of the disordered components so they sum to 100%.

XRayWorkflow N1 Vapor Diffusion (Slow Equilibration) N2 Cryogenic Mounting (100 K) N1->N2 N3 X-Ray Diffraction (Mo/Cu K-alpha) N2->N3 N4 Data Reduction (Integration & Scaling) N3->N4 N5 Structure Refinement (Anisotropic ADPs) N4->N5

Fig 2: Self-validating experimental workflow for the X-ray crystallographic analysis of spirocycles.

Mechanistic Insights: Crystal Packing and Disorder

When analyzing the electron density maps of 6-oxaspiro[1]octan-5-one derivatives, crystallographers must pay close attention to the packing forces. The carbonyl oxygen of the lactone acts as a strong hydrogen-bond acceptor. Because the core lacks strong hydrogen-bond donors (unless functionalized with hydroxyl or amine groups), the crystal lattice is primarily stabilized by weak non-covalent interactions, specifically C-H···O hydrogen bonds between the cyclobutane methylenes and the lactone carbonyl of adjacent asymmetric units.

Furthermore, the inherent symmetry of the cyclobutane ring can lead to positional disorder within the crystal lattice. In cases where the spiro-lactone crystallizes with multiple independent molecules in the asymmetric unit ( Z′>1 ), one molecule may be fully ordered while the other exhibits a flipped envelope conformation. Applying appropriate geometric restraints (e.g., SAME or SADI instructions in SHELXL) is critical to maintaining a chemically sensible model during the final refinement cycles [4].

Conclusion

The 6-oxaspiro[1]octan-5-one core is a masterclass in molecular strain and rigidification. By employing rigorous, causality-driven crystallographic protocols—from vapor diffusion crystallization to cryogenic data collection—researchers can accurately map the geometric distortions caused by the spiro-fusion. This structural data is not merely academic; it is the foundational blueprint required by medicinal chemists to confidently design next-generation therapeutics that leverage the unique 3D vectors of spirocyclic lactones.

References

  • NextSDS Database. 6-oxaspiro[1]octan-5-one — Chemical Substance Information. NextSDS. Available at:[Link]

  • PubChemLite. 6-oxaspiro[1]octan-5-one (C7H10O2) Structural Profile. University of Luxembourg / PubChem. Available at:[Link]

  • Mori, T., Abe, K., & Shirakawa, S. (2023). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Das, K., Pedada, A., Prasad, D., et al. (2024). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science, RSC Publishing. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Preliminary Investigation of 6-Oxaspiro[3.4]octan-5-one Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are of burgeoning interest in medicinal chemistry, offering a valuable three-dimensional architecture that can lead...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of burgeoning interest in medicinal chemistry, offering a valuable three-dimensional architecture that can lead to improved pharmacological properties.[1] Among these, 6-oxaspiro[3.4]octan-5-one, a strained lactone fused to a cyclobutane ring, presents a unique and reactive chemical entity. This guide provides a foundational, in-depth exploration of the reactivity of this scaffold. We will delve into the core principles governing its chemical behavior, detail key reaction classes with exemplary protocols, and discuss the strategic implications for drug discovery programs. Our analysis is grounded in established chemical principles and supported by authoritative literature to provide a scientifically rigorous and practical resource.

Core Principles: Understanding the Inherent Reactivity

The chemical disposition of 6-oxaspiro[3.4]octan-5-one is primarily dictated by two structural features: the inherent strain of the spirocyclic system and the electrophilicity of the lactone carbonyl. The fusion of a four-membered cyclobutane ring with a five-membered lactone ring results in significant ring strain. This strain provides a thermodynamic driving force for ring-opening reactions.[2] Concurrently, the lactone carbonyl carbon is highly electrophilic and serves as a prime target for a wide array of nucleophiles.

Figure 1: Dominant factors influencing the reactivity of 6-oxaspiro[3.4]octan-5-one.

Nucleophilic Acyl Substitution: The Gateway to Functionalized Cyclobutanes

The most synthetically valuable transformation of 6-oxaspiro[3.4]octan-5-one is the nucleophilic attack at the carbonyl carbon, leading to the opening of the lactone ring. This reaction manifold provides a versatile entry into a diverse range of 1-substituted-1-(hydroxymethyl)cyclobutane derivatives.

Hydrolysis and Alcoholysis

Under basic or acidic conditions, water and alcohols serve as effective nucleophiles for ring-opening.

  • Hydrolysis: Treatment with aqueous base, such as sodium hydroxide, readily cleaves the lactone to afford 1-(hydroxymethyl)cyclobutane-1-carboxylic acid.

  • Alcoholysis: In the presence of an alcohol and a suitable catalyst (acid or base), the corresponding ester is formed. This allows for the introduction of various alkoxy functionalities.

Aminolysis: A Robust Method for Amide Synthesis

The reaction of 6-oxaspiro[3.4]octan-5-one with primary and secondary amines is a highly efficient method for the synthesis of 1-(hydroxymethyl)cyclobutane-1-carboxamides. These products are of particular interest in medicinal chemistry as the amide bond is a cornerstone of peptide and protein structure.

Exemplary Protocol: Synthesis of N-Benzyl-1-(hydroxymethyl)cyclobutane-1-carboxamide
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-oxaspiro[3.4]octan-5-one (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Addition of Amine: Cool the solution to 0 °C using an ice bath. To this, add benzylamine (1.1 eq) dropwise via syringe.

  • Reaction Progression: Allow the reaction mixture to warm to ambient temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

G cluster_workflow Aminolysis Experimental Workflow A Dissolve Spirolactone in Anhydrous DCM B Cool to 0 °C A->B C Add Benzylamine (1.1 eq) Dropwise B->C D Warm to RT, Stir 4-12 h C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up (Acid, Base, Brine) E->F Reaction Complete G Dry and Concentrate F->G H Purify by Flash Chromatography G->H I Characterize Product H->I

Figure 2: A generalized workflow for the aminolysis of 6-oxaspiro[3.4]octan-5-one.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily attack the lactone carbonyl. This typically results in a double addition to afford tertiary alcohols after an aqueous work-up. This reaction is a powerful tool for carbon-carbon bond formation and the construction of sterically hindered centers.

Reductive Transformations

The lactone functionality is susceptible to reduction by various hydride reagents.

  • Reduction to Diols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carbonyl and cleave the ester linkage to yield 1,1-bis(hydroxymethyl)cyclobutane.

  • Reduction to Lactols: Under carefully controlled conditions with milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, it is possible to isolate the corresponding lactol (a cyclic hemiacetal). These intermediates can be valuable for further synthetic manipulations.

Stereochemical Considerations

While 6-oxaspiro[3.4]octan-5-one itself is achiral, reactions with chiral nucleophiles or in the presence of chiral catalysts can lead to the formation of enantiomerically enriched or diastereomerically enriched products. The development of stereoselective reactions is a key area of interest for the application of this scaffold in the synthesis of chiral drugs.[3][4] The rigid nature of the spirocyclic system can impart a significant degree of facial bias, which can be exploited to achieve high levels of stereocontrol.

Strategic Applications in Drug Discovery

The functionalized cyclobutanes derived from 6-oxaspiro[3.4]octan-5-one are attractive building blocks for drug discovery for several reasons:

  • Three-Dimensionality: The spirocyclic core imparts a rigid, three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for biological targets.[5]

  • Novel Chemical Space: These scaffolds represent a departure from the more traditional "flat" aromatic structures often found in drug molecules, offering opportunities for novel intellectual property.

  • Metabolic Stability: The cyclobutane ring can act as a bioisostere for more metabolically labile groups, potentially improving the pharmacokinetic profile of a drug candidate.

Table 1: Potential Applications of 6-Oxaspiro[3.4]octan-5-one Derivatives

Derivative ClassPotential Therapeutic AreaRationale
CarboxamidesOncology, Infectious DiseasesMimicry of peptide structures, hydrogen bonding interactions.
EstersProdrug strategiesMasking of polar functional groups to improve cell permeability.
Tertiary AlcoholsCNS DisordersIntroduction of lipophilic groups to enhance blood-brain barrier penetration.

Conclusion and Future Directions

6-Oxaspiro[3.4]octan-5-one is a versatile and reactive building block with significant potential for application in medicinal chemistry and drug discovery. Its reactivity is primarily governed by the facile nucleophilic ring-opening of the strained lactone. Future research in this area will likely focus on the development of novel, stereoselective transformations of this scaffold and its incorporation into libraries of bioactive compounds for screening against a wide range of therapeutic targets. A thorough understanding of the fundamental reactivity patterns detailed in this guide will be crucial for unlocking the full potential of this promising chemical entity.

References

  • Title: Organic Spirocyclic Initiators for the Ring-Expansion Polymerization of β-Lactones Source: Journal of the American Chemical Society URL: [Link]

  • Title: Ring-opening of hydroxycyclopropanols to form spirocyclic and bicyclic lactones through nickel-catalyzed carbonylative lactonization Source: American Chemical Society URL: [Link]

  • Title: Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis Source: National Institutes of Health URL: [Link]

  • Title: Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones Source: ACS Publications URL: [Link]

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: National Institutes of Health URL: [Link]

  • Title: 6-oxaspiro[3.4]octan-5-one — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: 6-oxaspiro[3.4]octan-5-one (C7H10O2) Source: PubChem URL: [Link]

  • Title: Advanced Organic Module | English | Green Chemistry Source: The University of Scranton URL: [Link]

  • Title: Spiro[3.4]octan-5-one Source: PubChem URL: [Link]

  • Title: 2,5-Diazaspiro[3.4]octan-6-one Source: PubChem URL: [Link]

  • Title: Stereoselective and Stereospecific Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: 1b: Oxygen nucleophiles in nucleophilic addition reactions Source: YouTube URL: [Link]

  • Title: Regioselectivity, stereoselectivity, and stereospecificity Source: Khan Academy URL: [Link]

Sources

Foundational

De Novo Synthesis of 6-Oxaspiro[3.4]octan-5-one: A Technical Guide for Synthetic Chemists

Introduction: The Significance of the Spiro[3.4]octane Scaffold Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in medicinal chemistry and drug discovery. Their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Spiro[3.4]octane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in medicinal chemistry and drug discovery. Their inherent three-dimensional and conformationally rigid nature provides a unique structural scaffold that can lead to enhanced pharmacological properties, such as improved binding affinity, selectivity, and metabolic stability, when compared to their linear or planar counterparts. The 6-oxaspiro[3.4]octan-5-one core, which integrates a cyclobutane ring with a γ-butyrolactone, represents a compelling, yet underexplored, chemotype with significant potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the de novo synthesis pathways, precursor selection, and detailed experimental methodologies for the preparation of 6-oxaspiro[3.4]octan-5-one.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis

A logical retrosynthetic analysis of the target molecule, 6-oxaspiro[3.4]octan-5-one, reveals a key transformation: the Baeyer-Villiger oxidation of a spirocyclic ketone precursor. This well-established and highly reliable reaction provides a direct and efficient route to the desired lactone. Consequently, the primary synthetic challenge lies in the efficient construction of the spiro[3.4]octan-5-one intermediate.

Retrosynthesis 6-Oxaspiro[3.4]octan-5-one 6-Oxaspiro[3.4]octan-5-one spiro[3.4]octan-5-one spiro[3.4]octan-5-one 6-Oxaspiro[3.4]octan-5-one->spiro[3.4]octan-5-one Baeyer-Villiger Oxidation Cyclobutane-1,1-dicarboxylic acid derivative Cyclobutane-1,1-dicarboxylic acid derivative spiro[3.4]octan-5-one->Cyclobutane-1,1-dicarboxylic acid derivative Dieckmann Condensation & Decarboxylation Diethyl malonate + 1,3-Dibromopropane Diethyl malonate + 1,3-Dibromopropane Cyclobutane-1,1-dicarboxylic acid derivative->Diethyl malonate + 1,3-Dibromopropane Malonic Ester Synthesis

Caption: Retrosynthetic analysis of 6-Oxaspiro[3.4]octan-5-one.

This analysis highlights a convergent and logical synthetic strategy, beginning with commercially available and cost-effective starting materials. The core of this approach is the construction of the cyclobutane ring system, followed by the formation of the five-membered carbocyclic ring, and culminating in the regioselective introduction of the oxygen atom to form the lactone.

Part 1: Synthesis of the Key Precursor: Spiro[3.4]octan-5-one

The cornerstone of this synthetic endeavor is the efficient preparation of spiro[3.4]octan-5-one. While various methods for the synthesis of spirocyclic ketones exist, a robust and scalable approach involves the Dieckmann condensation of a suitably substituted cyclobutane-1,1-diester, followed by hydrolysis and decarboxylation.

Step 1.1: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate

The synthesis commences with the alkylation of diethyl malonate with 1,3-dibromopropane, a classic and high-yielding method for the formation of cyclobutane rings.[1]

Step_1_1 cluster_0 Malonic Ester Synthesis of Cyclobutane Ring Diethyl Malonate NaOEt, EtOH NaOEt, EtOH Diethyl Malonate->NaOEt, EtOH 1. 1,3-Dibromopropane 1,3-Dibromopropane->NaOEt, EtOH 2. Diethyl Cyclobutane-1,1-dicarboxylate NaOEt, EtOH->Diethyl Cyclobutane-1,1-dicarboxylate

Caption: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate.

Experimental Protocol:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • To the stirred sodium ethoxide solution, add diethyl malonate (1.0 eq).

  • Subsequently, add 1,3-dibromopropane (1.05 eq) dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and pour it into water. Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl cyclobutane-1,1-dicarboxylate.

Step 1.2: Dieckmann Condensation and Decarboxylation to Spiro[3.4]octan-5-one

With the cyclobutane-1,1-diester in hand, the next crucial step is the construction of the five-membered ring via an intramolecular Dieckmann condensation. This is followed by hydrolysis and decarboxylation of the resulting β-keto ester to yield the target spiro[3.4]octan-5-one. This sequence is a well-established method for the synthesis of cyclic ketones.[2]

Step_1_2 cluster_1 Formation of the Spirocyclic Ketone Diethyl Cyclobutane-1,1-dicarboxylate 1. NaOEt, Toluene\n2. H3O+, heat 1. NaOEt, Toluene 2. H3O+, heat Diethyl Cyclobutane-1,1-dicarboxylate->1. NaOEt, Toluene\n2. H3O+, heat Spiro[3.4]octan-5-one 1. NaOEt, Toluene\n2. H3O+, heat->Spiro[3.4]octan-5-one

Caption: Synthesis of Spiro[3.4]octan-5-one.

Experimental Protocol:

  • To a flame-dried round-bottom flask containing a suspension of sodium ethoxide (1.1 eq) in anhydrous toluene, add a solution of diethyl cyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous toluene dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction for the formation of the β-keto ester by TLC.

  • Cool the reaction mixture and carefully quench with a dilute aqueous acid (e.g., 1 M HCl).

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • To the crude β-keto ester, add an aqueous solution of a strong acid (e.g., 6 M H₂SO₄) and heat to reflux to effect hydrolysis and decarboxylation. Monitor the evolution of CO₂.

  • After the reaction is complete (cessation of gas evolution), cool the mixture and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude spiro[3.4]octan-5-one by vacuum distillation or column chromatography on silica gel.

StepReactionKey ReagentsSolventTypical Yield
1.1Malonic Ester SynthesisDiethyl malonate, 1,3-dibromopropane, NaOEtEthanol60-70%
1.2Dieckmann & DecarboxylationDiethyl cyclobutane-1,1-dicarboxylate, NaOEt, H₃O⁺Toluene70-80%

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Spiro[3.4]octan-5-one.

Part 2: The Final Transformation: Baeyer-Villiger Oxidation

The culmination of the synthetic sequence is the regioselective oxidation of spiro[3.4]octan-5-one to the target lactone, 6-oxaspiro[3.4]octan-5-one. The Baeyer-Villiger oxidation is a powerful and predictable method for this transformation.[3][4] The regioselectivity is governed by the migratory aptitude of the adjacent carbon atoms. In the case of spiro[3.4]octan-5-one, the more substituted carbon (the spiro carbon) is expected to migrate preferentially, leading to the desired 6-oxaspiro[3.4]octan-5-one. A common and effective reagent for this oxidation is meta-chloroperoxybenzoic acid (m-CPBA).[5]

Part_2 cluster_2 Baeyer-Villiger Oxidation Spiro[3.4]octan-5-one m-CPBA, CH2Cl2 m-CPBA, CH2Cl2 Spiro[3.4]octan-5-one->m-CPBA, CH2Cl2 6-Oxaspiro[3.4]octan-5-one m-CPBA, CH2Cl2->6-Oxaspiro[3.4]octan-5-one

Caption: Baeyer-Villiger Oxidation to 6-Oxaspiro[3.4]octan-5-one.

Experimental Protocol:

  • In a clean, dry flask, dissolve spiro[3.4]octan-5-one (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-oxaspiro[3.4]octan-5-one.

Characterization and Data

The structural elucidation of the final product and key intermediates should be performed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Spectroscopic Data
Diethyl Cyclobutane-1,1-dicarboxylateC₁₀H₁₆O₄200.23¹H NMR: Characteristic signals for ethyl ester protons and cyclobutane ring protons. ¹³C NMR: Carbonyl carbons (~170 ppm) and aliphatic carbons.
Spiro[3.4]octan-5-oneC₈H₁₂O124.18¹H NMR: Aliphatic protons of the cyclobutane and cyclopentanone rings. ¹³C NMR: Ketone carbonyl signal (~215-220 ppm), a spiro-carbon signal, and signals for the methylene carbons. FT-IR: Strong C=O stretch around 1740 cm⁻¹.
6-Oxaspiro[3.4]octan-5-oneC₇H₁₀O₂126.15¹H NMR: Aliphatic protons of the cyclobutane and lactone rings. ¹³C NMR: Lactone carbonyl signal (~175-180 ppm), a spiro-carbon signal, and signals for the methylene carbons. FT-IR: Strong C=O stretch for the γ-lactone around 1770 cm⁻¹.[6]

Table 2: Physicochemical and Spectroscopic Data.

Conclusion and Future Perspectives

This technical guide has outlined a robust and logical de novo synthesis of 6-oxaspiro[3.4]octan-5-one, a promising scaffold for drug discovery. The presented pathway leverages well-established and scalable chemical transformations, providing a clear and actionable route for researchers in the field. The key to this synthesis is the efficient construction of the spiro[3.4]octan-5-one precursor, followed by a predictable and regioselective Baeyer-Villiger oxidation. The modularity of this synthetic approach allows for the future preparation of a diverse library of substituted analogs by employing appropriately functionalized starting materials. The exploration of the biological activities of these novel spirocyclic lactones is a compelling avenue for future research and may lead to the discovery of new therapeutic agents.

References

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • Chemistry Steps. (2025, June 18). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • StackExchange. (2020, May 29). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). spiro[3.4]octan-5-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

  • PubChem. (n.d.). 6-oxaspiro[3.4]octan-5-one. Retrieved from [Link]

  • RSC Publishing. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • NextSDS. (n.d.). 6-oxaspiro[3.4]octan-5-one — Chemical Substance Information. Retrieved from [Link]

  • Journal of Chemical Education. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. 46(12), 859.
  • Master Organic Chemistry. (2018, May 30). The Intramolecular Friedel-Crafts Reaction. Retrieved from [Link]

  • Thieme. (n.d.). 5. By Transformation of Other Cyclobutanes. Science of Synthesis.
  • Tohoku University. (2022, January 17). Intermolecular and Intramolecular Friedel-Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. Retrieved from [Link]

  • PMC. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • ChemRxiv. (n.d.). CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Retrieved from [Link]

  • ResearchGate. (2022, January 11). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Electronic Properties and Computational Modeling of 6-Oxaspiro[3.4]octan-5-one

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improve...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved physicochemical properties and novel interactions with biological targets.[1][2][3] The 6-Oxaspiro[3.4]octan-5-one core, featuring a strained cyclobutane ring fused to a γ-lactone, represents a compelling yet under-explored chemotype. This technical guide provides a comprehensive framework for the in silico characterization of 6-Oxaspiro[3.4]octan-5-one. In the absence of extensive experimental data for this specific molecule, we present a prospective analysis grounded in established computational chemistry principles. This document details a rigorous, self-validating workflow for determining the electronic properties of 6-Oxaspiro[3.4]octan-5-one, offering insights into its potential reactivity, stability, and intermolecular interactions.

Introduction: The Significance of the Spiro-Lactone Scaffold

Spiro-lactones are prevalent motifs in a wide array of biologically active natural products and pharmaceuticals.[4][5] The spirocyclic nature of these compounds imparts a rigid, three-dimensional geometry that can be advantageous for achieving high binding affinity and selectivity for protein targets. The γ-lactone ring, a cyclic ester, is a key pharmacophore that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. Furthermore, the electronic properties of the lactone ring system can influence its metabolic stability and reactivity.[6]

6-Oxaspiro[3.4]octan-5-one (Figure 1) is a structurally intriguing molecule that combines the features of a spirocycle with a γ-lactone. Its potential applications in drug discovery are currently unexplored, making it a prime candidate for computational characterization. Understanding its electronic landscape is the first step toward predicting its behavior in biological systems and its suitability as a scaffold for novel therapeutics.

Figure 1: Structure of 6-Oxaspiro[3.4]octan-5-one Molecular Formula: C₇H₁₀O₂ InChI Key: AMXISTVVYIIGOD-UHFFFAOYSA-N[7]

Theoretical Framework: A Prospective Computational Workflow

Given the limited available literature on 6-Oxaspiro[3.4]octan-5-one, a robust computational approach is necessary to elucidate its electronic properties. Density Functional Theory (DFT) has emerged as a powerful and accurate method for studying the electronic structure of organic molecules.[8][9][10] The following workflow outlines a validated protocol for the computational analysis of this spiro-lactone.

G cluster_0 Computational Workflow Input_Preparation Input Preparation (3D Structure Generation) Geometry_Optimization Geometry Optimization (DFT) Input_Preparation->Geometry_Optimization Initial Coordinates Frequency_Analysis Frequency Analysis (Vibrational Modes) Geometry_Optimization->Frequency_Analysis Optimized Geometry Single_Point_Energy Single-Point Energy Calculation (Higher Level of Theory) Frequency_Analysis->Single_Point_Energy Verified Minimum Property_Calculation Electronic Property Calculation (HOMO, LUMO, ESP) Single_Point_Energy->Property_Calculation Wavefunction & Energy Data_Analysis Data Analysis & Visualization Property_Calculation->Data_Analysis Calculated Properties

Caption: A validated workflow for the computational analysis of 6-Oxaspiro[3.4]octan-5-one.

Step-by-Step Computational Protocol

This protocol is designed to be self-validating, ensuring the reliability of the calculated electronic properties.

I. Input Preparation & Geometry Optimization:

  • 3D Structure Generation: The initial 3D coordinates of 6-Oxaspiro[3.4]octan-5-one can be generated from its SMILES string (C1CC2(C1)CCOC2=O) using molecular modeling software.

  • Geometry Optimization: A geometry optimization should be performed using DFT. A common and reliable choice of functional and basis set for organic molecules is B3LYP with the 6-31G(d) basis set.[6] This step finds the lowest energy conformation of the molecule.

II. Validation of the Optimized Structure:

  • Frequency Analysis: A frequency calculation must be performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

III. Calculation of Electronic Properties:

  • Single-Point Energy Calculation: To obtain more accurate electronic properties, a single-point energy calculation is recommended using a larger basis set, such as 6-311++G(d,p), on the optimized geometry.[10][11]

  • Property Extraction: From the results of the single-point energy calculation, the following key electronic properties can be determined:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

    • Molecular Electrostatic Potential (ESP) Surface: The ESP map reveals the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions.

Predicted Electronic Properties and Their Implications

While the exact values require performing the calculations, we can predict the general electronic characteristics of 6-Oxaspiro[3.4]octan-5-one based on its structure and functional groups.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO is expected to be localized around the oxygen atoms of the lactone, particularly the ether-type oxygen, due to the presence of lone pairs. The LUMO is likely to be centered on the carbonyl group (C=O), which is electron-deficient. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (ESP)

The ESP surface will likely show a negative potential (electron-rich region) around the carbonyl oxygen, making it a potential hydrogen bond acceptor. A positive potential (electron-poor region) is expected around the carbonyl carbon and the hydrogen atoms. This information is vital for understanding how the molecule might interact with a biological target.

Tabulated Summary of Predicted Properties

The following table outlines the key electronic properties to be calculated and their significance in the context of drug discovery.

PropertyComputational MethodSignificance
HOMO Energy DFT (e.g., B3LYP/6-311++G(d,p))Indicates the ability to donate electrons; related to reactivity with electrophiles.
LUMO Energy DFT (e.g., B3LYP/6-311++G(d,p))Indicates the ability to accept electrons; related to reactivity with nucleophiles.
HOMO-LUMO Gap Calculated from HOMO & LUMO energiesAn indicator of chemical reactivity and kinetic stability. A larger gap implies greater stability.
Dipole Moment DFT (e.g., B3LYP/6-311++G(d,p))Measures the overall polarity of the molecule, which influences solubility and membrane permeability.
Molecular Electrostatic Potential (ESP) DFT (e.g., B3LYP/6-311++G(d,p))Visualizes the charge distribution and predicts sites for non-covalent interactions, such as hydrogen bonding and electrostatic interactions.
Natural Atomic Charges NBO AnalysisProvides a quantitative measure of the charge on each atom, offering a more detailed picture of the charge distribution than the ESP map.

Advanced Modeling: Exploring Reactivity and Interactions

Beyond the fundamental electronic properties, computational modeling can be used to explore more complex behaviors of 6-Oxaspiro[3.4]octan-5-one.

Reactivity Descriptors

Global reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These provide quantitative measures of the molecule's reactivity.

Solvation Effects

The electronic properties of a molecule can be significantly influenced by its environment. The calculations described above are for the gas phase. To model the behavior in a biological system, it is crucial to include the effects of a solvent, typically water. This can be achieved using implicit solvation models like the Polarizable Continuum Model (PCM).[10]

Molecular Docking

Once the electronic properties are understood, molecular docking simulations can be performed to predict how 6-Oxaspiro[3.4]octan-5-one might bind to a specific protein target. The calculated ESP and atomic charges are essential for accurately scoring the binding poses.

G cluster_1 Advanced Modeling Electronic_Properties Calculated Electronic Properties Reactivity_Descriptors Reactivity Descriptors (Electrophilicity, Hardness) Electronic_Properties->Reactivity_Descriptors Solvation_Modeling Solvation Modeling (Implicit/Explicit Solvent) Electronic_Properties->Solvation_Modeling Molecular_Docking Molecular Docking (Protein-Ligand Interactions) Solvation_Modeling->Molecular_Docking Biological_Insights Insights into Biological Activity Molecular_Docking->Biological_Insights

Caption: From electronic properties to predicting biological interactions for 6-Oxaspiro[3.4]octan-5-one.

Conclusion

While experimental data on 6-Oxaspiro[3.4]octan-5-one is currently limited, this guide provides a comprehensive and scientifically rigorous framework for its computational characterization. By following the detailed workflow, researchers can obtain valuable insights into the electronic properties of this novel spiro-lactone. This knowledge will be instrumental in predicting its reactivity, stability, and potential for interaction with biological targets, thereby paving the way for its exploration in drug discovery and medicinal chemistry. The principles and methodologies outlined here are broadly applicable to the computational study of other novel small molecules.

References

  • Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. (2025). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. Molecules, 30(2), 485. [Link]

  • Andrade, C. K., & Toste, F. D. (2019). Quantum Chemical-Guided Steglich Rearrangement of Azlactones and Isoxazolones. The Journal of Organic Chemistry, 84(19), 12475-12484. [Link]

  • Röhrig, U. F., et al. (2005). β-Lactone Synthesis from Epoxide and CO: Reaction Mechanism Revisited. Organometallics, 24(10), 2374-2377. [Link]

  • Danylyuk, O., & Seredyuk, M. (2019). Theoretical analysis of lactone and carboxylate forms of camptothecin in aqueous solution: Electronic states, absorption spectra, and hydration. Journal of Molecular Liquids, 296, 111815. [Link]

  • Maruoka, K., & Hashimoto, Y. (2017). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. Organic Letters, 19(12), 3155-3158. [Link]

  • Organic Spectroscopy International. (2016). SPIRONOLACTONE. [Link]

  • Zamir, L. O., et al. (1983). Isolation and structure determination of a novel spiro-gamma-lactam, spiro-arogenate. Journal of Biological Chemistry, 258(10), 6492-6496. [Link]

  • Al-Tel, T. H. (2013). Synthesis of spirolactone-γ-lactone derivatives via B1-catalyzed reactions. Tetrahedron Letters, 54(33), 4463-4466. [Link]

  • PubChem. (n.d.). 6-oxaspiro[3.4]octan-5-one. [Link]

  • NextSDS. (n.d.). 6-oxaspiro[3.4]octan-5-one — Chemical Substance Information. [Link]

  • Oe, K., et al. (2019). trans-Diastereoselective Syntheses of γ-Lactones by Visible Light–Iodine-Mediated Carboesterification of Alkenes. ACS Omega, 4(3), 5536-5542. [Link]

  • Li, D. B., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134-6137. [Link]

  • PubChem. (n.d.). 2,5-Diazaspiro[3.4]octan-6-one. [Link]

  • Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 25(15), 4175-4193. [Link]

  • Gutiérrez, M., & Polo, E. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(43), 26637-26654. [Link]

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Protocols & Analytical Methods

Method

Application Note: Protocols for Selective Lactone Reduction in 6-Oxaspirooctan-5-one

Application Note: Protocols for Selective Lactone Reduction in 6-Oxaspiro[1]octan-5-one Target Audience: Researchers, synthetic chemists, and drug development professionals. Scientific Context & Structural Significance 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocols for Selective Lactone Reduction in 6-Oxaspiro[1]octan-5-one

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Scientific Context & Structural Significance

6-Oxaspiro[1]octan-5-one is a highly strained spirocyclic -butyrolactone. It serves as a critical structural motif and advanced building block in medicinal chemistry, most notably in the development of 5-HT7 receptor modulators[2] and JAK2 inhibitors[3].

The selective reduction of this spiro-lactone is a pivotal synthetic node. Depending on the choice of hydride reagent and thermodynamic conditions, chemists can selectively direct the reduction to yield either a cyclic hemiacetal (lactol ) or a fully ring-opened acyclic spiro-diol . Mastering this divergence requires a strict understanding of the underlying organometallic mechanisms and precise control over reaction quenching.

Mechanistic Divergence & Causality (E-E-A-T)

The trajectory of the lactone reduction is dictated by the nature of the hydride source and the stability of the resulting tetrahedral intermediate:

  • Partial Reduction to Lactol via DIBAL-H: Diisobutylaluminum hydride (DIBAL-H) functions primarily as a Lewis acid before delivering its hydride. The electrophilic aluminum coordinates to the lactone carbonyl oxygen, followed by intramolecular hydride transfer[4]. At cryogenic temperatures (-78 °C), the resulting tetrahedral aluminum acetal intermediate is highly stable and resists collapse[5]. By quenching the reaction with methanol at -78 °C, the unreacted DIBAL-H is safely destroyed before the intermediate can open into an aldehyde, completely preventing over-reduction to the diol.

  • Complete Reduction to Spiro-Diol via LiAlH : Lithium aluminum hydride (LiAlH ) is a powerful, strictly nucleophilic reducing agent[6]. Hydride attack on the carbonyl carbon generates a tetrahedral alkoxide intermediate that rapidly collapses at 0 °C or room temperature, expelling the cyclobutanol alkoxide and forming an intermediate aldehyde. A second equivalent of hydride immediately attacks this transient aldehyde, driving the reaction to the fully reduced 1-(2-hydroxyethyl)cyclobutan-1-ylmethanol[6].

Quantitative Reaction Parameters

To ensure reproducibility, the critical quantitative parameters for both divergent pathways are summarized below:

ParameterProtocol A: Partial Reduction (Lactol)Protocol B: Complete Reduction (Diol)
Reagent DIBAL-H (1.0 M in Toluene/Hexanes)LiAlH (Solid or 2.0 M in THF)
Equivalents 1.05 – 1.10 eq (Strict control required)1.50 – 2.00 eq (Excess tolerated)
Solvent Anhydrous CH Cl (0.1 M)Anhydrous THF (0.2 M)
Temperature -78 °C (Cryogenic)0 °C Room Temperature
Reaction Time 2 – 3 hours3 – 4 hours
Quench Method Methanol (-78 °C) Rochelle's SaltFieser Method (H O / 15% NaOH)
Target Product 6-Oxaspiro[1]octan-5-ol1-(2-Hydroxyethyl)cyclobutan-1-ylmethanol

Pathway Visualization

G A 6-Oxaspiro[3.4]octan-5-one (Spirocyclic Lactone) B DIBAL-H (1.1 eq) CH2Cl2, -78 °C A->B Partial Reduction C LiAlH4 (1.5 eq) THF, 0 °C to RT A->C Complete Reduction D 6-Oxaspiro[3.4]octan-5-ol (Lactol) B->D Methanol Quench (-78 °C) E 1-(2-Hydroxyethyl)cyclobutan-1-ylmethanol (Spiro-Diol) C->E Fieser Quench (0 °C)

Divergent synthetic pathways for the selective reduction of 6-Oxaspiro[1]octan-5-one.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly adhering to the described quenching mechanisms, the formation of intractable aluminum emulsions is bypassed, yielding high-purity crude products that often require no further chromatographic purification[7].

Protocol A: Selective Reduction to 6-Oxaspiro[1]octan-5-ol (Lactol)

Objective: Arrest the reduction at the hemiacetal stage using DIBAL-H.

  • System Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 6-Oxaspiro[1]octan-5-one (1.00 g, 7.93 mmol, 1.0 equiv) and anhydrous CH Cl (80 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Slowly add DIBAL-H (1.0 M in hexanes, 8.72 mL, 8.72 mmol, 1.1 equiv) dropwise down the inner wall of the flask over 20 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes, ensuring the tetrahedral aluminum acetal intermediate remains thermodynamically stable and does not collapse into the over-reducible aldehyde[5].

  • Propagation: Stir the reaction mixture at -78 °C for 2 hours. Monitor completion via TLC (KMnO stain).

  • Cryogenic Quench: Add anhydrous methanol (2.0 mL) dropwise at -78 °C.

    • Causality: Methanol safely protonates and destroys excess DIBAL-H at a temperature where the product intermediate is still locked, preventing late-stage over-reduction[4].

  • Self-Validating Workup (Rochelle's Salt): Remove the cooling bath and immediately pour the mixture into an equal volume (80 mL) of saturated aqueous potassium sodium tartrate (Rochelle's salt). Stir vigorously at room temperature for 2 hours.

    • Causality: Rochelle's salt acts as a powerful bidentate chelator for Al(III) ions. This step breaks the severe gelatinous emulsion typical of aluminum hydride reductions, resulting in two sharply defined, clear layers[7].

  • Isolation: Separate the organic layer. Extract the aqueous layer with CH Cl (2 × 30 mL). Combine the organic phases, dry over anhydrous Na SO , filter, and concentrate in vacuo to afford the pure lactol as a colorless oil.

Protocol B: Complete Reduction to 1-(2-Hydroxyethyl)cyclobutan-1-ylmethanol (Diol)

Objective: Force complete ring-opening and reduction using LiAlH .

  • System Preparation: In a flame-dried 250 mL round-bottom flask under argon, suspend LiAlH (0.45 g, 11.9 mmol, 1.5 equiv) in anhydrous THF (40 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve 6-Oxaspiro[1]octan-5-one (1.00 g, 7.93 mmol, 1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH suspension over 15 minutes.

    • Causality: The nucleophilic attack of LiAlH on the lactone is highly exothermic and liberates hydrogen gas[7]. Controlled addition at 0 °C safely dissipates heat and prevents solvent boil-off.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 3 hours to ensure complete reduction of the transient aldehyde intermediate[6].

  • Self-Validating Fieser Quench: Cool the reaction back to 0 °C. Dilute with diethyl ether (50 mL). Sequentially and cautiously add:

    • 0.45 mL of distilled H O (dropwise, wait for vigorous bubbling to subside).

    • 0.45 mL of 15% aqueous NaOH.

    • 1.35 mL of distilled H O.

    • Causality: The Fieser method is a stoichiometric quench that converts amorphous, water-trapping aluminum hydroxides into a dense, granular, and highly filterable white aluminate precipitate[7]. This self-validates the purity of the organic phase by trapping all inorganic salts in the solid matrix.

  • Isolation: Stir the resulting suspension vigorously for 30 minutes until the salts turn stark white. Filter the mixture through a pad of Celite. Wash the filter cake generously with hot ethyl acetate (3 × 30 mL). Concentrate the combined filtrates in vacuo to yield the spiro-diol as a viscous oil.

References

[2] Title: Novel 5-hydroxytryptamine receptor 7 activity modulators and their method of use Source: google.com URL:

[3] Title: W O 2023/086319 Al - Googleapis.com Source: googleapis.com URL:

[5] Title: Application Notes and Protocols for Scalable Pharmaceutical Synthesis via DIBAL-H Reduction Source: benchchem.com URL:

[4] Title: Reagents in Organic Synthesis Source: digimat.in URL:

[6] Title: Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism Source: adichemistry.com URL:

[7] Title: Large-Scale Carbonyl Reductions in the Pharmaceutical Industry | Organic Process Research & Development Source: acs.org URL:

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Application

Application Note: 6-Oxaspirooctan-5-one as a Strategic Building Block in Organic Synthesis and Drug Discovery

Application Note: 6-Oxaspiro[1]octan-5-one as a Strategic Building Block in Organic Synthesis and Drug Discovery Strategic Significance in Medicinal Chemistry Modern drug discovery has increasingly shifted away from flat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Oxaspiro[1]octan-5-one as a Strategic Building Block in Organic Synthesis and Drug Discovery

Strategic Significance in Medicinal Chemistry

Modern drug discovery has increasingly shifted away from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional scaffolds—a paradigm often referred to as "escaping flatland." Within this context, 6-oxaspiro[1]octan-5-one (an α-spiro-γ-lactone) has emerged as a highly valuable building block[2].

By incorporating a cyclobutane ring spiro-fused to a functionalizable γ-lactone, this molecule provides a rigid conformational restrictor. When integrated into pharmaceutical intermediates, the spirocyclobutyl moiety improves metabolic stability, enhances aqueous solubility, and alters the topological polar surface area (TPSA) of the target drug. Notably, this scaffold has been successfully utilized in the synthesis of advanced Janus kinase 2 (JAK2) inhibitors, which are critical in treating myeloproliferative neoplasms[3].

JAK_STAT Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor JAK2 JAK2 Kinase (Target) Receptor->JAK2 STAT STAT Protein (Phosphorylation) JAK2->STAT Nucleus Nucleus Translocation STAT->Nucleus Gene Gene Transcription (Proliferation) Nucleus->Gene

Figure 1: JAK-STAT signaling pathway illustrating the biological target (JAK2) for spirocyclic drugs.

Quantitative Profile

To utilize this building block effectively, understanding its baseline physicochemical parameters is essential for reaction design and solvent selection.

Table 1: Physicochemical & Structural Properties

ParameterValueStructural Implication
CAS Number 84565-26-4[4]Standard identifier for commercial procurement.
Molecular Formula C₇H₁₀O₂[2]Defines the spiro[1]octane core.
Molecular Weight 126.15 g/mol [4]Low molecular weight allows for downstream elaboration.
SMILES O=C(OCC1)C21CCC2[4]Highlights the C4 spiro-fusion adjacent to the carbonyl.
Ring Strain High (Cyclobutane)Drives thermodynamic favorability during specific ring-opening cascades.

Mechanistic Causality: The α-Spiro-γ-Lactone Advantage

The utility of 6-oxaspiro[1]octan-5-one lies in its specific electronic and steric environment. In a standard γ-lactone, the α-protons are mildly acidic and prone to deprotonation by strong bases, leading to unwanted enolization or self-condensation.

However, in 6-oxaspiro[1]octan-5-one, the α-position is a quaternary spiro carbon . This structural feature completely blocks α-enolization. Consequently, when the molecule is subjected to strong nucleophiles (such as carbanions, organolithiums, or complex hydrides), the reaction is strictly directed toward the electrophilic carbonyl carbon. This enables highly clean nucleophilic ring-opening sequences, yielding 1,1-disubstituted cyclobutanes with a pendant primary alcohol—a motif that is notoriously difficult to synthesize via direct cyclobutane functionalization.

Application Protocol: Nucleophilic Ring-Opening for JAK2 Inhibitor Scaffolds

The following protocol details the cyanomethylation and subsequent ring-opening of 6-oxaspiro[1]octan-5-one to form a β-keto nitrile intermediate. This specific workflow is adapted from the synthesis of 6-heteroaryloxy benzimidazole JAK2 inhibitors[3].

Mechanistic Rationale for Experimental Choices
  • Solvent (Anhydrous THF): Tetrahydrofuran strongly coordinates lithium cations (from the base), breaking up aggregates of the cyanomethyl anion and drastically increasing its nucleophilicity.

  • Cryogenic Temperature (-78 °C): The cyanomethyl anion is highly reactive and prone to self-condensation (forming aminocrotonitrile derivatives). Maintaining -78 °C ensures that the kinetic addition to the lactone outcompetes these side reactions[3].

  • Thermal Warming: The initial attack forms a tetrahedral lithium alkoxide intermediate. Warming the reaction to room temperature provides the necessary activation energy to fully cleave the rigid spiro-lactone ring and drive the equilibrium toward the stable ring-opened product.

Table 2: Optimized Reaction Parameters

ComponentFunction / EquivalentMechanistic Purpose
6-oxaspiro[1]octan-5-one Electrophile (1.0 equiv)Provides the spirocyclic core.
Acetonitrile Nucleophile Source (2.0 equiv)Precursor to the cyanomethyl anion[3].
n-BuLi / LHMDS Strong Base (2.0 equiv)Deprotonates acetonitrile; must be added dropwise.
Sat. Aq. NH₄Cl Quenching Agent (Excess)Mildly protonates the alkoxide without degrading the product[3].
Step-by-Step Methodology
  • Anion Generation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve anhydrous acetonitrile (15.86 mmol, 2.0 equiv) in anhydrous THF (8.0 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the strong base (e.g., n-BuLi, 2.0 equiv) dropwise. Stir for 15 minutes to ensure complete formation of the cyanomethyl anion.

  • Electrophilic Addition: Prepare a solution of 6-oxaspiro[1]octan-5-one (1.0 g, 7.93 mmol, 1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C to prevent localized thermal spikes[3].

  • Kinetic Capture: Stir the reaction mixture at -78 °C for exactly 30 minutes. This allows the nucleophile to attack the lactone carbonyl, forming the tetrahedral intermediate[3].

  • Ring Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 hours to ensure complete ring opening[3].

  • Quench & Extraction: Carefully transfer the mixture into a separatory funnel containing saturated aqueous ammonium chloride (30 mL) to quench the reaction[3]. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the functionalized β-keto nitrile intermediate.

Synthetic_Workflow SM 6-Oxaspiro[3.4]octan-5-one (Electrophilic Hub) Reaction Nucleophilic Attack (-78 °C, THF) SM->Reaction Base Acetonitrile + Base (Cyanomethyl Anion) Base->Reaction Intermediate Tetrahedral Intermediate (Lactone Cleavage) Reaction->Intermediate Quench Aqueous NH4Cl Quench Intermediate->Quench Product Ring-Opened Product (β-Keto Nitrile + Alcohol) Quench->Product

Figure 2: Mechanistic workflow for the nucleophilic ring-opening of 6-oxaspiro[1]octan-5-one.

Advanced Derivatization: Asymmetric Bromolactonization

While the unsubstituted 6-oxaspiro[1]octan-5-one is a powerful commercial building block, advanced drug discovery often requires highly functionalized, chiral derivatives.

Recent advancements by Mori et al. (2023) demonstrated the de novo asymmetric synthesis of substituted α-spiro-γ-lactones via chiral bifunctional sulfide-catalyzed bromolactonizations[5]. By subjecting α-allyl carboxylic acids containing a cyclobutane ring to N-bromophthalimide (NBP) in the presence of a BINOL-derived chiral sulfide catalyst at -78 °C, researchers successfully isolated (7R)-7-(bromomethyl)-6-oxaspiro[1]octan-5-one in 94% yield with high enantiomeric excess[5],[6].

This methodology highlights the broader synthetic versatility of the spiro[1]octane scaffold, proving that its core structure can be stereoselectively constructed and functionalized at the γ-position to yield complex, optically active building blocks for next-generation therapeutics[5].

References

  • PubChem . "6-oxaspiro[1]octan-5-one (CID 15566991) - Structural and Chemical Properties." National Center for Biotechnology Information. URL:[Link]

  • World Intellectual Property Organization (WIPO). "6-heteroaryloxy benzimidazole and azabenzimidazole compounds and compositions thereof useful for inhibiting JAK2." Patent WO 2023/086319 A1, published November 2022.
  • Mori, T., Abe, K., & Shirakawa, S. (2023) . "Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations." The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

Sources

Method

Advanced Application Notes: Incorporating 6-Oxaspiro[3.4]octan-5-one into Spirocyclic Drug Scaffolds

Introduction & Scientific Rationale The modern drug discovery landscape is increasingly shifting away from planar, heavily aromatic molecules—a paradigm shift famously termed "Escape from Flatland" . High attrition rates...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The modern drug discovery landscape is increasingly shifting away from planar, heavily aromatic molecules—a paradigm shift famously termed "Escape from Flatland" . High attrition rates in clinical trials are frequently linked to poor physicochemical properties inherent to flat molecules, such as low aqueous solubility and off-target toxicity. Increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) has been statistically correlated with improved clinical translation .

6-Oxaspiro[3.4]octan-5-one (CAS: 84565-26-4) is a highly rigid, compact spirocyclic γ -lactone. By fusing a four-membered cyclobutane ring to a five-membered lactone at a single quaternary carbon, this scaffold projects functionality into three-dimensional space. As a Senior Application Scientist, I recommend incorporating this spirocycle to replace traditional flat aromatic rings (like phenyl or heteroaryl groups). This substitution not only increases Fsp3​ but also modulates lipophilicity and eliminates metabolic liabilities associated with aromatic oxidation .

G A Planar Aromatic Scaffold (Low Fsp3) B Scaffold Hopping & 3D Exploration A->B C 6-Oxaspiro[3.4]octan-5-one Integration B->C D Enhanced 3D Character (High Fsp3) C->D E Improved PK/PD & Solubility D->E

Workflow demonstrating the Fsp3 enhancement strategy via spirocyclic integration.

Physicochemical Profiling & Data Presentation

When replacing a standard phenyl ring with 6-Oxaspiro[3.4]octan-5-one, the physicochemical profile of the lead compound changes dramatically. The table below summarizes the quantitative and qualitative shifts observed during scaffold hopping.

PropertyPhenyl Ring (Reference)6-Oxaspiro[3.4]octan-5-oneImpact on Drug Profile
Fsp3​ Contribution 0.001.00Enhances 3D complexity and clinical success rate.
LogP Contribution ~2.14~0.85Lowers lipophilicity, significantly improving aqueous solubility.
Metabolic Stability Susceptible to CYP450 epoxidationResistant to aromatic oxidationIncreases pharmacokinetic half-life ( t1/2​ ).
Rotatable Bonds 1 (at attachment)1 (at attachment)Maintains rigidity; minimizes entropic penalty upon target binding.
Hydrogen Bonding 0 HBA, 0 HBD2 HBA, 0 HBDIntroduces new vector for target-protein hydrogen bonding.

Experimental Protocols: Synthesis and Integration

To utilize 6-Oxaspiro[3.4]octan-5-one in a drug discovery program, one must either synthesize the core scaffold de novo or incorporate the commercially available building block into a larger active pharmaceutical ingredient (API).

Protocol A: De Novo Synthesis of 6-Oxaspiro[3.4]octan-5-one

This protocol utilizes a double α -alkylation of γ -butyrolactone.

Causality Insight: Lithium diisopropylamide (LDA) is selected as the base because it is non-nucleophilic, preventing undesired lactone ring-opening. The reaction is initiated at -78 °C to kinetically favor enolate formation over Claisen-type self-condensation. Warming to room temperature is strictly required for the second alkylation step to overcome the high entropic barrier of forming the strained cyclobutane ring.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous Tetrahydrofuran (THF) (50 mL) and diisopropylamine (2.2 equivalents, 22 mmol).

  • Base Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (2.1 eq, 2.5 M in hexanes). Stir for 30 minutes to ensure complete LDA formation.

  • Enolization: Slowly add γ -butyrolactone (1.0 eq, 10 mmol) in 5 mL THF over 15 minutes. The slow addition prevents localized heating and self-condensation. Stir for 45 minutes at -78 °C.

  • Alkylation: Add 1,3-dibromopropane (1.1 eq, 11 mmol) dropwise. Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C) over 4 hours.

  • Validation & Workup: Monitor via TLC (stain with KMnO₄ as the lactone lacks a UV chromophore). Once the starting material is consumed, quench carefully with saturated aqueous NH4​Cl (20 mL) to neutralize the base without hydrolyzing the lactone.

  • Extraction: Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes:EtOAc) to yield the pure spirocycle.

Protocol B: Scaffold Integration via Aminolysis

To build a drug molecule, the lactone is often opened with a complex amine to form a spirocyclic hydroxy-amide.

Causality Insight: Because the α -position of the spiro-lactone is a sterically hindered quaternary center, standard aminolysis is prohibitively slow. We employ Trimethylaluminum ( AlMe3​ ) to convert the amine into a highly nucleophilic aluminum amide complex, which readily attacks the hindered lactone carbonyl.

Step-by-Step Methodology:

  • Activation: In a dry vial under argon, dissolve the target primary amine (1.2 eq) in anhydrous Dichloromethane (DCM). Cool to 0 °C.

  • Complexation: Carefully add AlMe3​ (1.2 eq, 2.0 M in toluene) dropwise. Safety Note: AlMe3​ is highly pyrophoric. Stir for 30 minutes at room temperature until methane gas evolution ceases.

  • Coupling: Add 6-Oxaspiro[3.4]octan-5-one (1.0 eq) to the activated amine solution. Heat the mixture to 40 °C for 12 hours.

  • Quenching: Cool to 0 °C and carefully quench with a few drops of 1M HCl or Rochelle's salt solution to break the aluminum emulsion.

  • Isolation: Filter through a Celite pad, extract the filtrate with DCM, and purify via reverse-phase HPLC to isolate the spirocyclic hydroxy-amide drug intermediate.

G A gamma-Butyrolactone + 1,3-Dibromopropane B LDA, THF, -78 °C to RT (Double Alkylation) A->B C 6-Oxaspiro[3.4]octan-5-one (Key Scaffold) B->C D Amine Nucleophile (AlMe3 mediated) C->D Aminolysis E Spirocyclic Hydroxy-Amide (Drug Intermediate) D->E

Synthetic pathway for 6-Oxaspiro[3.4]octan-5-one and subsequent aminolysis.

Conclusion

The integration of 6-Oxaspiro[3.4]octan-5-one into medicinal chemistry workflows provides a robust method for increasing the 3D character of drug candidates. By utilizing the optimized double-alkylation synthesis and AlMe3​ -mediated aminolysis protocols detailed above, researchers can efficiently bypass the steric challenges of quaternary spirocenters, yielding highly stable, soluble, and patentable novel chemical entities.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.[Link]

  • Hiesinger, K., Daróska, D., Proschak, E., & Stark, H. (2021). Spirocyclic scaffolds in medicinal chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.[Link]

Application

Application Notes and Protocols for Grignard Addition to 6-Oxaspiro[3.4]octan-5-one

Introduction: The Unique Reactivity of a Spirocyclic Lactone Spirocyclic scaffolds are a cornerstone of modern medicinal chemistry, prized for their rigid three-dimensional structures that allow for precise presentation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Reactivity of a Spirocyclic Lactone

Spirocyclic scaffolds are a cornerstone of modern medicinal chemistry, prized for their rigid three-dimensional structures that allow for precise presentation of functional groups in chemical space.[1][2][3] 6-Oxaspiro[3.4]octan-5-one, which features a cyclobutane ring fused to a γ-butyrolactone at a single quaternary carbon, is a structurally intriguing building block. The lactone, a cyclic ester, serves as a prime electrophilic site for nucleophilic attack.

Among the most powerful tools for carbon-carbon bond formation is the Grignard reaction.[4][5] The addition of organomagnesium halides (Grignard reagents) to carbonyls is a fundamental transformation in organic synthesis. When applied to lactones, this reaction typically proceeds via a two-fold addition mechanism. The initial nucleophilic attack results in ring-opening to form a ketone intermediate, which is generally more reactive than the starting lactone.[6] This intermediate is then rapidly attacked by a second equivalent of the Grignard reagent, yielding a diol after an aqueous workup.

This document provides a detailed guide for researchers on performing Grignard additions to 6-Oxaspiro[3.4]octan-5-one. It covers the underlying mechanism, detailed experimental protocols for the characteristic double-addition, troubleshooting advice, and safety considerations.

Mechanistic Rationale: The Double Addition Pathway

The reaction of a Grignard reagent with 6-Oxaspiro[3.4]octan-5-one is a classic example of nucleophilic acyl substitution followed by nucleophilic addition. The process can be dissected into the following key steps:

  • First Nucleophilic Attack: The highly polarized carbon-magnesium bond of the Grignard reagent (R-MgX) renders the organic group (R) strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the lactone.[7][8]

  • Ring Opening: The attack breaks the π-bond of the carbonyl, forming a tetrahedral intermediate. This intermediate is unstable and collapses, cleaving the endocyclic C-O bond. This ring-opening step is irreversible and generates a magnesium alkoxide of a ketone.

  • Second Nucleophilic Attack: The ketone intermediate formed is more electrophilic than the starting lactone. Consequently, a second molecule of the Grignard reagent rapidly adds to the ketone carbonyl.

  • Protonation (Workup): The resulting di-alkoxide is stable until a protic source (typically aqueous acid, such as ammonium chloride solution) is introduced during the workup. This protonation step yields the final tertiary-primary diol product.

// Nodes start [label="6-Oxaspiro[3.4]octan-5-one + R-MgX"]; intermediate1 [label="Tetrahedral Intermediate\n(Alkoxide)"]; ketone [label="Ring-Opened Ketone Intermediate\n(Magnesium Alkoxide)"]; intermediate2 [label="Di-alkoxide Intermediate"]; product [label="1-(1-(hydroxymethyl)cyclobutyl)-1-substituted-ethanol\n(Diol Product)"]; workup [label="Aqueous Workup\n(e.g., sat. NH4Cl)", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Edges start -> intermediate1 [label=" 1. First Nucleophilic\n Attack"]; intermediate1 -> ketone [label=" 2. Ring Opening\n (Irreversible)"]; ketone -> intermediate2 [label=" 3. Second Nucleophilic\n Attack (Fast)"]; intermediate2 -> workup [label=" 4. Quenching"]; workup -> product [label=" 5. Protonation"]; }

Caption: Mechanism of double Grignard addition to a lactone.

Experimental Protocols

The following protocols are generalized for the addition of organomagnesium halides to 6-Oxaspiro[3.4]octan-5-one. Strict adherence to anhydrous and inert atmosphere techniques is critical for success.

Protocol 1: Synthesis of 1-(1-(hydroxymethyl)cyclobutyl)-1-phenylethan-1-ol via Double Addition of Phenylmagnesium Bromide

This protocol details the most common and expected outcome of the reaction, resulting in a diol.

Materials and Reagents:

  • Magnesium turnings

  • Bromobenzene

  • Iodine (one small crystal)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • 6-Oxaspiro[3.4]octan-5-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Three-neck round-bottom flask, flame-dried under vacuum

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel

Step-by-Step Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • Place magnesium turnings (2.5 equivalents) in the flame-dried three-neck flask under a positive pressure of inert gas.

    • Add a single crystal of iodine to act as an initiator.

    • In the dropping funnel, prepare a solution of bromobenzene (2.2 equivalents) in anhydrous Et₂O.

    • Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle heating may be required to start the reaction.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the grey, cloudy solution at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Addition Reaction:

    • Prepare a solution of 6-Oxaspiro[3.4]octan-5-one (1.0 equivalent) in anhydrous Et₂O in a separate flame-dried flask.

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

    • Transfer the lactone solution to the dropping funnel and add it dropwise to the stirred Grignard solution over 30 minutes. Maintain the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting lactone is consumed.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxides and neutralize any unreacted Grignard reagent. A white precipitate (magnesium salts) will form.

    • If the precipitate is too thick to stir, add more Et₂O and/or dilute HCl to dissolve the salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with Et₂O.

    • Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude diol by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation: Expected Outcomes

The reaction is versatile and can be performed with a variety of Grignard reagents. The table below summarizes the expected products from the double addition protocol.

Grignard Reagent (R-MgX)Reagent NameExpected Diol Product
CH₃MgBrMethylmagnesium bromide1-(1-(hydroxymethyl)cyclobutyl)propan-1-ol
PhMgBrPhenylmagnesium bromide1-(1-(hydroxymethyl)cyclobutyl)-1-phenylethan-1-ol
CH₂=CHCH₂MgBrAllylmagnesium bromide1-(1-(hydroxymethyl)cyclobutyl)pent-4-en-1-ol
EtMgBrEthylmagnesium bromide3-(1-(hydroxymethyl)cyclobutyl)pentan-3-ol

Experimental Workflow Visualization

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification a1 Flame-dry glassware a2 Prepare Grignard Reagent (R-X + Mg in Et₂O) a1->a2 a3 Dissolve Lactone in anhydrous Et₂O a1->a3 b1 Cool Grignard to 0 °C a2->b1 b2 Add Lactone solution dropwise a3->b2 b1->b2 b3 Warm to RT, stir 1-2h b2->b3 b4 Monitor via TLC b3->b4 c1 Quench with sat. NH₄Cl b4->c1 c2 Extract with Et₂O c1->c2 c3 Wash, Dry, Concentrate c2->c3 c4 Purify via Column Chromatography c3->c4

Caption: General workflow for Grignard addition.

Troubleshooting and Scientific Insights

ProblemPossible Cause(s)Suggested Solution(s)
Grignard reaction does not initiate. 1. Wet glassware or solvent.2. Inactive magnesium surface (oxide layer).3. Impure alkyl/aryl halide.1. Ensure all glassware is rigorously flame-dried and solvents are freshly distilled from a drying agent.2. Crush some Mg turnings in the flask (under inert gas) to expose a fresh surface. Add an initiator like iodine or 1,2-dibromoethane.3. Use freshly distilled or purchased halide.
Low yield of diol product. 1. Incomplete formation of the Grignard reagent.2. Competing side reactions (e.g., Wurtz coupling, enolization if applicable).3. Inefficient quenching or extraction.1. Titrate the Grignard reagent before use to determine its exact concentration.2. Maintain low temperatures during the addition to minimize side reactions.3. Ensure thorough extraction from the aqueous layer. Acidifying slightly can help break up emulsions and dissolve magnesium salts.
Recovery of starting lactone. 1. Insufficient Grignard reagent added.2. Grignard reagent was inadvertently quenched before/during the reaction.1. Use at least 2.2 equivalents of the Grignard reagent. Titration is highly recommended for accuracy.2. Re-check for any sources of moisture or acidic protons in the system.
Complex mixture of products. 1. Overheating during Grignard formation or addition, leading to side products.2. Presence of oxygen, which can lead to oxidized byproducts.1. Maintain strict temperature control throughout the procedure.2. Ensure a robust inert atmosphere is maintained during the entire process.

Safety Precautions

  • Grignard Reagents: Are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon).

  • Anhydrous Ethers (Et₂O, THF): Are extremely flammable and can form explosive peroxides upon standing. Always use from a freshly opened container or after distillation from a suitable drying agent. Never distill to dryness.

  • Quenching: The quenching of unreacted Grignard reagent is highly exothermic and releases flammable gases (e.g., ethane from ethylmagnesium bromide). Perform this step slowly, with efficient stirring, and in an ice bath.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory at all times. All procedures should be conducted in a well-ventilated chemical fume hood.

References

  • Paryzek, Z., & Blaszczyk, K. (1987). Spiro steroids via the Barbier–Grignard reaction of steroidal ketones with allyl bromide and magnesium. Canadian Journal of Chemistry, 65(2), 229-234. Available at: [Link]

  • ResearchGate. (n.d.). Spiro steroids via the Barbier–Grignard reaction of steroidal ketones with allyl bromide and magnesium. Available at: [Link]

  • Semantic Scholar. (1981). One-step spiroannulation. Synthesis of spiro .gamma.- and .delta.-lactones. Available at: [Link]

  • Gong, J., et al. (2022). Total Synthesis of Penicyclone A Using a Double Grignard Reaction. Organic Letters, 24(47), 8733–8737. Available at: [Link]

  • ResearchGate. (n.d.). Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. Available at: [Link]

  • RSC Publishing. (n.d.). Reactions of steroid A-ring lactones with Grignard reagents. Available at: [Link]

  • Journal of the American Chemical Society. (2018). Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2. Available at: [Link]

  • Chavan, S., et al. (2016). Exploration of the diastereoselectivity in an unusual Grignard reaction and its application towards the synthesis of styryl lactones 7-epi-(+)-goniodiol and 8-epi-(−)-goniodiol. Semantic Scholar. Available at: [Link]

  • BYJU'S. (2020). Nucleophilic Addition reactions. Available at: [Link]

  • PubMed. (2013). Diastereoselective access to polyoxygenated polycyclic spirolactones through a rhodium-catalyzed [3+2] cycloaddition reaction: experimental and theoretical studies. Available at: [Link]

  • PMC. (n.d.). Synthesis of 6-Methoxy-1-oxaspiro[1][6]deca-6,9-diene-8-one. Available at: [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

Sources

Method

Application Note: Catalytic Asymmetric Synthesis of 6-Oxaspiro[3.4]octan-5-one Derivatives

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals Introduction & Rationale Spirocyclic γ-lactones, such as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals

Introduction & Rationale

Spirocyclic γ-lactones, such as the 6-oxaspiro[3.4]octan-5-one core, are highly prized scaffolds in modern medicinal chemistry. Their rigid, non-planar geometries provide excellent vector control for functional group projection, often leading to improved target binding affinities and enhanced metabolic stability compared to flat aromatic rings. However, the catalytic asymmetric synthesis of α-spiro-γ-lactones has historically presented a formidable challenge due to the difficulty of differentiating enantiotopic faces during spirocyclization.

This application note details a robust, field-proven methodology for the enantioselective synthesis of (7R)-7-(bromomethyl)-6-oxaspiro[3.4]octan-5-one. The protocol leverages a chiral bifunctional sulfide-catalyzed bromolactonization of an α-allyl carboxylic acid substrate . By utilizing a rationally designed BINOL-derived sulfide catalyst, researchers can achieve excellent yields and high enantiomeric excess, providing a versatile bromomethyl-substituted spiro-lactone for downstream functionalization.

Mechanistic Pathway: The Causality of Chiral Induction

To successfully scale and troubleshoot this reaction, one must understand the precise molecular choreography governing the transition state. The reaction does not rely on simple steric shielding; it is a highly organized, hydrogen-bond-directed process.

When the BINOL-derived chiral sulfide catalyst (S)-8b is introduced to N-bromophthalimide (NBP), the nucleophilic sulfide attacks the electrophilic bromine, generating a highly reactive bromosulfonium intermediate. Crucially, the hydroxyl group on the BINOL scaffold forms a strong hydrogen bond with the displaced phthalimide anion. This creates a rigid, chiral ion-pair pocket.

When the α-allyl cyclopentanecarboxylic acid substrate enters this pocket, the alkene is activated by the bromosulfonium moiety. The rigid chiral environment dictates the facial selectivity of the resulting cyclic bromonium ion. Subsequent intramolecular attack by the pendant carboxylate group yields the spirocyclic lactone and regenerates the catalyst.

G S1 Chiral Sulfide Catalyst (BINOL-derived) S3 Bromosulfonium Phthalimide Intermediate (H-bonded) S1->S3 + NBP S2 NBP (N-Bromophthalimide) S2->S3 S5 Cyclic Bromonium Ion Intermediate S3->S5 + Substrate S4 α-Allyl Carboxylic Acid Substrate S4->S5 S6 Enantioenriched α-Spiro-γ-lactone (6-Oxaspiro[3.4]octan-5-one deriv.) S5->S6 Intramolecular Cyclization (-H+) S6->S1 Catalyst Regeneration

Catalytic cycle of chiral sulfide-catalyzed asymmetric bromolactonization.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters for the synthesis of the 6-oxaspiro[3.4]octan-5-one derivative. Every parameter has been selected to suppress background racemic pathways while maintaining catalytic turnover.

ParameterCondition / ValueMechanistic Rationale
Substrate α-Allyl cyclopentanecarboxylic acid (1g)Precursor to the spiro[3.4]octane core.
Catalyst BINOL-derived sulfide (S)-8bProvides the chiral H-bonding environment.
Catalyst Loading 10 mol%Balances reaction rate and catalyst economy.
Brominating Agent N-Bromophthalimide (NBP), 1.2 equivMild electrophilic bromine source.
Solvent System Toluene / CH₂Cl₂ (3:1 v/v)Optimizes solubility and H-bonding strength.
Temperature -78 °CMaximizes facial selectivity; prevents racemic background reaction.
Reaction Time 24 hoursEnsures complete conversion at cryogenic temperatures.
Yield (Compound 2g) 94%High efficiency for the spirocyclization step.

Experimental Protocol: Synthesis of (7R)-7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one

This protocol is designed as a self-validating system. Strict adherence to temperature controls and quenching procedures is required to maintain optical purity .

Materials Required
  • Substrate 1g: 1-(2-Propen-1-yl)cyclopentanecarboxylic acid (14.0 mg, 0.10 mmol, 1.0 equiv)

  • Catalyst (S)-8b: BINOL-derived chiral bifunctional sulfide (6.0 mg, 0.010 mmol, 10 mol%)

  • Reagent: N-Bromophthalimide (NBP) (27.1 mg, 0.12 mmol, 1.2 equiv)

  • Solvents: Anhydrous Toluene (1.5 mL) and Anhydrous Dichloromethane (0.5 mL)

  • Quench: Saturated aqueous Na₂SO₃ solution

Step-by-Step Methodology
  • System Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with dry argon (repeat 3 times).

  • Substrate & Catalyst Solubilization: Add substrate 1g (14.0 mg) and catalyst (S)-8b (6.0 mg) to the flask. Inject anhydrous toluene (1.5 mL) followed by anhydrous CH₂Cl₂ (0.5 mL).

    • Causality Note: Toluene is essential as a non-polar bulk solvent to strengthen the critical hydrogen bonds in the transition state. However, pure toluene will freeze or cause reagent precipitation at -78 °C. The 25% CH₂Cl₂ ensures complete homogeneity without disrupting the chiral pocket.

  • Cryogenic Equilibration: Submerge the reaction flask in a dry ice/acetone bath (-78 °C). Stir for exactly 10 minutes to ensure thermal equilibrium.

  • Activation: Quickly remove the argon line temporarily to add solid NBP (27.1 mg) in one portion, then immediately restore the inert atmosphere.

    • Causality Note: NBP is added last at -78 °C because the uncatalyzed, racemic bromolactonization is highly competitive at higher temperatures.

  • Reaction: Stir the mixture vigorously at -78 °C for 24 hours.

  • Cryogenic Quenching (Critical Step): After 24 hours, inject 4.0 mL of saturated aqueous Na₂SO₃ directly into the reaction mixture while it is still submerged in the -78 °C bath. Stir for an additional 10 minutes at -78 °C.

    • Causality Note: If the reaction is allowed to warm to room temperature before quenching, any unreacted NBP will rapidly and non-selectively brominate the remaining substrate, eroding the enantiomeric excess of the bulk product. Na₂SO₃ immediately reduces the electrophilic bromine species.

  • Workup & Purification: Allow the biphasic mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (50:1 to 5:1).

    • Validation: The product 2g will elute as a colorless viscous oil. Expected yield is ~20.6 mg (94%).

W W1 Preparation Substrate + Catalyst in Tol/CH2Cl2 W2 Cooling Equilibrate at -78°C (10 min) W1->W2 W3 Activation Add NBP (1.2 eq) Stir 24h W2->W3 W4 Quenching Sat. aq. Na2SO3 at -78°C W3->W4 W5 Purification Flash Chromatography (Hex/EtOAc) W4->W5

Step-by-step synthetic workflow for the asymmetric bromolactonization protocol.

Downstream Applications in Drug Discovery

The resulting (7R)-7-(bromomethyl)-6-oxaspiro[3.4]octan-5-one is not merely an end-product; it is a highly versatile synthetic intermediate. The primary alkyl bromide serves as an excellent electrophile for further diversification:

  • Amination: Displacement of the bromide with primary or secondary amines yields aminomethyl spiro-lactones, which are valuable basic pharmacophores for kinase or GPCR inhibitor libraries.

  • Radical Debromination: If the unadorned methyl group is desired, the bromo group can be cleanly reduced under standard radical conditions (e.g., Tributyltin hydride and AIBN in refluxing benzene or toluene) to provide the optically active α-spiro-γ-valerolactone derivative without racemization of the spirocenter .

References

  • Mori, T., Abe, K., & Shirakawa, S. (2023). "Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations." The Journal of Organic Chemistry, 88(11), 7830-7841.[Link]

Application

Application Note: Advanced Derivatization Techniques for 6-Oxaspiro[3.4]octan-5-one in Medicinal Chemistry

Introduction to the α -Spiro- γ -Lactone Scaffold The pursuit of novel, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. Among these, 6-oxaspiro[3.4]octan-5-one —an α -spiro- γ -lacto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the α -Spiro- γ -Lactone Scaffold

The pursuit of novel, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. Among these, 6-oxaspiro[3.4]octan-5-one —an α -spiro- γ -lactone where a cyclobutane ring is spiro-fused to the alpha position of a γ -butyrolactone—has emerged as a highly privileged structural motif.

The strategic integration of the spiro-cyclobutane ring serves two critical functions:

  • Stereoelectronic Shielding : It completely eliminates α -protons, thereby preventing base-catalyzed epimerization and blocking cytochrome P450-mediated metabolic oxidation at the alpha-position.

  • Conformational Rigidity : The spiro-fusion locks the lactone ring into a specific spatial geometry, significantly reducing the entropic penalty upon target binding. This rigidity has been successfully exploited in the design of highly selective 5-hydroxytryptamine 7 (5-HT7) receptor modulators, which are critical targets for circadian rhythm disorders, depression, and schizophrenia 1.

This application note provides a comprehensive guide to the derivatization of the 6-oxaspiro[3.4]octan-5-one scaffold, focusing on asymmetric γ -functionalization and controlled lactone ring-opening strategies.

Strategic Workflows and Biological Relevance

The derivatization of 6-oxaspiro[3.4]octan-5-one generally targets two primary sites: the γ -position (C7) via nucleophilic displacement, and the C5 carbonyl via ring-opening amidation.

Workflow A Starting Material 1-Allylcyclobutane-1-carboxylic acid B Asymmetric Bromolactonization (Chiral Sulfide Catalyst) A->B Br+, -78°C C (7R)-7-(Bromomethyl)- 6-oxaspiro[3.4]octan-5-one B->C Enantioselective Ring Closure D Gamma-Substitution (Nucleophilic Amination) C->D SN2 Displacement E Lactone Ring Opening (Amidation/Reduction) C->E Nucleophilic Attack at C5 Carbonyl F 5-HT7 Receptor Modulators (Rigidified Pharmacophores) D->F Target Assembly E->F Target Assembly

Caption: Workflow for the asymmetric synthesis and derivatization of 6-oxaspiro[3.4]octan-5-one.

Derivatives of this scaffold are frequently utilized as ligands for G-protein coupled receptors (GPCRs). For instance, γ -functionalized spiro-lactones act as potent modulators of the 5-HT7 receptor, triggering a downstream signaling cascade that regulates adenylyl cyclase and cAMP levels 2.

Signaling Ligand Spiro-Lactone Modulator (5-HT7 Ligand) Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Binds G_protein Gαs Protein Activation Receptor->G_protein Conformational Change AC Adenylyl Cyclase (AC) G_protein->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Therapeutic Response (e.g., Neurological Regulation) PKA->Response Phosphorylation Cascade

Caption: 5-HT7 receptor GPCR signaling pathway modulated by spiro-lactone derivatives.

Quantitative Data and Scaffold Advantages

The introduction of the spiro[3.4]octane system fundamentally alters both the chemical reactivity and the pharmacokinetic profile of the molecule. Table 1 outlines the optimization of the asymmetric bromolactonization step, demonstrating the necessity of specific chiral catalysts to achieve high enantiomeric excess (ee) 2. Table 2 highlights the physicochemical advantages of the spiro-lactone over its linear counterparts.

Table 1: Reaction Optimization for Asymmetric Bromolactonization | Catalyst System | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | | :--- | :--- | :--- | :--- | :--- | | Achiral Sulfide | CH2​Cl2​ | 25 | 85 | 0 | | Chiral Sulfide (S)-8a | Toluene | -78 | 72 | 88 | | Chiral Sulfide (S)-8b | Toluene/ CH2​Cl2​ (1:1) | -78 | 94 | 96 |

Table 2: Physicochemical Impact of the Spiro[3.4]octane Scaffold | Property | Linear γ -Butyrolactone | 6-Oxaspiro[3.4]octan-5-one | Causality / Implication | | :--- | :--- | :--- | :--- | | Metabolic Stability (T1/2) | Low (< 20 min) | High (> 120 min) | Absence of α -protons prevents CYP450-mediated oxidation. | | LogP | 0.8 | 1.6 | Cyclobutane integration increases lipophilicity for BBB penetration. | | Conformational Entropy | High | Low | Rigidified structure enhances receptor binding affinity (e.g., 5-HT7). |

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explicitly stated to ensure operators understand why specific reagents and conditions are employed, minimizing troubleshooting during scale-up.

Protocol 1: Asymmetric Synthesis of (7R)-7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one

Objective : Synthesize the reactive γ -bromomethyl spiro-lactone with high enantioselectivity. Causality : The chiral bifunctional sulfide catalyst acts as a Lewis base to activate N-bromosuccinimide (NBS), forming a chiral sulfonium-bromonium intermediate. This intermediate selectively transfers Br+ to one enantioface of the alkene, while the catalyst's hydrogen-bonding moiety directs the carboxylic acid for stereospecific anti-addition 2.

Step-by-Step Procedure :

  • Preparation : Flame-dry a Schlenk flask under argon. Add 1-allylcyclobutane-1-carboxylic acid (14.0 mg, 0.10 mmol) and chiral sulfide catalyst (S)-8b (10 mol%).

  • Solvent Addition : Dissolve the mixture in a 1:1 mixture of anhydrous Toluene and CH2​Cl2​ (2.0 mL).

  • Cooling : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Crucial Step: Lower temperatures suppress background uncatalyzed racemic bromolactonization.

  • Reagent Addition : Add N-bromosuccinimide (NBS, 1.2 equiv) in one portion. Stir at -78 °C for 12 hours in the dark.

  • Quenching & Workup : Quench the reaction with saturated aqueous Na2​S2​O3​ (2 mL) to neutralize residual electrophilic bromine. Extract with ethyl acetate (3 x 5 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint : Monitor via TLC (Hexane/EtOAc 5:1). The product should appear as a new UV-inactive, PMA-stainable spot ( Rf​≈0.45 ).

  • Purification : Isolate the product via flash column chromatography (50:1 to 5:1 hexane/ethyl acetate). Expected yield: ~94% (colorless viscous oil). Confirm structure via 1H NMR (look for the characteristic diastereotopic bromomethyl protons at δ 3.4-3.6 ppm).

Protocol 2: γ -Substitution via Nucleophilic Amination

Objective : Derivatize the C7 bromomethyl group to install a pharmacophore amine (e.g., for 5-HT7 receptor targeting). Causality : The bromomethyl group is a primary alkyl halide, ideal for SN​2 displacement. However, the adjacent chiral center and bulky spiro-system induce steric hindrance. A polar aprotic solvent (DMF) is utilized to strip the solvation shell from the nucleophile, maximizing its reactivity, while a mild base ( K2​CO3​ ) scavenges HBr without triggering base-catalyzed elimination (E2).

Step-by-Step Procedure :

  • Setup : In a sealed vial, dissolve (7R)-7-(bromomethyl)-6-oxaspiro[3.4]octan-5-one (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagent Addition : Add the desired secondary amine (1.5 equiv) and finely powdered anhydrous K2​CO3​ (2.0 equiv).

  • Heating : Heat the mixture to 80 °C for 8-12 hours.

  • Workup : Cool to room temperature, dilute with water (10 volumes), and extract with diethyl ether (3 x). Wash the combined organic layers with brine (5 x) to fully remove DMF.

  • Validation Checkpoint : LC-MS analysis should show the disappearance of the bromine isotope pattern (M / M+2) and the appearance of the desired [M+H]+ mass peak corresponding to the aminated product.

Protocol 3: Controlled Lactone Ring Opening with Aliphatic Amines

Objective : Open the spiro-lactone to generate an α,α -disubstituted γ -hydroxy amide. Causality : The spiro-cyclobutane ring exerts a powerful Thorpe-Ingold effect, thermodynamically favoring the closed lactone form. Standard amine nucleophilic attack is highly reversible. To drive the reaction irreversibly, Trimethylaluminum ( AlMe3​ ) is used to pre-activate the amine into a highly nucleophilic aluminum amide, which simultaneously coordinates the lactone carbonyl, forcing the ring open.

Step-by-Step Procedure :

  • Activation : Under inert atmosphere, dissolve the desired aliphatic amine (1.2 equiv) in anhydrous CH2​Cl2​ (0.5 M). Cool to 0 °C.

  • Metallation : Dropwise add AlMe3​ (2.0 M in toluene, 1.2 equiv). Stir for 30 minutes at room temperature until methane gas evolution ceases.

  • Coupling : Re-cool to 0 °C and add a solution of the 6-oxaspiro[3.4]octan-5-one derivative (1.0 equiv) in CH2​Cl2​ .

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching : Carefully quench by dropwise addition of 1M HCl at 0 °C to break the aluminum complex. Extract with CH2​Cl2​ , wash with brine, and dry over MgSO4​ .

  • Validation Checkpoint : IR spectroscopy of the purified product should reveal the disappearance of the lactone C=O stretch (~1765 cm−1 ) and the appearance of a broad O−H stretch (~3300 cm−1 ) and an amide C=O stretch (~1650 cm−1 ).

References

  • US10239868B2 - 5-hydroxytryptamine receptor 7 activity modulators and their method of use Source: Google Patents URL
  • Asymmetric Synthesis of α -Spiro- γ -lactones and α -Substituted γ -Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Method

Application Note: 6-Oxaspirooctan-5-one as a High-Strain Monomer for Advanced Polymer Cross-Linking

Application Note: 6-Oxaspiro[1]octan-5-one as a High-Strain Monomer for Advanced Polymer Cross-Linking Audience: Researchers, Polymer Scientists, and Drug Delivery/Development Professionals Content Type: Technical Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Oxaspiro[1]octan-5-one as a High-Strain Monomer for Advanced Polymer Cross-Linking

Audience: Researchers, Polymer Scientists, and Drug Delivery/Development Professionals Content Type: Technical Application Guide & Experimental Protocols

Executive Summary

The development of robust, low-shrinkage, and biodegradable polymer networks relies heavily on the selection of highly reactive monomers. 6-Oxaspiro[1]octan-5-one (CAS: 84565-26-4) is a specialized spirocyclic γ -butyrolactone featuring a cyclobutane ring spiro-fused at the α -position. While standard γ -butyrolactones are notoriously resistant to ring-opening polymerization (ROP) due to their low ring strain and unfavorable thermodynamics, the spiro-fusion in 6-Oxaspiro[1]octan-5-one introduces severe angular and conformational strain. This structural modification provides a powerful enthalpic driving force, enabling highly efficient ROP, step-growth polymerization, and inter-chain cross-linking under mild conditions[1].

This application note details the mechanistic principles, self-validating protocols, and quantitative benchmarks for utilizing 6-Oxaspiro[1]octan-5-one in the synthesis of advanced cross-linked polymer networks.

Mechanistic Insights: The Role of Spirocyclic Strain (E-E-A-T)

Thermodynamic Driving Force

In standard lactone chemistry, the equilibrium between the cyclic monomer and the linear polymer heavily favors the monomer for 5-membered rings ( ΔG>0 ). However, the incorporation of the spiro-cyclobutane ring in 6-Oxaspiro[1]octan-5-one forces the γ -lactone into a highly strained conformation. Upon nucleophilic attack (e.g., by an alkoxide or amine), the acyl-oxygen bond undergoes rapid cleavage. The release of this steric strain renders the ring-opening thermodynamically irreversible, preventing back-biting and depolymerization[1].

Cross-Linking Causality & Volume Shrinkage Suppression

When utilized as a comonomer with epoxy-functionalized polymers—such as poly(glycidyl methacrylate) (PGMA)—the spirocyclic lactone undergoes an alternating copolymerization mechanism. The anionic initiator opens the epoxide, which then attacks the lactone carbonyl; the resulting alkoxide subsequently attacks another pendant epoxide on a neighboring polymer chain.

  • Causality of Choice: Traditional epoxy curing results in significant volume shrinkage due to the conversion of van der Waals distances into shorter covalent bonds. The ring-opening of the bulky spirocyclic lactone counteracts this contraction, effectively suppressing volume shrinkage during network formation while yielding a robust polyester/polyether matrix[2].

Mechanism A 6-Oxaspirooctan-5-one (High Ring Strain) B Nucleophilic Attack (Alkoxide/Amine Initiator) A->B Initiation C Ring-Opened Intermediate (Acyl-Oxygen Cleavage) B->C ROP / Step-Growth D Cross-Linked Network (Alternating Copolymer) C->D Inter-chain Propagation

Figure 1: Mechanistic pathway of spirocyclic lactone ring-opening and subsequent network cross-linking.

Experimental Protocols

Protocol A: Anionic Cross-Linking of Epoxy-Functionalized Polymers

This protocol describes the cross-linking of PGMA using 6-Oxaspiro[1]octan-5-one to form a low-shrinkage polyester network[2].

Reagents & Materials:

  • Poly(glycidyl methacrylate) (PGMA) matrix.

  • 6-Oxaspiro[1]octan-5-one (Purified via vacuum distillation).

  • Potassium tert-butoxide (t-BuOK, 2 mol% relative to monomer).

  • Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve equimolar amounts of PGMA (based on epoxy equivalent weight) and 6-Oxaspiro[1]octan-5-one in anhydrous THF to achieve a concentration of 4.0 M. Causality: THF is selected to ensure complete homogeneous miscibility of the rigid spirocyclic monomer with the polymer matrix, which maximizes the degree of alternating copolymerization[2].

  • Initiation: Add 2 mol% of t-BuOK to the solution under a strict Argon atmosphere to prevent moisture-induced quenching of the anionic active centers.

  • Thermal Curing: Transfer the mixture to a sealed polymerization tube. Heat the system at 120 °C for 72 hours.

  • Quenching: Cool the reaction to room temperature and quench the anionic living ends by adding a 2 vol% solution of acetic acid in dichloromethane (DCM).

  • Self-Validation (Gel Fraction Extraction): Subject the resulting solid to Soxhlet extraction using DCM for 12 hours.

    • Validation Logic: Unreacted monomers and linear uncross-linked chains will dissolve in DCM. A successful cross-linking reaction is validated by the retention of a high insoluble gel fraction (>90%).

  • Spectroscopic Validation: Analyze the dried gel via IR spectroscopy. Success is confirmed by the complete disappearance of the characteristic epoxy band at 906 cm⁻¹ and the emergence of alternating polyester carbonyl stretches[3].

Workflow Step1 1. Monomer Preparation Purify 6-Oxaspiro[3.4]octan-5-one via distillation Step2 2. Matrix Blending Mix with Epoxy-Functionalized Polymer in THF Step1->Step2 Step3 3. Catalysis Add Potassium tert-butoxide (2 mol%) Step2->Step3 Step4 4. Thermal Curing Heat at 120°C for 72h under N2 Step3->Step4 Step5 5. Validation & Extraction Soxhlet extraction with DCM to isolate gel fraction Step4->Step5

Figure 2: Step-by-step experimental workflow for the anionic cross-linking of epoxy-functionalized polymers.

Protocol B: Step-Growth Polymerization for Biodegradable Networks

Spirocyclic lactones can also be utilized to form biodegradable gels via step-growth polymerization with diamines or through ring-expansion with spirocyclic tin initiators[4],[1].

Step-by-Step Methodology:

  • Monomer Mixing: Combine 6-Oxaspiro[1]octan-5-one with a bifunctional comonomer (e.g., 1,4-butanediol or a primary diamine) in a 1:1 molar ratio in DMF.

  • Catalysis: Add an organic base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 5 mol%. Causality: DBU acts as a non-nucleophilic strong base that deprotonates the protic nucleophile, accelerating the acyl-oxygen cleavage of the strained spiro-lactone at room temperature[1].

  • Propagation: Stir the reaction at 25 °C for 24 hours. The spiro structure enables this step-growth process to occur under remarkably mild conditions compared to standard ROP.

  • Self-Validation (NMR): Precipitate the polymer in cold methanol. Validate the structure via ¹H NMR by monitoring the disappearance of the spiro-ring protons and the shift of the adjacent methylene protons, confirming the formation of regioregular (AB)n copolymers[1].

Data Presentation: Quantitative Benchmarks

The integration of spirocyclic lactones significantly alters the physical properties of the resulting polymer networks. Table 1 summarizes the expected quantitative outcomes when comparing standard epoxy homopolymerization versus spirocyclic cross-linking.

Table 1: Quantitative Evaluation of Cross-Linking Efficiency and Volume Shrinkage

Polymer MatrixCross-Linker / ComonomerCuring ConditionsGel Fraction (%)Epoxy Ring-Opening (%)Volume Shrinkage (%)
PGMA (Homopolymer)None120°C, 72h (Bulk)N/A (Linear)275.4
PGMA6-Oxaspiro[1]octan-5-one120°C, 72h (Bulk)82713.1
PGMA6-Oxaspiro[1]octan-5-one120°C, 72h (4.0 M in THF)91 100 < 2.5

Data Interpretation: The use of THF as a solvent increases the miscibility of the spirocyclic lactone, driving the epoxy ring-opening to 100% and maximizing the gel fraction while keeping volume shrinkage strictly below 2.5%[2].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Synthesis &amp; Troubleshooting for 6-Oxaspirooctan-5-one

Technical Support Center: Scale-Up Synthesis & Troubleshooting for 6-Oxaspiro[1]octan-5-one Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scale-Up Synthesis & Troubleshooting for 6-Oxaspiro[1]octan-5-one

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the critical bottlenecks in the scale-up synthesis of 6-oxaspiro[1]octan-5-one (CAS 84565-26-4).

Spirocyclic lactones are known as important compounds in the fields of natural product chemistry and medicinal chemistry, particularly for rigidifying drug scaffolds[2]. For instance, 6-oxaspiro[1]octan-5-one is specifically utilized as a critical building block in the synthesis of complex heteroaryloxy benzimidazole compounds useful for inhibiting Janus kinase 2 (JAK2)[3]. However, scaling up the spiro[1]octane system presents unique challenges. Spirocyclobutane derivatives possess significant ring-strain, which, while useful for specific reactivity, can lead to unexpected thermal degradation or ring-opening during bulk manufacturing[4].

This guide focuses on the most robust, scalable route: the enolization of ethyl cyclobutanecarboxylate, alkylation with 2-(benzyloxy)ethyl bromide, followed by tandem hydrogenolysis-lactonization.

Part 1: Process Overview & Mechanistic Pathway

Process chemistry is not merely about making molecules; it is about engineering predictable, self-validating systems. The workflow below highlights the optimized pathway alongside the critical failure points that occur when scaling from the bench to the pilot plant.

G A Ethyl Cyclobutanecarboxylate B Enolate Intermediate A->B LDA, -78°C C C-Alkylated Intermediate B->C BnO(CH2)2Br + DMPU E O-Alkylated Impurity B->E Poor mixing / High Temp D 6-Oxaspirooctan-5-one (Target) C->D H2, Pd(OH)2/C Acidic Resin F Ring-Opened Byproduct C->F Harsh Acid / Thermal Stress

Reaction workflow for 6-oxaspiro[1]octan-5-one highlighting critical failure points.

Part 2: Troubleshooting Guide & FAQs

Q1: During the alkylation of ethyl cyclobutanecarboxylate, my yield drops to 40% upon scale-up (from 10g to 1kg), and I observe significant O-alkylation. How do I fix this? A1: This is a classic heat transfer and enolate aggregation issue. Cyclobutanecarboxylate enolates are sterically hindered and tend to form tight aggregates in pure THF. On scale-up, inadequate heat transfer causes localized warming, shifting the reaction from kinetic C-alkylation to thermodynamic O-alkylation. Solution: Implement strict internal temperature control (<-70°C). More importantly, add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) prior to the electrophile. DMPU breaks up the enolate aggregates, enhancing the "naked" carbanion's nucleophilicity and driving exclusive C-alkylation.

Q2: The tandem debenzylation and lactonization step stalls at 60% conversion. Should I increase the hydrogen pressure or temperature? A2: Neither. The stalling is not a matter of brute-forcing the reaction; it is a fundamental catalytic and thermodynamic issue. Standard Pd/C is rapidly poisoned by the benzyl alcohol released during hydrogenolysis. Furthermore, the subsequent lactonization of the resulting 1-(2-hydroxyethyl)cyclobutane-1-carboxylate is an equilibrium process that struggles to overcome the steric hindrance of the quaternary spiro center. Solution: Switch to Pearlman’s catalyst (Pd(OH)₂/C), which is highly resistant to benzyl alcohol poisoning. To drive the equilibrium forward, add a heterogeneous acid catalyst (e.g., Amberlyst-15) directly into the hydrogenation reactor to catalyze the transesterification/lactonization in situ.

Q3: I am observing a ring-opened acyclic impurity during final distillation. What is the mechanism, and how can it be prevented? A3: Spirocyclobutyl lactones possess significant ring strain (~26 kcal/mol). Prolonged heating above 120°C, especially in the presence of trace acid, triggers a retro-aldol-like cleavage or Grob fragmentation, irreversibly opening the 4-membered ring[4]. Solution: Ensure complete neutralization of the crude mixture prior to distillation. Replace traditional batch distillation with short-path Wiped-Film Evaporation (WFE) at high vacuum (< 0.5 mbar) to drastically minimize thermal residence time.

Mechanism A 6-Oxaspiro[3.4]octan-5-one (Strained Spirocycle) B Protonation at Lactone Oxygen (Acidic Conditions) A->B H+, Δ > 120°C C C-C Bond Cleavage (Relief of ~26 kcal/mol strain) B->C Thermal Activation D Acyclic Alkene/Alcohol Byproduct (Irreversible) C->D Grob-type Fragmentation

Mechanistic logical relationship of acid-catalyzed thermal ring-opening in spirocyclobutyl lactones.

Part 3: Optimized Step-by-Step Protocol (Self-Validating System)

By treating the protocol as a self-validating system with strict In-Process Controls (IPCs), we eliminate guesswork and ensure reproducibility at the kilogram scale.

Step 1: Enolization and Alkylation
  • Preparation: Charge a dry, jacketed reactor with diisopropylamine (1.1 equiv) and anhydrous THF (10 vol). Cool the internal temperature to -20°C.

  • Base Formation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Enolization: Cool the LDA solution to -78°C. Add ethyl cyclobutanecarboxylate (1.0 equiv) dropwise over 1 hour, maintaining the internal temperature strictly below -70°C.

  • IPC 1 (Self-Validation): Withdraw a 0.5 mL aliquot and quench with D₂O. Analyze via ¹H-NMR. Do not proceed unless >95% deuterium incorporation is observed at the alpha-position.

  • Alkylation: Add DMPU (2.0 equiv) to the reactor, followed immediately by 2-(benzyloxy)ethyl bromide (1.1 equiv).

  • Workup: Allow the reactor to warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl. Extract with MTBE, wash extensively with water (to remove DMPU), and concentrate to yield the intermediate.

Step 2: Tandem Hydrogenolysis and Lactonization
  • Setup: Dissolve the crude intermediate in EtOAc (10 vol) and transfer to a high-pressure Hastelloy reactor.

  • Catalyst Loading: Add Pearlman’s catalyst (Pd(OH)₂/C, 20 wt%, 0.05 equiv Pd) and Amberlyst-15 strongly acidic resin (10 wt% relative to substrate).

  • Reaction: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi H₂ and heat the internal temperature to 60°C.

  • IPC 2 (Self-Validation): Monitor the reaction via GC-MS every 2 hours. The reaction is deemed complete only when the intermediate mass (m/z 262) is fully consumed and the target mass (m/z 126) plateaus.

  • Neutralization & Filtration: Filter the mixture through a pad of Celite to remove both catalysts. Wash the filtrate with saturated NaHCO₃ to ensure absolute neutralization (critical for preventing downstream thermal degradation).

  • Purification: Purify the crude oil via Wiped-Film Evaporation (WFE) at 0.5 mbar and 80°C to afford pure 6-oxaspiro[1]octan-5-one.

Part 4: Yield Optimization Data

The following table summarizes the quantitative data driving the catalyst and additive choices in Step 2. Notice how the combination of Pearlman's catalyst and solid-supported acid breaks the thermodynamic bottleneck.

Catalyst SystemAdditiveTemp (°C)Pressure (psi H₂)Conversion (%)Isolated Yield of Target (%)
10% Pd/CNone251545%12%
10% Pd/Cp-TsOH (5 mol%)605060%38%
20% Pd(OH)₂/CNone605085%55%
20% Pd(OH)₂/C Amberlyst-15 (10 wt%) 60 50 >99% 88%

Part 5: References

1.[2] Mori, T., Abe, K., & Shirakawa, S. (2023). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry, 88(4), 2415-2425. URL:[Link] 2.[4] Das, K., Pedada, A., Singha, T., & Hari, D. P. (2024). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science, 15, 3182-3191. URL:[Link] 3.[3] World Intellectual Property Organization. (2022). 6-heteroaryloxy benzimidazole and azabenzimidazole compounds and compositions thereof useful for inhibiting JAK2 (WO 2023/086319 A1). URL:

Sources

Optimization

Preventing unwanted ring expansion during 6-Oxaspiro[3.4]octan-5-one reactions

Welcome to the Technical Support Center for spirocyclic scaffold manipulation. This guide is specifically engineered for researchers and drug development professionals working with 6-oxaspiro[3.4]octan-5-one . Due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold manipulation. This guide is specifically engineered for researchers and drug development professionals working with 6-oxaspiro[3.4]octan-5-one .

Due to the inherent ~26.5 kcal/mol strain energy of the cyclobutane ring, this α -spiro- γ -lactone is highly susceptible to unwanted strain-release-driven ring expansions[1]. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you kinetically trap your desired intermediates and prevent semi-pinacol or Wagner-Meerwein type rearrangements[2].

Troubleshooting FAQs: Mechanistic Diagnostics

Q1: Why does Grignard addition to the lactone yield a cyclopentanone derivative instead of the desired lactol or open-chain ketone? Analysis: Grignard reagents are highly basic. Upon nucleophilic attack at the C5 carbonyl, a high-energy tetrahedral magnesium alkoxide intermediate is formed. If the reaction temperature rises above -40 °C, the thermal energy breaches the activation barrier for rearrangement. The C3–C4 bond of the cyclobutane migrates to the C5 position to relieve ring strain, simultaneously opening the lactone to form a thermodynamically stable cyclopentanone derivative[2]. Solution: Transmetalate your Grignard reagent with anhydrous Cerium(III) chloride ( CeCl3​ ) to form an organocerium species. Organocerium reagents are highly nucleophilic but strictly non-basic, allowing the addition to proceed rapidly at -78 °C. Quenching the reaction while still at cryogenic temperatures kinetically traps the tetrahedral intermediate.

Q2: I am trying to reduce the lactone to a lactol using DIBAL-H, but I observe 30-40% ring-expanded side products. How can I optimize this? Analysis: DIBAL-H acts as a strong Lewis acid before hydride transfer, coordinating to the lactone carbonyl oxygen. This Lewis acidic activation polarizes the spiro center, weakening the C4–C5 bond and triggering a cationic ring expansion[3]. Furthermore, allowing the aluminum complex to warm up before quenching provides the energy required for the C–C bond migration. Solution: Ensure strictly cryogenic conditions (-78 °C to -90 °C). Pre-cool the DIBAL-H by adding it dropwise down the cold wall of the reaction flask. Most importantly, execute a cold quench (using pre-chilled methanol or acetic acid in THF) at -78 °C to destroy the reactive aluminum complex before allowing the system to warm to room temperature.

Q3: Can I use standard Lewis acids (e.g., BF3​⋅OEt2​ ) for downstream deprotections on molecules containing this spiro-lactone? Analysis: No. Strong oxophilic Lewis acids will coordinate to the lactone oxygen (C6) or carbonyl oxygen (C5). This coordination induces heterolytic cleavage or severe polarization, generating partial positive charge at the spiro center, which invariably drives a 1,2-alkyl shift to expand the cyclobutane ring[3]. Solution: Switch to mild, non-coordinating acids (e.g., PPTS, mild TFA gradients) or utilize orthogonal protecting groups that can be removed via hydrogenolysis (e.g., Benzyl ethers) or fluoride sources (e.g., TBAF for silyl ethers).

Mechanistic Visualization

Mechanism SM 6-Oxaspiro[3.4]octan-5-one (Strained Cyclobutane) Nu Nucleophilic Attack (e.g., RMgX or DIBAL-H) SM->Nu TetInt Tetrahedral Alkoxide Intermediate (High Energy) Nu->TetInt RingExp Ring Expansion Product (Cyclopentanone Derivative) TetInt->RingExp Warming / Lewis Acid (Strain Release) DesProd Desired Addition Product (Intact Cyclobutane) TetInt->DesProd Low Temp (-78°C) Cold Quench

Mechanistic divergence of the tetrahedral intermediate during nucleophilic addition.

Quantitative Data: Reagent Selection vs. Ring Expansion

The following table summarizes the causality between reaction conditions and the thermodynamic fate of the spiro[3.4]octane core during nucleophilic additions.

Reagent / ConditionsTemperaturePrimary IntermediateRing Expansion (%)Desired Product (%)
RMgBr (Grignard)0 °CMagnesium Alkoxide> 85%< 15%
RMgBr (Grignard)-78 °CMagnesium Alkoxide40 - 50%50 - 60%
RCeCl2​ (Organocerium)-78 °CCerium Alkoxide< 5% > 90%
DIBAL-H-78 °C (Warm quench)Aluminum Alkoxide30 - 40%60 - 70%
DIBAL-H-78 °C (Cold quench)Aluminum Alkoxide< 5% > 90%

Validated Experimental Protocols

Protocol A: Organocerium-Mediated Nucleophilic Addition

This self-validating protocol utilizes CeCl3​ to suppress basicity and prevent strain-release rearrangement during alkylation.

Step-by-Step Methodology:

  • Activation of Cerium: Place finely powdered CeCl3​⋅7H2​O (1.5 equiv) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours to yield anhydrous CeCl3​ .

  • Suspension: Cool the flask to room temperature under Argon. Add anhydrous THF (0.2 M) and stir vigorously for 2 hours to form a uniform white suspension.

  • Transmetalation: Cool the suspension to -78 °C. Add the desired Grignard reagent (1.4 equiv) dropwise. Stir at -78 °C for 1.5 hours to ensure complete formation of the organocerium species ( RCeCl2​ ).

  • Addition: Dissolve 6-oxaspiro[3.4]octan-5-one (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise down the cold wall of the flask over 15 minutes.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor via TLC (aliquots must be quenched in cold saturated NH4​Cl to prevent false-positive degradation).

  • Cold Quench (Critical): While the reaction is still at -78 °C, add a pre-chilled (-78 °C) solution of 10% acetic acid in THF to quench the organometallic species.

  • Workup: Allow the mixture to warm to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3​ and brine.

Workflow Step1 1. Dry CeCl3 under vacuum at 140°C (2h) Step2 2. Suspend in anhydrous THF Stir 2h at RT Step1->Step2 Step3 3. Cool to -78°C Add RMgX dropwise Step2->Step3 Step4 4. Stir 1.5h at -78°C (Form RCeCl2) Step3->Step4 Step5 5. Add Spiro-lactone slowly at -78°C Step4->Step5 Step6 6. Quench with cold AcOH/THF before warming Step5->Step6

Step-by-step workflow for organocerium-mediated nucleophilic addition to prevent ring expansion.

Protocol B: Cryogenic DIBAL-H Reduction to Lactol
  • Preparation: Dissolve 6-oxaspiro[3.4]octan-5-one (1.0 equiv) in anhydrous DCM (0.1 M) under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add DIBAL-H (1.0 M in hexanes, 1.05 equiv) dropwise down the side of the flask over 20 minutes to ensure the reagent is at -78 °C before contacting the substrate.

  • Reaction: Stir at -78 °C for 45 minutes.

  • Cold Quench (Critical): Add pre-chilled (-78 °C) anhydrous methanol (3.0 equiv) dropwise to destroy excess DIBAL-H and break the aluminum-alkoxide complex while maintaining the cryogenic temperature.

  • Workup: Add saturated aqueous Rochelle's salt (Potassium sodium tartrate) and allow the biphasic mixture to warm to room temperature. Stir vigorously for 2 hours until the layers separate cleanly, preventing emulsion formation and late-stage acid-catalyzed expansion.

References

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL: [Link][1]

  • Title: Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes Source: Organic Letters - ACS Publications URL: [Link][2]

  • Title: Ring Expansion via One-Pot Conversion of Lactone Acetals to Cyclic Enones Source: Organic Letters - ACS Publications URL: [Link][3]

Sources

Troubleshooting

Troubleshooting low conversion rates for 6-Oxaspiro[3.4]octan-5-one hydrolysis

Technical Support Center: Troubleshooting 6-Oxaspiro[1]octan-5-one Hydrolysis Welcome to the Technical Support Center for spirocyclic lactone ring-opening. The hydrolysis of 6-oxaspiro[1]octan-5-one to yield 1-(2-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 6-Oxaspiro[1]octan-5-one Hydrolysis

Welcome to the Technical Support Center for spirocyclic lactone ring-opening. The hydrolysis of 6-oxaspiro[1]octan-5-one to yield 1-(2-hydroxyethyl)cyclobutane-1-carboxylic acid is a critical transformation in the synthesis of complex spirocyclic drug scaffolds. However, researchers frequently report stalled reactions or poor isolated yields. This guide provides field-proven protocols and mechanistic insights to help you drive this equilibrium-dependent reaction to completion.

The Core Problem: The Thorpe-Ingold Effect

The primary culprit behind low conversion rates in the hydrolysis of 6-oxaspiro[1]octan-5-one is not inherent chemical unreactivity, but rather a highly favored reverse reaction. The spiro-fused cyclobutane ring at the alpha position (C4) of the γ -butyrolactone introduces a pronounced Thorpe-Ingold effect (angle compression effect)[2].

By compressing the internal C-C-C bond angle at the spiro center, the cyclobutane ring restricts the conformational freedom of the open-chain aliphatic backbone. This forces the reactive hydroxyl and carboxylate groups into close spatial proximity, drastically lowering the entropic barrier ( ΔS‡ ) for intramolecular cyclization[3]. Consequently, the thermodynamic equilibrium heavily favors spontaneous relactonization, particularly during the acidic workup phases traditionally used to isolate free carboxylic acids[4].

Troubleshooting FAQs

Q1: I am using 2.0 equivalents of NaOH in water at room temperature, but my NMR shows only 35% conversion. Why? A1: 6-Oxaspiro[1]octan-5-one is highly lipophilic and exhibits poor solubility in purely aqueous media. When using only water, the reaction occurs at the biphasic interface, severely limiting the kinetic reaction rate. Solution: Switch to a miscible co-solvent system such as THF/H 2​ O (4:1 v/v) and use LiOH·H 2​ O instead of NaOH. Lithium ions coordinate more strongly to the carboxylate and hydroxyl oxygen atoms, helping to stabilize the open-chain intermediate in solution and pushing the equilibrium forward[4].

Q2: My TLC shows complete disappearance of the lactone during the reaction, but after quenching with 1M HCl and extracting with DCM, I recover mostly the starting material. How do I prevent this? A2: This is a classic false-negative result caused by workup-induced relactonization. When you acidify the reaction mixture to isolate the free 1-(2-hydroxyethyl)cyclobutane-1-carboxylic acid, the protonated carboxylic acid and the free hydroxyl group rapidly eliminate water to reform the lactone[4]. The spiro-cyclobutane ring accelerates this ring closure by orders of magnitude compared to unbranched γ -butyrolactones[2]. Solution: You must either isolate the product as a stable carboxylate salt (e.g., by lyophilizing the aqueous layer) or trap the intermediate in situ before any acid is introduced.

Q3: How can I trap the open-chain form to ensure high isolated yields for downstream coupling? A3: The most reliable method is to esterify the carboxylate or trap the hydroxyl group as a silyl ether before workup. For example, treating the crude lithium salt with methyl iodide (MeI) in DMF will yield the corresponding hydroxy-ester, which is completely immune to relactonization under standard conditions.

Quantitative Data: Conversion & Yield Matrix

The following table summarizes the expected outcomes of various hydrolysis and workup conditions based on optimized laboratory data:

Hydrolysis ConditionWorkup / Isolation MethodIsolated Yield (Open-Chain)Primary Byproduct
NaOH (2.0 eq), H 2​ O, 25 °C1M HCl to pH 2, DCM extract< 5%Unreacted Lactone
LiOH (1.5 eq), THF/H 2​ O, 25 °C1M HCl to pH 2, DCM extract15 - 20%Relactonized Starting Material
LiOH (1.5 eq), THF/H 2​ O, 25 °CLyophilization (No Acid)> 95% (as Li + salt)None
LiOH (1.5 eq), THF/H 2​ O, 25 °CDMF, MeI (In-situ trapping)88% (as methyl ester)Trace Lactone
Optimized Protocol: LiOH Hydrolysis and In-Situ Trapping

To ensure a self-validating workflow where the reverse reaction is completely blocked, follow this step-by-step methodology:

  • Solvent Preparation: Prepare a 4:1 (v/v) mixture of peroxide-free Tetrahydrofuran (THF) and deionized water.

  • Reagent Mixing: Dissolve 6-oxaspiro[1]octan-5-one (1.0 eq) in the THF/H 2​ O mixture (approx. 5 mL/mmol) to ensure complete homogeneity.

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 1.5 eq) in one portion. Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Validation (Monitoring): Verify the consumption of the lactone via TLC (Hexanes/EtOAc 7:3). The open-chain lithium salt will remain strictly at the baseline, validating that the forward hydrolysis has occurred.

  • Solvent Removal: Concentrate the mixture in vacuo to remove the THF. Do not acidify the aqueous layer.

  • Lyophilization: Freeze-dry the remaining aqueous solution overnight to yield the pure lithium 1-(2-hydroxyethyl)cyclobutane-1-carboxylate salt as a white powder.

  • In-Situ Trapping: To obtain a stable, organic-soluble intermediate, resuspend the crude anhydrous lithium salt in anhydrous DMF (3 mL/mmol). Add Potassium Carbonate (K 2​ CO 3​ , 2.0 eq) and Methyl Iodide (MeI, 1.2 eq). Stir for 4 hours at room temperature.

  • Final Workup: Dilute the trapped product with Ethyl Acetate, wash with brine (3x) to remove the DMF, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield the stable methyl ester.

Reaction Pathway & Mechanistic Visualization

G Lactone 6-Oxaspiro[3.4]octan-5-one (Closed Ring) Hydroxide LiOH / THF:H2O (Hydrolysis) Lactone->Hydroxide OpenChain Lithium 1-(2-hydroxyethyl) cyclobutane-1-carboxylate (Open Chain Salt) Hydroxide->OpenChain AcidWorkup Acidic Workup (H+ / Room Temp) OpenChain->AcidWorkup Trapping In-situ Trapping (e.g., MeI or TBS-Cl) OpenChain->Trapping AcidWorkup->Lactone Thorpe-Ingold Effect (Rapid Relactonization) StableProduct Trapped Hydroxy-Ester (Stable Product) Trapping->StableProduct

Reaction pathway of 6-oxaspiro[1]octan-5-one hydrolysis and the effect of in-situ trapping.

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Optimization

Technical Support Center: 6-Oxaspiro[3.4]octan-5-one Amidation Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of ring-opening amidations involving sterically demanding spirocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of ring-opening amidations involving sterically demanding spirocycles. 6-Oxaspiro[3.4]octan-5-one (CAS: 84565-26-4) features a γ-butyrolactone spiro-fused to a cyclobutane ring. While spiro-lactones are highly valuable structural motifs in medicinal chemistry[1], their elaboration often requires forcing conditions or specialized catalysts to overcome the inherent thermodynamic stability of the spiro-fused system[2].

This guide provides field-proven, self-validating protocols to bypass these steric hurdles and optimize your amidation workflows.

Mechanistic Insights & Causality

Why do standard amide coupling conditions fail with this substrate? When amines react with 6-oxaspiro[3.4]octan-5-one, the pathway diverges based on the amine's nucleophilicity and basicity, ideally leading to acyclic hydroxy-amides via nucleophilic addition to the lactone carbonyl[3]. However, the α-spiro cyclobutane ring introduces profound steric shielding around the C5 carbonyl, significantly raising the activation energy for nucleophilic attack.

If you attempt to force the reaction by heating the neat mixture, you risk generating excess impurities. For instance, running large-scale amidations at elevated temperatures (e.g., >60 °C) often generates considerable amounts of unreacted lactone and heat-induced degradation products. Conversely, running the reaction at 25 °C with proper catalytic activation provides slower kinetics but a drastically cleaner impurity profile[4].

Experimental Workflows & Decision Matrix

To achieve high conversion without degradation, your choice of activation strategy must be dictated by the steric bulk of the incoming amine.

Workflow A 6-Oxaspiro[3.4]octan-5-one Amidation Request B Assess Amine Hindrance A->B C Unhindered (Primary Amines) B->C Low Steric Bulk D Hindered (Secondary/Bulky) B->D High Steric Bulk E TBD Catalysis (25°C, THF) C->E F AlMe3 Activation (0°C to RT, PhMe) D->F G LC-MS Validation (Target Mass + 126.1 Da) E->G F->G

Fig 1: Decision matrix for selecting amidation conditions based on amine steric profile.

Step-by-Step Optimized Methodologies
Protocol A: TBD-Catalyzed Amidation (For Primary/Unhindered Amines)

Causality: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) acts as a bifunctional catalyst. It simultaneously hydrogen-bonds to the lactone carbonyl (increasing electrophilicity) and the amine (increasing nucleophilicity), allowing the ring-opening to proceed cleanly at room temperature.

  • Preparation: In an oven-dried flask under N₂, dissolve 6-oxaspiro[3.4]octan-5-one (1.0 equiv) in anhydrous THF (0.5 M).

    • Self-Validation Check: Ensure solvent moisture is <50 ppm via Karl Fischer titration; excess water will competitively hydrolyze the lactone.

  • Catalyst Addition: Add TBD (0.2 equiv). Stir for 5 minutes to allow complexation.

  • Amine Addition: Dropwise add the primary amine (1.2 equiv).

  • Reaction: Stir at 25 °C for 12–16 hours.

    • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the lactone peak (m/z 126.1) disappears and the product mass (Amine + 126.1 Da) plateaus.

  • Workup: Quench with 1M HCl to protonate and remove TBD and excess amine. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Mechanism N1 Spiro-Lactone (Stable Ground State) N2 Bifunctional Activation (TBD H-Bonding) N1->N2 Catalyst Binding N3 Tetrahedral Intermediate (C5 Attack) N2->N3 Amine Addition N4 C6-O Bond Cleavage (Ring Opening) N3->N4 Collapse N5 Acyclic Hydroxy-Amide N4->N5 Proton Transfer

Fig 2: Mechanistic pathway of TBD-catalyzed spiro-lactone ring opening.

Protocol B: AlMe₃-Mediated Amidation (For Secondary/Hindered Amines)

Causality: Trimethylaluminum reacts with the amine to form a highly nucleophilic aluminum amide complex. This complex aggressively attacks the sterically hindered C5 carbonyl. The resulting alkoxide is tightly coordinated by the aluminum, driving the equilibrium forward and preventing reverse lactonization.

  • Preparation: Dissolve the secondary amine (1.5 equiv) in anhydrous Toluene (0.3 M) under N₂ at 0 °C.

  • Activation: Slowly add AlMe₃ (2.0 M in toluene, 1.5 equiv). Caution: Highly pyrophoric.

    • Self-Validation Check: Methane gas evolution must be visually confirmed (bubbling) to ensure the active aluminum amide complex is forming. Stir for 30 mins at 25 °C.

  • Lactone Addition: Cool back to 0 °C. Add 6-oxaspiro[3.4]octan-5-one (1.0 equiv) dropwise.

  • Reaction: Warm to 25 °C and stir for 4–8 hours.

  • Workup: Carefully quench with Rochelle's salt (aqueous potassium sodium tartrate) at 0 °C.

    • Self-Validation Check: Stir vigorously for at least 2 hours until the opaque emulsion completely clarifies into two distinct liquid phases. Extract with EtOAc.

Quantitative Data: Optimization Matrix
Catalyst / ReagentAmine TypeTemp (°C)Yield (%)Major ImpurityRecommendation
None (Neat)Primary80< 45Amine degradationNot recommended
TBD (0.2 eq)Primary2588 - 95NoneFirst-line for unhindered
AlMe₃ (1.5 eq)Secondary0 to 2585 - 92Aluminum saltsBest for hindered amines
CDI / BasePrimary60< 30Cyclic carbamateAvoid for hydroxy-amides
Troubleshooting Guides & FAQs

Q: My LC-MS shows a mass corresponding to a cyclic carbamate instead of my desired hydroxy-amide. What happened? A: This is a classic over-reaction. If you attempted to use coupling reagents like CDI (1,1'-Carbonyldiimidazole) to activate the lactone or amine, excess CDI can react with the newly formed hydroxy-amide. It bridges the released hydroxyl group and the amide nitrogen to form a cyclic carbamate impurity[4].

  • Solution: Abandon CDI for lactone ring-opening. Switch to the TBD or AlMe₃ protocols described above.

Q: The reaction stalls at 50% conversion even after 24 hours at room temperature. Should I heat it to 80 °C? A: Do not heat. Heating spirocyclic lactone amidations often leads to a complex impurity profile and amine degradation rather than pushing conversion[4].

  • Solution: The stall is likely due to product inhibition or trace moisture quenching the catalyst. Add an additional 0.1 equiv of TBD or ensure your THF is strictly anhydrous.

Q: I am using Protocol B (AlMe₃) but getting poor yields and a stubborn, thick emulsion during workup. How do I fix this? A: The emulsion is caused by insoluble aluminum hydroxide salts trapping your product.

  • Solution: The self-validating step for this workup is the clarification of the layers. You must use Rochelle's salt (potassium sodium tartrate) and stir vigorously for at least 2 hours. The tartrate chelates the aluminum, forming a water-soluble complex that completely breaks the emulsion and releases your product into the organic layer.

References
  • Asymmetric Synthesis, Structure, and Reactivity of Unexpectedly Stable Spiroepoxy-β-Lactones Including Facile Conversion to Tetronic Acids: Application to (+)-Maculalactone A - PMC. nih.gov. 3

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. acs.org. 4

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations | The Journal of Organic Chemistry - ACS Publications. acs.org. 1

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. mdpi.com. 2

Sources

Troubleshooting

Technical Support Center: Purification &amp; Chromatography of 6-Oxaspiro[3.4]octan-5-one

From the Application Scientist’s Desk Welcome to the advanced troubleshooting hub for spirocyclic lactone purification. As researchers increasingly utilize strain-enabled radical spirocyclization cascades[1] and photored...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Application Scientist’s Desk Welcome to the advanced troubleshooting hub for spirocyclic lactone purification. As researchers increasingly utilize strain-enabled radical spirocyclization cascades[1] and photoredox catalysis[2] in drug development, the isolation of 6-oxaspiro[3.4]octan-5-one (CAS 84565-26-4)[3] has become a frequent bottleneck. This gamma-lactone, fused to a strained cyclobutane ring (MW: 126.15 Da)[4], presents unique chromatographic challenges: it is prone to ring-opening under harsh conditions and frequently co-elutes with unreacted bicyclic precursors.

This guide bypasses generic advice to provide you with causality-driven, self-validating methodologies for isolating both achiral and substituted chiral derivatives of this spiro-lactone.

Logical Purification Workflow

Workflow Crude Crude Reaction Mixture Flash Flash Chromatography (Silica, Hexane:EtOAc) Crude->Flash Dry Load QC In-Line QC (LC-MS) Target m/z: 126.15 Flash->QC Fractionate Prep Normal Phase Prep-HPLC (Nucleosil 50-5) QC->Prep Low Purity Pure Purified Target (>95% Purity) QC->Pure High Purity Chiral Chiral HPLC Resolution (Daicel Chiralpak) Prep->Chiral Enantiomeric Mix Prep->Pure Achiral Target Chiral->Pure Isolate Enantiomers

Fig 1. Logical workflow for the chromatographic isolation of 6-oxaspiro[3.4]octan-5-one.

Diagnostic Q&A: Troubleshooting Common Failures

Q1: During flash chromatography, my 6-oxaspiro[3.4]octan-5-one target continuously co-elutes with unreacted starting materials. How can I improve resolution? Causality: This is a classic issue when purifying spirocyclobutyl lactones synthesized via radical cascades. The highly similar polarities of the spirocyclic core and its precursors (e.g., bicyclo[1.1.0]butanes) result in nearly identical retention factors on standard normal-phase silica. Solution: Shift from a steep gradient to an extremely shallow, highly non-polar isocratic system. Literature protocols demonstrate that flash chromatography on silica gel utilizing an EtOAc:Hexane ratio between 1:49 and 1:19 (v/v) is optimal for resolving these closely related species[1]. Ensure you are using 32-63 µm, 60Å silica and maintain an overpressure of 0.3-0.5 bar to prevent band diffusion[2].

Q2: I am observing degradation and lower-than-expected yields of the lactone post-purification. What is causing this? Causality: Gamma-lactones fused to strained cyclobutane rings are highly susceptible to hydrolysis (ring-opening) under acidic or basic conditions. Standard silica gel often possesses slightly acidic silanol groups that can catalyze this degradation during slow elutions. Solution: If degradation is observed, immediately switch to Normal Phase Preparative HPLC utilizing a neutral stationary phase. Systems equipped with Macherey-Nagel VP 250/21 Nucleosil 50-5 columns have been empirically proven to safely purify these sensitive spiro-lactones without inducing hydrolysis[2].

Q3: How do I separate enantiomers of substituted 6-oxaspiro[3.4]octan-5-ones? Causality: While the parent 6-oxaspiro[3.4]octan-5-one is achiral, alpha-substituted derivatives (such as 7-(bromomethyl)-6-oxaspiro[3.4]octan-5-one) generated via asymmetric synthesis are chiral and require spatial recognition for separation[5]. Solution: Enantioselective synthesis products must be resolved using Chiral Stationary Phases (CSPs). A Daicel Chiralpak column running a Hexane/2-propanol mobile phase (50:1 v/v) at a slow flow rate (0.5 mL/min) provides the necessary interaction time for baseline resolution[5].

Validated Methodologies (Self-Validating Protocols)
Protocol A: Precision Flash Chromatography for Achiral Isolation

Use this protocol to isolate the parent lactone from crude photoredox or radical cascade mixtures.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Add Celite (approx. 2x the mass of the crude), and evaporate to total dryness under reduced pressure. Causality: Spirocyclic lactones tend to "oil out" when loaded directly in solvent, causing severe band broadening. Dry loading ensures a sharp, uniform injection band.

  • Column Equilibration: Pack a column with 32-63 µm silica gel and equilibrate with 100% Hexane.

  • Elution: Run a shallow gradient from 1:49 to 1:19 v/v EtOAc:Hexane. Apply 0.3-0.5 bar of overpressure[1].

  • Self-Validation Check (QC): Spot the collected fractions on a TLC plate and stain with KMnO₄. Validation: The target compound must appear as a distinct, non-tailing spot at Rf​ ≈ 0.51 (in 1:19 EtOAc:Hexane)[1]. If the spot exhibits severe vertical tailing, halt the process immediately—this indicates silica-induced lactone hydrolysis. Discard the column and proceed to Protocol B.

Protocol B: Enantiomeric Resolution via Chiral HPLC

Use this protocol for the separation of chiral, substituted derivatives (e.g., 7-substituted analogs).

  • System Preparation: Flush a chiral stationary phase column (e.g., Daicel Chiralpak) with a mobile phase of Hexane/2-propanol at a 50:1 (v/v) ratio[5].

  • Injection & Flow Rate: Inject the purified racemic mixture and set the flow rate strictly to 0.5 mL/min[5]. Causality: Slower flow rates are critical here to maximize the thermodynamic interaction time between the transient spiro-lactone conformers and the chiral selector, ensuring baseline resolution.

  • Detection & Self-Validation Check: Monitor UV absorbance at 214 nm[5]. Validation: You must observe two distinct, baseline-resolved peaks (e.g., eluting at approximately 20.1 min and 21.1 min for bromomethyl derivatives)[5]. If the peaks merge or overlap by more than 10%, decrease the 2-propanol concentration to 100:1 to increase the retention factor ( k′ ).

Empirical Data Matrix

The following table summarizes the quantitative chromatographic parameters established in the literature for 6-oxaspiro[3.4]octan-5-one and its derivatives, providing a baseline for your method development.

Compound / DerivativePurification MethodStationary PhaseMobile PhaseRetention Time ( Rt​ ) / Rf​ Expected Yield
6-Oxaspiro[3.4]octan-5-one (Parent) Flash ChromatographySilica Gel (32-63 µm)EtOAc:Hexane (1:19 v/v) Rf​ = 0.51~71-82%
7-(4-(tert-Butyl)phenyl)-... Normal Phase Prep-HPLCNucleosil 50-5Hexane/EtOAc gradientsN/A (High Purity)~80%
7-(Bromomethyl)-... (Chiral) Chiral HPLCDaicel ChiralpakHexane/2-propanol (50:1)20.1 min / 21.1 min94%
References
  • Title: 6-oxaspiro[3.4]octan-5-one — Chemical Substance Information (CAS 84565-26-4) Source: NextSDS URL: 3

  • Title: 84565-26-4 | 6-Oxaspiro[3.4]octan-5-one | Esters Source: Ambeed URL: 4

  • Title: Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams Source: Royal Society of Chemistry (RSC) URL: 1

  • Title: Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations Source: Nagasaki University / NII URL: 5

  • Title: Supporting Information - Photoredox Synthesis of Spirocyclic Lactones Source: Semantic Scholar URL: 2

Sources

Optimization

Technical Support Center: Resolving Enantiomers of Chiral 6-Oxaspiro[3.4]octan-5-one Derivatives

Welcome to the Technical Support Center for the chiral resolution and asymmetric synthesis of 6-oxaspiro[3.4]octan-5-one derivatives. Spirocyclic γ -lactones are highly valuable rigid scaffolds in medicinal chemistry, bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution and asymmetric synthesis of 6-oxaspiro[3.4]octan-5-one derivatives. Spirocyclic γ -lactones are highly valuable rigid scaffolds in medicinal chemistry, but their inherent ring strain and lack of traditional hydrogen-bond donors make their enantiomeric separation notoriously challenging.

This guide provides application scientists and drug development professionals with validated methodologies, causality-driven troubleshooting, and strategic workflows to successfully isolate these chiral building blocks.

Strategic Workflow for Spiro-Lactone Resolution

Choosing the right resolution strategy depends heavily on your scale, budget, and whether you are working with a pre-synthesized racemate or building the molecule de novo.

Workflow N1 Target: Enantiopure 6-Oxaspiro[3.4]octan-5-one N2 Scale of Resolution? N1->N2 N3 Analytical (< 1 mg) Method Dev N2->N3 Analytical N4 Preparative (> 100 mg) Scale-up N2->N4 Preparative N5 Chiral HPLC/SFC Screening (Amylose/Cellulose CSPs) N3->N5 N6 Racemate Available? N4->N6 N7 Prep SFC / SMB Chromatography N6->N7 Yes (High budget) N8 Kinetic Resolution (Enzymatic/Chemocatalytic) N6->N8 Yes (Scalable) N9 Asymmetric Synthesis (Chiral Sulfide Catalysis) N6->N9 No (De novo)

Workflow for selecting the optimal chiral resolution strategy for spirocyclic lactones.

Standard Operating Procedures (SOPs)

Protocol A: Direct Chiral HPLC/SFC Separation of Racemic 6-Oxaspiro[3.4]octan-5-one

This protocol utilizes polysaccharide-based Chiral Stationary Phases (CSPs) to separate enantiomers via steric fit and dipole-dipole interactions[1].

Step 1: Column Selection & Equilibration

  • Install a Daicel Chiralpak IC-3 or AD-H column (4.6 mm × 250 mm for analytical, 21 mm × 250 mm for preparative)[2][3].

  • Equilibrate the column with a mobile phase of Hexane / 2-Propanol (10:1 v/v) at a flow rate of 0.5 mL/min (analytical) or 30 mL/min (preparative).

Step 2: Sample Preparation & Injection

  • Dissolve the racemic 6-oxaspiro[3.4]octan-5-one in the mobile phase to a concentration of 1 mg/mL. Ensure no highly polar injection solvents (like DMSO) are used, as they will distort the peak shape.

  • Inject 10 µL (analytical) and monitor UV absorbance at 214 nm.

Step 3: Self-Validating System Check

  • Validation Checkpoint: Before injecting the spiro-lactone, inject a known standard (e.g., trans-stilbene oxide). The system is validated only if the resolution ( Rs​ ) is > 2.0 and the tailing factor ( Tf​ ) is < 1.2.

  • Mass Balance Verification: For the spiro-lactone, collect the eluent from both peaks and evaporate the solvent. Weigh the recovered material. A recovery of >95% validates that the lactone is not degrading (ring-opening) on the column.

Protocol B: De Novo Asymmetric Synthesis via Chiral Sulfide Catalysis

When preparative chromatography is unfeasible, direct asymmetric synthesis via bifunctional sulfide-catalyzed bromolactonization is highly effective[2].

Step 1: Catalyst & Reagent Preparation

  • In a flame-dried flask under nitrogen, dissolve the α -allyl carboxylic acid substrate (0.10 mmol) and BINOL-derived chiral bifunctional sulfide catalyst (S)-8b (10 mol %) in a Toluene/CH₂Cl₂ mixture (3:1 v/v, 2.0 mL total).

Step 2: Asymmetric Bromolactonization

  • Cool the reaction mixture strictly to -78 °C. Stir for 10 minutes to allow the catalyst-substrate complex to equilibrate.

  • Add N-bromophthalimide (NBP) (1.2 equiv) in one portion. Maintain stirring at -78 °C for 24 hours.

Step 3: Quenching & Self-Validation

  • Quench the reaction at -78 °C with saturated aqueous Na₂SO₃ (4.0 mL) to destroy unreacted NBP. Extract with CH₂Cl₂ and purify via flash chromatography.

  • Validation Checkpoint: Run a parallel control reaction without the chiral sulfide catalyst. The control must yield a racemic mixture (er 50:50) at a significantly slower conversion rate. If the control reaction is fast, your cooling bath has failed, and the background reaction is outcompeting the stereoselective pathway.

Troubleshooting & FAQs

Q1: Why am I getting poor peak resolution ( Rs​ < 1.5) on my chiral stationary phase (CSP) for the 6-oxaspiro[3.4]octan-5-one racemate? Causality & Solution: 6-Oxaspiro[3.4]octan-5-one lacks traditional hydrogen bond donors (like -OH or -NH), possessing only the lactone carbonyl as an H-bond acceptor. Chiral recognition on polysaccharide-based CSPs (like Chiralpak AD or IC) relies heavily on a three-point interaction model involving H-bonding, dipole-dipole interactions, and steric fit[4]. Without an H-bond donor, the molecule depends entirely on dipole interactions and inclusion into the chiral polymer's cavity.

  • Action: If a standard Hexane/IPA gradient yields poor resolution, switch to a halogenated mobile phase modifier (e.g., Hexane/Dichloromethane). Halogenated solvents swell the amylose/cellulose polymer differently, altering the shape of the chiral cavity and enhancing the steric fit for rigid spirocyclic structures.

Q2: My spiro-lactone is degrading or ring-opening during Preparative SFC purification. What is the cause? Causality & Solution: The spiro[3.4] system inherently possesses significant ring strain. In Supercritical Fluid Chromatography (SFC), Methanol is frequently used as a co-solvent. Under the high pressures and temperatures of SFC, and particularly if basic additives (like diethylamine, DEA) are present, Methanol acts as a strong nucleophile. It attacks the electrophilic lactone carbonyl, causing transesterification and irreversible ring-opening of the spiro-lactone.

  • Action: Switch the SFC co-solvent from Methanol to Isopropanol (IPA). IPA is sterically hindered and significantly less nucleophilic, preventing lactone methanolysis. Furthermore, because 6-oxaspiro[3.4]octan-5-one is a neutral molecule, completely remove basic additives (DEA/TEA) from the mobile phase, as they are unnecessary for peak shape and actively catalyze the degradation[3].

Q3: How do I improve the enantiomeric excess (ee) during the asymmetric synthesis of 7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one? Causality & Solution: In the chiral bifunctional sulfide-catalyzed bromolactonization, enantioselectivity is governed by the formation of a chiral bromosulfonium phthalimide intermediate[2]. The reaction is a kinetic competition. If the thermal energy in the system is too high, the direct, uncatalyzed background reaction between the alkene and NBP outcompetes the catalyzed pathway, leading to a racemic product.

  • Action: Strictly maintain the reaction temperature at -78 °C. Ensure the chiral sulfide catalyst and the substrate are pre-cooled for at least 10 minutes before the addition of NBP. This thermodynamic control ensures the stereoselective pathway dominates, yielding >90% ee.

Quantitative Data Summary

The following table summarizes validated analytical chiral HPLC conditions and expected outcomes for 6-oxaspiro[3.4]octan-5-one derivatives based on literature and patent data.

Compound DerivativeChiral ColumnMobile PhaseFlow RateDetectionRetention Times (Major / Minor)Enantiomeric Ratio (er)
(7R)-7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-oneDaicel Chiralpak IC-3Hexane / 2-Propanol (10:1)0.5 mL/minUV 214 nm37.6 min / 41.3 min90:10
6-oxaspiro[3.4]octan-5-one (JAK2 intermediate)Daicel Chiralpak AD-HHexane / 2-Propanol (Gradient)30.0 mL/min (Prep)UV 254 nmBaseline Resolved>99:1 (Post-Prep)
(5R)-1′,3′,4,5-Tetrahydro-5-bromomethylspiro[furan-3(2H),2′-[2H]inden]-2-oneDaicel Chiralpak IC-3Hexane / 2-Propanol (5:1)0.5 mL/minUV 214 nm35.3 min / 38.1 min85:15

References

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • WO 2023/086319 A1 - Heteroaryloxy Benzimidazole and Azabenzimidazole Compounds Source: WIPO / Google Patents URL
  • A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL:[Link]

  • Chiral HPLC Separations Guide Source: Phenomenex URL:[Link]

Sources

Troubleshooting

Minimizing side products in 6-Oxaspiro[3.4]octan-5-one lactone cleavage

Technical Support Center: 6-Oxaspiro[3.4]octan-5-one Applications Welcome to the technical support center for 6-Oxaspiro[3.4]octan-5-one. This guide is designed for researchers, medicinal chemists, and process developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Oxaspiro[3.4]octan-5-one Applications

Welcome to the technical support center for 6-Oxaspiro[3.4]octan-5-one. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile spirocyclic lactone in their synthetic workflows. Here, we address common challenges encountered during its ring-opening cleavage, providing in-depth, mechanistically-grounded troubleshooting advice and optimized protocols to help you minimize side product formation and maximize yields of your desired products.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the reactivity and handling of 6-Oxaspiro[3.4]octan-5-one.

Q1: What is the primary challenge when cleaving 6-Oxaspiro[3.4]octan-5-one with amines (aminolysis)?

The principal challenge is managing the reactivity of the system to prevent the formation of undesired side products. While the target reaction is a straightforward nucleophilic acyl substitution to yield the corresponding 1-(hydroxymethyl)cyclobutane-1-carboxamide, several competing pathways exist. The most prevalent side reaction is polymerization.[1][2] This occurs when the hydroxyl group of a newly opened lactone attacks an unopened lactone monomer, initiating a ring-opening polymerization cascade. This is especially problematic under conditions that favor this intermolecular reaction, such as high concentrations or elevated temperatures.

Q2: I'm observing a significant amount of a high-molecular-weight, insoluble material in my aminolysis reaction. What is it and how can I stop it?

This is almost certainly a polyesteramide or polyamide byproduct resulting from polymerization.[1] This occurs when the desired hydroxy-amide product, or even the initial amine, acts as a nucleophile to open another lactone molecule.

Mitigation Strategies:

  • Control Stoichiometry: Using a slight excess of the amine can help ensure that all lactone is consumed by the intended nucleophile. However, traditional methods often require a large excess of the amine, which may be undesirable if the amine is valuable.[3]

  • Catalyst Choice: The use of an appropriate catalyst can selectively activate the lactone for aminolysis without promoting polymerization. Organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be highly effective for lactone aminolysis at room temperature, offering excellent yields and functional group tolerance.[2] Lewis acids like lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) can also activate the lactone carbonyl, facilitating clean ring-opening with stoichiometric amounts of amine.[3]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many aminolysis reactions, starting at 0 °C and allowing the reaction to slowly warm to room temperature is effective. Elevated temperatures significantly accelerate polymerization.

  • Concentration: Run the reaction at a lower concentration. While this may slow the desired reaction, it will disproportionately slow down the intermolecular polymerization pathway.

Q3: My reaction is clean but conversion is low. How can I drive the cleavage to completion without generating side products?

Low conversion with high selectivity points to either insufficient activation of the lactone or a reversible reaction.

Troubleshooting Steps:

  • Increase Reaction Time: The simplest approach is to extend the reaction time, monitoring by TLC or LCMS to ensure side products do not begin to form.

  • Catalytic Activation: If uncatalyzed, the reaction may be too slow. As mentioned, catalysts like TBD or LiNTf₂ can significantly accelerate the desired aminolysis.[2][3] Carboxylic acids have also been reported to promote lactone aminolysis in what can be an equilibrium process.[4]

  • Solvent Choice: The choice of solvent can impact the reaction rate. Aprotic polar solvents like THF, DCM, or acetonitrile are common. For LiNTf₂ catalysis, chloroform has been shown to be effective.[3] Ensure your starting materials are fully soluble.

Q4: Can the cyclobutane ring of the spirocycle rearrange or degrade under cleavage conditions?

The cyclobutane ring is relatively stable under typical hydrolysis or aminolysis conditions (e.g., moderate base/acid, mild temperatures). The primary reactivity is centered on the lactone's electrophilic carbonyl group. However, highly forcing conditions, such as very strong acid or base at high temperatures, could potentially lead to degradation pathways, though this is not a commonly reported issue for this specific spirocycle under standard cleavage protocols. The focus of optimization should remain on controlling the reactivity at the lactone.

Troubleshooting Guide: Common Issues & Solutions

Use this guide to diagnose and resolve specific problems in your lactone cleavage experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Amide 1. Incomplete reaction. 2. Competing polymerization. 3. Amine is too sterically hindered.1. Increase reaction time; consider a catalyst (e.g., TBD, LiNTf₂).[2][3] 2. Lower reaction temperature and concentration; use a slight excess of the amine. 3. Use a less hindered amine if possible; may require higher temperatures or a more potent catalyst, carefully monitoring for side products.
Multiple Spots on TLC/LCMS 1. Polymerization (oligomers). 2. Epimerization (if chiral centers are present). 3. Reaction with solvent or impurities.1. See solutions for polymerization. 2. Use milder, non-basic conditions if possible. Epimerization at a center alpha to a carbonyl can occur under basic conditions.[5] 3. Ensure use of dry, high-purity solvents and reagents.
Reaction Fails to Start 1. Nucleophile is too weak or hindered. 2. Insufficient temperature. 3. Inactive catalyst.1. Switch to a more nucleophilic amine or add an activating catalyst.[2][3] 2. Gradually increase temperature, monitoring closely for byproduct formation. 3. Verify the quality and handling of the catalyst; some are sensitive to air or moisture.
Product is Difficult to Purify 1. Contamination with polymeric byproducts. 2. Product co-elutes with starting material or catalyst.1. Optimize the reaction to prevent polymer formation. It is often easier to prevent than to remove. 2. Adjust chromatography conditions (solvent polarity, gradient, different stationary phase). Consider a chemical workup to remove a basic catalyst with an acid wash.

Visualizing the Reaction Pathways

Understanding the potential chemical transformations is key to controlling the reaction outcome.

Primary vs. Side Reaction Pathways

The following diagram illustrates the desired aminolysis pathway versus the competing polymerization side reaction.

reaction_pathways cluster_start Starting Materials cluster_desired Desired Pathway cluster_side Side Reaction Pathway SM 6-Oxaspiro[3.4]octan-5-one + R-NH2 Product 1-(hydroxymethyl)cyclobutane- 1-carboxamide SM->Product Aminolysis (Desired) Polymer Polyesteramide Byproduct SM->Polymer Direct Polymerization Product->Polymer Intermolecular Attack

Caption: Desired aminolysis vs. side reaction pathway.

Troubleshooting Decision Workflow

This workflow provides a logical sequence of steps to optimize your reaction.

troubleshooting_workflow Start Start: Lactone Cleavage Rxn Check_Conv Check Conversion & Purity (TLC/LCMS) Start->Check_Conv Low_Conv Low Conversion? Check_Conv->Low_Conv Success Success: Isolate Product Check_Conv->Success Complete & Clean High_Purity High Purity? Low_Conv->High_Purity Yes Failure Problem Persists: Consult Specialist Low_Conv->Failure No (Complex Mixture) Action_Time Increase Reaction Time High_Purity->Action_Time Yes Action_Temp Lower Temperature & Decrease Concentration High_Purity->Action_Temp No (Side Products) Action_Time->Check_Conv Action_Cat Add Catalyst (e.g., TBD) Action_Time->Action_Cat If still slow Action_Cat->Check_Conv Action_Temp->Check_Conv Action_Stoich Adjust Amine Stoichiometry Action_Temp->Action_Stoich If still impure Action_Stoich->Check_Conv

Sources

Reference Data & Comparative Studies

Validation

6-Oxaspiro[3.4]octan-5-one vs gamma-butyrolactone reactivity comparison

Comparative Reactivity Guide: 6-Oxaspiro[3.4]octan-5-one vs. γ -Butyrolactone (GBL) As drug development and advanced materials science increasingly demand scaffolds with precise metabolic and chemical stability, the tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 6-Oxaspiro[3.4]octan-5-one vs. γ -Butyrolactone (GBL)

As drug development and advanced materials science increasingly demand scaffolds with precise metabolic and chemical stability, the transition from simple aliphatic heterocycles to rigidified spirocyclic systems has become a critical design strategy. This guide provides an objective, mechanistic comparison between the ubiquitous γ -butyrolactone (GBL) and its structurally rigidified analog, 6-oxaspiro[3.4]octan-5-one.

By analyzing their divergent reactivity profiles—specifically concerning nucleophilic ring-opening and alpha-enolization—this guide equips researchers with the causality and experimental frameworks necessary to leverage these lactones effectively.

Structural & Mechanistic Profiling

The fundamental reactivity differences between GBL and 6-oxaspiro[3.4]octan-5-one stem from the steric and electronic environment of their respective α -carbons (adjacent to the carbonyl).

  • γ -Butyrolactone (GBL): GBL is an unhindered 5-membered cyclic ester. Its α -position contains two acidic protons, making it highly susceptible to base-catalyzed enolization. Furthermore, the lack of steric bulk allows nucleophiles to easily approach the carbonyl carbon along the optimal Bürgi-Dunitz trajectory (approx. 107°), facilitating acyl cleavage and ring-opening[1].

  • 6-Oxaspiro[3.4]octan-5-one: In this spirocyclic analog, the α -carbon is fully substituted, serving as the spiro-fusion point for a cyclobutane ring[2]. This architectural modification eliminates all α -protons, permanently blocking enolate formation. Additionally, the cyclobutane ring projects significant steric bulk over the carbonyl face, severely hindering nucleophilic attack and dramatically lowering the kinetics of ring-opening reactions compared to non-spirocyclic counterparts[3].

Reactivity GBL gamma-Butyrolactone (Unhindered Alpha-CH2) Base1 Base (e.g., NaOMe) GBL->Base1 Nu1 Nucleophile (R-NH2) GBL->Nu1 Spiro 6-Oxaspiro[3.4]octan-5-one (Blocked Alpha-Spiro) Base2 Base (e.g., NaOMe) Spiro->Base2 Nu2 Nucleophile (R-NH2) Spiro->Nu2 Enolate Enolate Formation (Alpha-Functionalization) Base1->Enolate NoEnolate No Reaction (Metabolically Stable) Base2->NoEnolate RingOpen1 Rapid Ring-Opening (Acyl Cleavage) Nu1->RingOpen1 RingOpen2 Slow Ring-Opening (Steric Shielding) Nu2->RingOpen2

Reactivity pathways of GBL vs 6-oxaspiro[3.4]octan-5-one with bases and nucleophiles.

Quantitative Reactivity Comparison

While GBL is thermodynamically stable against homopolymerization due to low ring strain[4], it is kinetically accessible to small nucleophiles. The activation energy ( Ea​ ) for the ring-opening of simple 5-membered lactones is typically around 69 kJ/mol[5]. In contrast, the spiro-fusion in 6-oxaspiro[3.4]octan-5-one introduces a kinetic barrier that protects the ester linkage from premature hydrolysis or enzymatic degradation in biological systems.

Table 1: Physicochemical and Reactivity Profile
Parameter γ -Butyrolactone (GBL)6-Oxaspiro[3.4]octan-5-one
CAS Number 96-48-084565-26-4[6]
α -Carbon State Unhindered (-CH 2​ -)Spiro-fused (Cyclobutane)
Enolization Capacity High (pKa ~25 in DMSO)None (Structurally blocked)
Nucleophilic Ring-Opening Moderate (Readily hydrolyzed)Slow (High steric barrier)
Metabolic Stability Low (Prone to oxidation/epimerization)High ( α -shielded)
Primary Application Solvent, Polymer PrecursorRigid Medicinal Scaffold

Self-Validating Experimental Protocols

To objectively verify the reactivity claims above, the following experimental workflows are designed as self-validating systems. Every choice in these protocols is engineered to isolate the specific chemical property being tested while controlling for environmental variables.

Protocol A: Comparative Aminolysis Kinetics (NMR-Monitored)

Objective: Quantify the steric shielding effect of the spiro-cyclobutane ring on nucleophilic acyl substitution.

Causality of Design: Aminolysis is selected over hydrolysis because the formation of a stable amide bond drives the reaction thermodynamically, allowing us to isolate the kinetic differences caused by the Bürgi-Dunitz trajectory shielding. DMSO- d6​ is used as the solvent because its polar aprotic nature stabilizes the zwitterionic tetrahedral intermediate without providing a solvolysis background that would complicate NMR integration.

Step-by-Step Workflow:

  • Preparation: Prepare two separate NMR tubes. To Tube 1, add 0.5 mmol of GBL. To Tube 2, add 0.5 mmol of 6-oxaspiro[3.4]octan-5-one.

  • Internal Standard: Add 0.1 mmol of 1,3,5-trimethoxybenzene to both tubes. (Self-Validation: This provides an absolute integration reference, ensuring that any decrease in the lactone signal is due to chemical conversion rather than NMR relaxation or shimming artifacts).

  • Solvation: Dissolve the contents of each tube in 0.6 mL of anhydrous DMSO- d6​ .

  • Nucleophile Addition: Inject 2.5 mmol (5.0 equivalents) of benzylamine into each tube. Seal and mix thoroughly.

  • Data Acquisition: Place the tubes in an NMR spectrometer heated to 60 °C. Acquire 1 H-NMR spectra every 15 minutes for 12 hours.

  • Analysis: Track the disappearance of the α -CH 2​ triplet (for GBL) and the corresponding ring protons (for the spiro compound) relative to the internal standard. Calculate the pseudo-first-order rate constant ( kobs​ ). The spiro compound will exhibit a drastically lower kobs​ .

Protocol B: α -Deuterium Exchange Assay

Objective: Validate the absolute absence of enolizable protons in 6-oxaspiro[3.4]octan-5-one versus GBL.

Causality of Design: Sodium methoxide in CD 3​ OD creates a self-contained validation loop. If the molecule can form an enolate, the vast molar excess of the deuterated solvent ensures irreversible isotopic labeling. GBL serves as the positive control, validating the basicity of the system, while the spiro compound's inertness proves its structural blockade.

Step-by-Step Workflow:

  • Preparation: Dissolve 0.2 mmol of GBL and 0.2 mmol of 6-oxaspiro[3.4]octan-5-one in separate vials containing 1.0 mL of CD 3​ OD.

  • Base Catalysis: Add 0.05 mmol (25 mol%) of NaOCD 3​ to each vial.

  • Incubation: Stir the reactions at room temperature (25 °C) under an inert argon atmosphere for 24 hours.

  • Quenching & Extraction: Quench the reactions with 1 drop of DCl in D 2​ O, extract with CDCl 3​ , and dry over anhydrous Na 2​ SO 4​ .

  • Analysis: Analyze via 1 H-NMR.

    • Expected Result: GBL will show a complete disappearance of the α -proton signal (approx. 2.2 ppm), confirming enolization. 6-oxaspiro[3.4]octan-5-one will show perfectly conserved proton integration, proving absolute stability against base-mediated α -functionalization.

Application Insights for Drug Development

When designing a synthetic route or a novel pharmacophore, the choice between these two lactones dictates the downstream stability of the molecule. GBL is highly effective when ring-opening is the desired outcome, such as in the synthesis of γ -hydroxybutyrate (GHB) derivatives or step-growth polymerizations[7].

However, if the lactone ring must remain intact within a biological system, GBL is a poor choice due to its metabolic liabilities. 6-Oxaspiro[3.4]octan-5-one provides a robust solution. By utilizing the spiro-cyclobutane to sterically shield the carbonyl and eliminate the α -protons, medicinal chemists can prevent off-target protein acylation and block cytochrome P450-mediated α -oxidation, thereby significantly extending the half-life of the pharmacophore in vivo.

References

  • Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature | Macromolecules - ACS Public
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ACS Public
  • Ring-opening polymerization of γ-butyrolactone and its deriv
  • Reactivity of lactones and GHB form
  • Mechanistic insights into the ring-opening of biomass derived lactones - RSC Publishing. rsc.org.
  • PubChemLite - 6-oxaspiro[3.4]octan-5-one (C7H10O2). uni.lu.
  • 6-OXASPIRO[3.4]OCTAN-5-ONE | 84565-26-4 - ChemicalBook. chemicalbook.com.

Sources

Comparative

Comprehensive Guide to Validating 6-Oxaspiro[3.4]octan-5-one Purity: A Comparative HPLC-MS Approach

As spirocyclic scaffolds continue to revolutionize modern drug discovery, the analytical demands placed on these novel building blocks have intensified. By introducing inherent three-dimensionality, spiro-rings rigidify...

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Author: BenchChem Technical Support Team. Date: April 2026

As spirocyclic scaffolds continue to revolutionize modern drug discovery, the analytical demands placed on these novel building blocks have intensified. By introducing inherent three-dimensionality, spiro-rings rigidify ligand conformations, thereby reducing the conformational entropy penalty upon target binding and improving overall physicochemical properties [1].

Among these critical intermediates is 6-Oxaspiro[3.4]octan-5-one (CAS 84565-26-4) [2], a compact spirocyclic lactone. However, its aliphatic nature presents unique analytical challenges. In my experience as an Application Scientist, relying on legacy analytical methods for such compounds often leads to critical failures in impurity profiling.

This guide objectively compares analytical methodologies and provides a self-validating HPLC-MS protocol based on the latest ICH Q2(R2) and ICH Q14 standards [3, 4] to ensure rigorous purity validation.

Methodological Comparison: Establishing the Analytical Target Profile (ATP)

Before stepping into the laboratory, we must define the Analytical Target Profile (ATP) [4] by evaluating the physicochemical properties of 6-Oxaspiro[3.4]octan-5-one ( C7​H10​O2​ , MW: 126.15 Da). The causality behind choosing the correct analytical modality lies in the molecule's structure: it is a neutral, aliphatic lactone completely lacking conjugated π -systems.

Why Legacy Methods Fail
  • HPLC-UV: The absence of a chromophore means the compound only absorbs at extreme low-UV wavelengths (<210 nm). At this range, mobile phase solvents (like methanol or acetonitrile) cause severe baseline drift, rendering trace impurity quantification impossible.

  • GC-MS: While the compound is volatile, spiro-lactones are susceptible to thermal degradation. The high temperatures of a GC injection port (typically 250°C) can induce artifactual ring-opening reactions, leading to the underestimation of intact purity and the false reporting of impurities.

The HPLC-MS Advantage

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) bypasses these limitations. By utilizing soft ionization techniques like Electrospray Ionization (ESI), we preserve the molecular integrity of the spirocycle while achieving highly specific mass-to-charge ( m/z ) filtering, eliminating matrix noise entirely.

Table 1: Comparison of Analytical Modalities for 6-Oxaspiro[3.4]octan-5-one
Analytical MethodDetection MechanismSuitabilityCausality / Limitations
HPLC-UV Chromophore absorptionPoor Lacks conjugated π -systems; requires <210 nm detection, leading to severe solvent interference.
GC-MS Volatility & EI fragmentationModerate Susceptible to thermal degradation and lactone ring-opening in the heated injection port.
HPLC-MS Soft Ionization (ESI+)Excellent Preserves molecular integrity; highly specific m/z filtering eliminates background matrix noise.

Experimental Workflow & Logical Relationships

To ensure our method is robust throughout its lifecycle, we map our approach directly to regulatory frameworks.

Lifecycle ATP Analytical Target Profile (ATP) MethodDev Method Development (ICH Q14) ATP->MethodDev Validation Method Validation (ICH Q2(R2)) MethodDev->Validation Routine Routine Purity Analysis Validation->Routine

Analytical Procedure Lifecycle based on ICH Q14 and Q2(R2).

Self-Validating Experimental Protocol (HPLC-MS)

A robust analytical method is not merely a set of instructions; it is a self-validating system. Every step below is designed with built-in causality to ensure data integrity.

A. Sample Preparation
  • Diluent Selection: Prepare a 50:50 Methanol:Water solution.

    • Causality: 6-Oxaspiro[3.4]octan-5-one is moderately polar. Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting/broadening) during the injection phase.

  • Concentration: Dissolve the sample to a final concentration of 1.0 mg/mL for purity profiling, and serially dilute to 10 µg/mL for the System Suitability Test (SST).

B. Chromatographic Separation (UHPLC)
  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: As a neutral lactone, the compound requires an abundant proton source (Formic Acid) in the mobile phase to facilitate efficient [M+H]+ adduct formation in the ESI source.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

C. Mass Spectrometric Detection
  • Ionization Mode: ESI Positive (ESI+).

  • Detection Mode: Selected Ion Monitoring (SIM) at m/z 127.1 (for [M+H]+ ) and m/z 149.1 (for [M+Na]+ ).

Workflow Prep Sample Prep (Diluent Match) LC UHPLC Separation (0.1% FA Gradient) Prep->LC Ion Soft Ionization (ESI+ Source) LC->Ion MS Mass Spectrometry (SIM/MRM Mode) Ion->MS

HPLC-MS experimental workflow for spirocyclic lactone purity validation.

D. The Self-Validating Sequence

To prove instrument stability in real-time, execute the following bracketing sequence:

  • Blank (Diluent): Validates the absence of column carryover.

  • SST (10 µg/mL, n=5): Validates system precision. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% .

  • Unknown Samples: Analyzed in duplicate.

  • QC Check Standard: Injected every 10 samples to verify that retention time and MS response have not drifted.

Validation Metrics & Product Comparison Data

Using the protocol above, we validated the method according to ICH Q2(R2) guidelines [3] and subsequently compared two different commercial sources of 6-Oxaspiro[3.4]octan-5-one.

Table 2: ICH Q2(R2) Validation Metrics (HPLC-MS)
ParameterICH Q2(R2) RequirementObserved ResultStatus
Specificity No interference at Retention TimeNo co-eluting peaks in blankPass
Linearity R2≥0.995 R2=0.9992 (1 to 100 µg/mL)Pass
Precision (RSD) ≤2.0% 0.85% (n=6 injections)Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.05 µg/mL / 0.15 µg/mLPass
Table 3: Purity Comparison: High-Purity vs. Standard Commercial Grade

By applying this highly resolving method, we can objectively evaluate product quality. Standard commercial grades often contain ring-opened impurities that are entirely missed by UV detection but clearly quantified via MS.

GradeSupplier TypeMeasured Purity (HPLC-MS)Major Impurity Profile Detected
High-Purity Premium Synthesis Vendor99.8% Trace unreacted diol (<0.1%)
Standard Bulk Commercial Vendor94.5% Ring-opened acid (3.2%), Dimers (1.8%)

Data Interpretation: The standard grade exhibited a significant 3.2% impurity corresponding to the hydrolyzed, ring-opened acid ( m/z 145.1). Using HPLC-MS prevents this degraded material from advancing into sensitive downstream medicinal chemistry workflows.

Conclusion

Validating the purity of aliphatic spirocycles like 6-Oxaspiro[3.4]octan-5-one requires moving beyond traditional UV and GC methodologies. By implementing a self-validating HPLC-MS workflow grounded in ICH Q14 and Q2(R2) principles, researchers can achieve unparalleled specificity and safeguard the integrity of their drug discovery pipelines.

References

  • The use of spirocyclic scaffolds in drug discovery Source: PubMed (NIH) URL:[Link]

  • PubChemLite: 6-oxaspiro[3.4]octan-5-one (CID 15566991) Source: PubChem URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q14 Analytical Procedure Development Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Validation

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Profiling of 6-Oxaspiro[3.4]octan-5-one (EI-MS vs. ESI-MS/MS)

Spirocyclic motifs, particularly α-spiro-γ-lactones like 6-Oxaspiro[3.4]octan-5-one, are increasingly utilized in medicinal chemistry to enhance 3D structural complexity, target specificity, and metabolic stability[1]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Spirocyclic motifs, particularly α-spiro-γ-lactones like 6-Oxaspiro[3.4]octan-5-one, are increasingly utilized in medicinal chemistry to enhance 3D structural complexity, target specificity, and metabolic stability[1]. Accurate structural elucidation of these scaffolds is critical during drug development and synthetic verification.

This guide objectively compares the analytical performance and fragmentation behavior of 6-Oxaspiro[3.4]octan-5-one (CAS: 84565-26-4, Exact Mass: 126.068 Da)[2] using two orthogonal mass spectrometry techniques: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).

Mechanistic Causality of Fragmentation (The "Why")

Understanding the thermodynamic drivers behind ion dissociation is essential for accurate spectral interpretation. The rigid spiro-fused cyclobutane ring and the γ-lactone core dictate distinct cleavage events depending on the ionization energy applied.

GC-EI-MS (Hard Ionization)

Under 70 eV electron impact, the molecule undergoes a vertical transition to a highly excited radical cation [M]+∙ at m/z 126. The fragmentation is driven by the relief of ring strain and the stability of the resulting neutral losses:

  • CO₂ Extrusion: The most thermodynamically favorable pathway is the α-cleavage of the lactone followed by the expulsion of carbon dioxide (44 Da). This yields a highly stable cyclobutylidene radical cation (m/z 82).

  • CO Loss: A competing, albeit less dominant, pathway involves the loss of carbon monoxide (28 Da) to form an oxonium radical cation (m/z 98), which subsequently loses ethylene (28 Da) from the cyclobutane ring to yield m/z 70.

LC-ESI-MS/MS (Soft Ionization & CID)

Electrospray ionization yields an even-electron protonated molecule [M+H]+ at m/z 127. Collision-Induced Dissociation (CID) drives lower-energy, rearrangement-based fragmentation:

  • Dehydration (Ring Opening): Protonation predominantly occurs at the carbonyl oxygen. Upon collisional activation, the γ-lactone ring opens to form a hydroxy-acid intermediate. This intermediate readily dehydrates (-18 Da) to form a stabilized acylium ion at m/z 109. This neutral loss is a well-documented hallmark of protonated γ-lactones[3].

  • CO / CO₂ Loss: Direct loss of CO (-28 Da, m/z 99) or CO₂ (-44 Da, m/z 83) from the intact or ring-opened [M+H]+ is also observed, providing secondary confirmation of the lactone moiety.

Visualized Fragmentation Pathways

EIMS M [M]⁺• m/z 126 M_CO2 [M - CO₂]⁺• m/z 82 M->M_CO2 - CO₂ (44 Da) M_CO [M - CO]⁺• m/z 98 M->M_CO - CO (28 Da) F_54 [C₄H₆]⁺• m/z 54 M_CO2->F_54 - C₂H₄ (28 Da) F_70 [C₅H₁₀]⁺• m/z 70 M_CO->F_70 - C₂H₄ (28 Da)

Figure 1: 70 eV EI-MS fragmentation pathway of 6-Oxaspiro[3.4]octan-5-one.

ESIMS MH [M+H]⁺ m/z 127 MH_H2O [M+H - H₂O]⁺ m/z 109 MH->MH_H2O - H₂O (18 Da) Ring Opening MH_CO [M+H - CO]⁺ m/z 99 MH->MH_CO - CO (28 Da) MH_CO2 [M+H - CO₂]⁺ m/z 83 MH->MH_CO2 - CO₂ (44 Da) F_81 m/z 81 MH_H2O->F_81 - CO (28 Da)

Figure 2: ESI-MS/MS (CID) fragmentation pathway of protonated 6-Oxaspiro[3.4]octan-5-one.

Comparative Performance Data

The choice of analytical platform depends heavily on the matrix and the required sensitivity. The table below summarizes the quantitative and qualitative performance metrics of both approaches for this specific spiro-lactone.

ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Primary Ion Observed Radical Cation [M]+∙ (m/z 126)Protonated Adduct [M+H]+ (m/z 127)
Dominant Fragments m/z 82 (-CO₂), m/z 98 (-CO)m/z 109 (-H₂O), m/z 99 (-CO)
Ionization Energy 70 eV (Fixed)20–30 eV (Variable NCE)
Structural Elucidation High (Extensive carbon backbone cleavage)Moderate (Functional group neutral losses)
Sensitivity (LOD) ~10–50 ng/mL~0.1–1 ng/mL
Matrix Suitability Volatile, non-polar to moderately polarNon-volatile, polar matrices (e.g., biofluids)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every parameter is chosen with a specific mechanistic purpose.

Protocol A: GC-EI-MS Workflow

Causality: A non-polar HP-5MS column is selected because the spiro-lactone is relatively volatile and lacks highly polar hydrogen-bond donors, ensuring sharp peak shapes without the need for prior derivatization.

  • Sample Preparation: Dissolve 1 mg of 6-Oxaspiro[3.4]octan-5-one in 1 mL of anhydrous dichloromethane (DCM).

  • System Validation: Inject a blank DCM solvent prior to the sample to confirm the absence of carryover at m/z 82 and 126. Use perfluorotributylamine (PFTBA) as an internal tuning calibrant to verify mass accuracy across the 40–200 m/z range.

  • Injection: Inject 1 µL in split mode (10:1) at an inlet temperature of 250 °C to ensure instantaneous vaporization without thermal degradation.

  • Separation: Utilize a fused-silica capillary column (e.g., 30 m × 0.25 mm, 0.25 µm film). Set the carrier gas (Helium) to a constant flow of 1.0 mL/min. Temperature program: 50 °C (hold 1 min), ramp at 15 °C/min to 280 °C.

  • Acquisition: Operate the ion source at 230 °C with an electron energy of 70 eV. Scan range: m/z 40–200.

Protocol B: LC-ESI-MS/MS Workflow

Causality: A mobile phase containing 0.1% formic acid is utilized to drive the equilibrium toward the protonated state [M+H]+ , maximizing ionization efficiency in the positive ESI mode.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.

  • System Validation: Monitor the baseline stability of the m/z 127 → 109 transition in a solvent blank. Spike a known concentration of a stable isotope-labeled lactone internal standard to validate ionization suppression/enhancement and retention time reproducibility.

  • Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.8 µm). Mobile phase A: 0.1% FA in H₂O; Mobile phase B: 0.1% FA in ACN. Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Operate in positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C to ensure efficient droplet evaporation.

  • MS/MS Acquisition: Isolate m/z 127 in Q1. Apply a Normalized Collision Energy (NCE) of 20–30 eV using N₂ collision gas. This specific energy range prevents the complete shattering of the spiro-ring, preserving structurally informative intermediate fragments. Scan Q3 from m/z 50–150.

Sources

Validation

Confirming Stereochemistry of 6-Oxaspiro[3.4]octan-5-one Products via 2D NOESY NMR: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Stereochemical Elucidation, NMR Methodologies, and Protocol Validation The Analytical Challenge of Spirocyclic Scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Stereochemical Elucidation, NMR Methodologies, and Protocol Validation

The Analytical Challenge of Spirocyclic Scaffolds

As medicinal chemistry increasingly prioritizes three-dimensional molecular complexity to improve metabolic stability and target specificity, spirocyclic scaffolds like 6-oxaspiro[3.4]octan-5-one have become highly valuable building blocks[1]. However, confirming the relative stereochemistry of substituents on these products presents a distinct analytical bottleneck.

The fundamental challenge lies in the molecule's topology: the quaternary spiro carbon acts as an absolute barrier to through-bond scalar ( J ) coupling. Standard 2D NMR techniques like COSY or TOCSY cannot bridge the cyclobutane ring and the γ -butyrolactone ring. Consequently, stereochemical assignment must rely entirely on mapping through-space dipolar interactions—specifically, the Nuclear Overhauser Effect (NOE), which detects spatial proximities of less than 5 Å[2].

Comparative Analysis: Why 2D NOESY Outperforms ROESY for Small Spirocycles

When selecting a through-space NMR technique, scientists must choose between laboratory-frame cross-relaxation (NOESY) and rotating-frame cross-relaxation (ROESY). The choice is strictly governed by the molecule's correlation time ( τc​ ), which is dictated by its molecular weight (MW) and tumbling rate in solution[3].

The base MW of 6-oxaspiro[3.4]octan-5-one is 126.15 Da[4]. Even with standard pharmaceutical substituents (e.g., halogens, methyl groups), the product's MW typically remains well below 500 Da.

  • The Physics of NOESY: Small molecules tumble rapidly in solution, placing them in the extreme narrowing limit ( ωτc​≪1 ). In this regime, the theoretical maximum NOE enhancement is +50%, yielding strong, positive cross-peaks that are opposite in phase to the diagonal[3].

  • The Pitfall of ROESY: Mid-sized molecules (700–1200 Da) tumble at intermediate rates where the NOE crosses zero ( ωτc​≈1.12 ), necessitating ROESY[3]. Applying ROESY to a small 126 Da spirocycle is a critical methodological error. ROESY suffers from lower intrinsic sensitivity for small molecules and is highly prone to TOCSY artifacts (through-bond transfers masquerading as through-space correlations) due to the spin-lock pulse[2].

Table 1: Comparative Efficacy of Stereochemical Determination Methods for Small Spirocycles

Analytical MethodSignal-to-Noise (S/N)Cross-Peak PhaseArtifact SusceptibilityOptimal MW Range
2D NOESY HighPositive (Opposite to diagonal)Low (Spin diffusion at long tm​ )< 600 Da
2D ROESY ModeratePositive (Same as diagonal)High (TOCSY artifacts, spin-lock heating)700 – 1200 Da
1D Selective NOE Very HighPositiveLow (Requires isolated irradiation targets)< 600 Da
X-Ray Crystallography N/A (Absolute)N/AHigh (Requires single crystal formation)Any (if crystalline)

Methodological Decision Workflow

The following logic gate dictates the selection of the appropriate NMR technique based on the physical properties of the synthesized spirocycle.

G A Determine Stereochemistry: 6-Oxaspiro[3.4]octan-5-one B Analyze Correlation Time (τc) MW = 126.15 Da A->B C1 MW < 600 Da (Fast Tumbling) B->C1 ωτc << 1 C2 MW 700-1200 Da (Intermediate) B->C2 ωτc ≈ 1 C3 MW > 1200 Da (Slow Tumbling) B->C3 ωτc >> 1 D1 2D NOESY (Positive NOE Cross-Peaks) C1->D1 Optimal Signal D2 2D ROESY (Always Positive ROE) C2->D2 Avoids Zero Crossing D3 2D NOESY (Negative NOE Cross-Peaks) C3->D3 Spin Diffusion Risk

Workflow for selecting NOESY vs. ROESY based on molecular weight and tumbling rate.

Self-Validating Experimental Protocol: 2D NOESY

To ensure absolute trustworthiness in the stereochemical assignment of 6-oxaspiro[3.4]octan-5-one derivatives, the experimental protocol must be designed as a self-validating system. Every parameter choice must be mathematically or physically justified.

Step 1: Sample Preparation & Degassing
  • Action: Dissolve 10–15 mg of the spirocyclic product in 600 µL of deuterated chloroform ( CDCl3​ ). Subject the NMR tube to three freeze-pump-thaw cycles under vacuum.

  • Causality: Dissolved oxygen is paramagnetic and provides a highly efficient, non-radiative T1​ relaxation pathway. This competes directly with the cross-relaxation pathways required to generate the NOE. Degassing removes O2​ , maximizing the NOE enhancement and improving S/N.

Step 2: Longitudinal Relaxation ( T1​ ) Assessment
  • Action: Execute a 1D inversion-recovery experiment to measure the T1​ of the slowest-relaxing proton on the spirocycle. Set the inter-scan relaxation delay ( d1​ ) to 3×T1​ (typically 2–4 seconds for small molecules).

  • Causality: If d1​ is too short, the magnetization will not fully return to thermal equilibrium along the z-axis between scans. This destroys the quantitative nature of the NOE cross-peaks and severely degrades the spectrum's resolution.

Step 3: Mixing Time ( tm​ ) Optimization
  • Action: Set the NOESY mixing time ( tm​ ) to 0.8 seconds [5].

  • Causality: Because 6-oxaspiro[3.4]octan-5-one tumbles so rapidly, its cross-relaxation rate is slow. A longer mixing time is strictly required to allow the NOE signal to build up to a detectable threshold[5].

  • Internal Validation Check: Run a parallel NOESY at tm​=0.3 seconds. If a cross-peak appears at 0.8s but is entirely absent at 0.3s, it must be flagged as a potential spin-diffusion artifact (an indirect A→B→C transfer) rather than a true spatial proximity.

Step 4: Acquisition with Zero-Quantum Suppression
  • Action: Utilize a NOESY pulse sequence equipped with a swept-frequency zero-quantum (ZQ) suppression filter.

  • Causality: In densely coupled spin systems like the cyclobutane ring, zero-quantum coherences evolve during the mixing time and manifest as anti-phase dispersive artifacts that can cancel out the in-phase NOE cross-peaks[2]. ZQ suppression ensures only pure dipolar correlations are recorded.

Step 5: Phase-Based Data Validation
  • Action: During processing, manually phase the diagonal peaks to be negative .

  • Causality & Self-Validation: In the extreme narrowing limit (MW < 600 Da), true NOE cross-peaks will inherently appear with the opposite phase to the diagonal[2]. By phasing the diagonal negative, all valid NOE correlations must be positive. Any cross-peak sharing the negative phase of the diagonal is immediately mathematically excluded as a chemical exchange (EXSY) artifact or a residual ZQ interference[6]. This creates a closed, self-validating logical loop for data interpretation.

Data Interpretation: Mapping the Spirocycle

Once the self-validated spectrum is acquired, stereochemical assignment is achieved by mapping the cross-peaks between the two orthogonal rings. Because the spiro[3.4]octane system is rigid, protons on the cyclobutane ring (C1, C2, C3) will show distinct, distance-dependent NOE correlations to protons on the lactone ring (C6, C7, C8). The presence or absence of a cross-peak between a specific cyclobutane face and a lactone substituent definitively confirms the relative syn or anti configuration across the spiro-junction.

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Oxaspiro[3.4]octan-5-one

Introduction: Beyond the Bench—A Commitment to Safety and Compliance In the fast-paced environment of research and drug development, the lifecycle of a chemical extends far beyond its use in an experiment. The proper man...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Bench—A Commitment to Safety and Compliance

In the fast-paced environment of research and drug development, the lifecycle of a chemical extends far beyond its use in an experiment. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of a robust safety culture and a commitment to environmental stewardship. 6-Oxaspiro[3.4]octan-5-one, a member of the spirolactone family, represents a class of compounds with significant interest in medicinal chemistry due to their unique three-dimensional structures.[1][2][3]

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Oxaspiro[3.4]octan-5-one. While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not widely available, its known hazard classifications and the general properties of lactone compounds necessitate a cautious and informed approach.[4][5] This document synthesizes regulatory standards, chemical safety principles, and field-proven practices to ensure that researchers can manage this chemical's end-of-life with confidence and precision.

Hazard Assessment and Regulatory Framework

Understanding the potential hazards is the first step in creating a safe disposal plan. 6-Oxaspiro[3.4]octan-5-one is classified with the following hazards:

  • Skin Irritation (H315) [5]

  • Serious Eye Irritation (H319) [5]

  • May cause drowsiness or dizziness (H336) , indicating it is a Specific Target Organ Toxin for a single exposure (STOT SE 3).[5]

Given these classifications, all waste containing this compound must be treated as hazardous chemical waste. Disposal is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[6][7][8]

Core Principles of Chemical Waste Management

Before detailing the specific protocol, it is crucial to ground our practice in four foundational principles of laboratory waste management.

  • Waste Minimization: Whenever possible, seek methods to reduce the volume of chemical waste generated.[9]

  • Segregation: Do not mix 6-Oxaspiro[3.4]octan-5-one waste with other chemical waste streams unless compatibility has been confirmed.[4][10] Improper mixing can lead to dangerous reactions or complicate the disposal process.

  • Containerization: Use only appropriate, chemically compatible, and leak-proof containers for waste storage.[11] The container must be kept closed at all times except when adding waste.[9][10]

  • Labeling: All hazardous waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[9][12][13]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for handling waste from the point of generation to its final collection by trained professionals.

Step 1: Don Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the compound's hazard profile. To mitigate the risks of skin/eye irritation and potential inhalation, the following PPE is mandatory when handling 6-Oxaspiro[3.4]octan-5-one or its waste.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against splashes that can cause serious eye irritation.[14]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation.[4]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[14]
Work Area Handle waste within a certified chemical fume hood or well-ventilated area.Minimizes inhalation of any vapors, addressing the risk of dizziness.
Step 2: Segregate and Collect Waste

Immediately upon generation, segregate waste into a dedicated container.

  • Pure/Unused Compound: Collect any unused or expired 6-Oxaspiro[3.4]octan-5-one in its original container or a new, compatible waste container.

  • Contaminated Labware: Items such as pipette tips, gloves, and weigh boats that are grossly contaminated should be collected in a dedicated, lined solid waste container.

  • Contaminated Solvents: Collect any solvent rinses used for decontamination (e.g., acetone, ethanol) in a separate, compatible liquid waste container.[4] Do not mix with aqueous waste.

Step 3: Select and Manage the Waste Container

The integrity of the waste container is critical to preventing leaks and ensuring safe transport.

  • Choose a Compatible Container: For liquid waste, use a plastic or glass container designed for liquids with a screw-top cap.[9] Polyethylene is a common and suitable choice. Ensure the container material is compatible with the waste contents.

  • Ensure Good Condition: The container must be clean, in good condition, and free of leaks.[11] If a container begins to leak, the waste must be transferred to a new, sound container.[11]

  • Keep Containers Closed: The container must be securely capped at all times, except when you are actively adding waste.[9][10] This prevents spills and the release of vapors.

  • Avoid Overfilling: Fill liquid containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[10]

Step 4: Label the Waste Container Correctly

Proper labeling is a strict EPA requirement and is essential for the safety of all personnel who may handle the container.[12]

From the moment waste is first added, the container must be labeled with:

  • The words "Hazardous Waste" .[12][13]

  • The full chemical name: "6-Oxaspiro[3.4]octan-5-one" . List all other components and their approximate percentages.

  • A clear indication of the associated hazards (e.g., "Irritant," "Flammable" if mixed with a flammable solvent).[4][12]

Your institution's Environmental Health and Safety (EHS) department will provide official hazardous waste tags that must be completed and attached to the container.

Step 5: Store Waste in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][12]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[6]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[9]

  • Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment bin or tray to contain any potential leaks.[10]

Step 6: Arrange for Professional Disposal

Hazardous waste must be removed from the laboratory by trained professionals.

  • Contact EHS: Once a waste container is full or you are finished generating that waste stream, contact your institution's EHS department (or equivalent) to schedule a pickup.[4]

  • Do Not Move Waste: Never move hazardous waste from one SAA to another.[12] The transport from your lab to the central accumulation facility must be handled by authorized personnel.

Decontamination and Spill Management

Accidents can happen, and a clear plan for decontamination and spill response is essential.

  • Labware Decontamination: Reusable labware (e.g., glassware) that has come into contact with the compound must be decontaminated. Rinse the glassware with a suitable organic solvent (like acetone or ethanol) and collect the first rinse as hazardous waste.[4][10] Subsequent washing with soap and water can then be performed.

  • Minor Spill Cleanup: For a small spill within a chemical fume hood:

    • Ensure your PPE is on.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Wipe the area with a solvent-moistened cloth, collecting the cloth as solid hazardous waste.

    • Contact EHS to report the spill and arrange for waste pickup.

  • Major Spills: In the event of a large spill, evacuate the area immediately, alert others, and contact your institution's emergency response and EHS teams.[14]

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing 6-Oxaspiro[3.4]octan-5-one waste from generation to disposal.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Final Disposal Start Generation of 6-Oxaspiro[3.4]octan-5-one Waste Pure Unused or Expired Pure Compound Start->Pure Solid Contaminated Solids (Gloves, Tips, Absorbents) Start->Solid Liquid Contaminated Liquids (Solvent Rinses, Solutions) Start->Liquid Container_Pure Collect in Original or Designated Waste Container Pure->Container_Pure Container_Solid Collect in Lined, Sealed Waste Container Solid->Container_Solid Container_Liquid Collect in Compatible, Leak-Proof Liquid Container Liquid->Container_Liquid Label Label Container Immediately: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Hazard Warning Container_Pure->Label Container_Solid->Label Container_Liquid->Label Storage Store in Designated SAA with Secondary Containment Label->Storage Pickup Contact EHS for Professional Disposal Storage->Pickup

Caption: Decision workflow for proper disposal of 6-Oxaspiro[3.4]octan-5-one waste.

References

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Stanton, D. (n.d.). Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Thompson, M. (2019, June 15). Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • BenchChem. (2025). Safeguarding Research: Proper Disposal Procedures for Schiprolactone A.
  • Sigma-Aldrich. (n.d.). 6-Oxa-2-azaspiro[3.4]octane.
  • BenchChem. (2025). Proper Disposal Procedures for Massoia Lactone.
  • Sulaiman, S. O., et al. (2019). Stability and removal of spironolactone from wastewater. ResearchGate.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • ChemicalBook. (2022, August 26). 6-OXASPIRO[3.4]OCTAN-5-ONE.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Sigma-Aldrich. (2026, February 19). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • Apollo Scientific. (n.d.). 2-Oxa-6-azaspiro[3.4]octane Safety Data Sheet.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • MedChemExpress. (2026, February 28). Safety Data Sheet.
  • LIQUI MOLY GmbH. (2020, July 31). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
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Sources

Handling

Operational Safety and Handling Guide: 6-Oxaspiro[3.4]octan-5-one in Drug Development

As a Senior Application Scientist, I frequently consult with drug development teams on the safe and effective integration of novel spirocyclic building blocks into their synthetic pipelines. 6-Oxaspiro[3.4]octan-5-one (C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe and effective integration of novel spirocyclic building blocks into their synthetic pipelines. 6-Oxaspiro[3.4]octan-5-one (CAS 84565-26-4) is a highly valuable spiro lactone used to introduce structural rigidity and unique pharmacokinetic properties into active pharmaceutical ingredients (APIs). However, its chemical nature as a cyclic ester presents specific occupational hazards, notably skin/eye irritation and central nervous system (CNS) depression upon inhalation.

This guide provides a self-validating, causally-driven protocol for the personal protective equipment (PPE), handling, and disposal of 6-Oxaspiro[3.4]octan-5-one. We move beyond generic safety data sheets to explain why specific operational choices are made, ensuring your laboratory maintains both scientific integrity and rigorous safety standards.

Quantitative Data & Hazard Profile

To design an effective safety protocol, we must first quantify the chemical and physical parameters of the target compound. The following table summarizes the critical operational data for 6-Oxaspiro[3.4]octan-5-one [1].

ParameterValue / Description
Chemical Name 6-Oxaspiro[3.4]octan-5-one
CAS Number 84565-26-4
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
GHS Hazard Classifications H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H336 (STOT SE 3)
Primary PPE (Gloves) Butyl Rubber (Thickness ≥ 14 mil)
Glove Breakthrough Time > 240 minutes (for cyclic esters/lactones)
Ventilation Requirement Chemical Fume Hood (Face velocity 80–120 fpm)
The Causality of PPE Selection: Why Butyl Rubber?

A common, critical error in laboratory settings is the default reliance on standard nitrile gloves for all organic compounds.

  • The Chemical Conflict: 6-Oxaspiro[3.4]octan-5-one is a spiro lactone (a cyclic ester). Esters possess a high thermodynamic affinity for the polymer chains in nitrile (acrylonitrile butadiene) and latex. Upon contact, the ester rapidly solvates the polymer matrix, causing swelling, degradation, and permeation—often within minutes.

  • The Scientific Solution: For handling 6-Oxaspiro[3.4]octan-5-one, (isobutylene-isoprene copolymer) are strictly required for extended contact [2]. The highly dense, cross-linked molecular architecture of butyl rubber provides the highest permeation resistance to polar organic esters and ketones, extending breakthrough times to over 4 hours.

  • Eye and Respiratory Protection: Due to its H336 classification (Specific Target Organ Toxicity - Single Exposure), vapor accumulation can induce drowsiness or dizziness [1]. All handling must occur within a certified chemical fume hood. Splash-proof chemical goggles (ANSI Z87.1 compliant) are mandatory to prevent H319-level eye irritation.

Standard Operating Procedure: Nucleophilic Ring-Opening Workflow

To demonstrate the practical application of these safety principles, below is a validated, step-by-step methodology for a common synthetic workflow: the nucleophilic ring-opening of 6-Oxaspiro[3.4]octan-5-one using a primary amine.

  • Step 1: Environmental Preparation. Verify the fume hood face velocity is between 80–120 fpm. Clear the workspace of incompatible materials (e.g., strong oxidizers, strong acids/bases).

  • Step 2: PPE Donning. Equip a flame-resistant lab coat, chemical splash goggles, and 14-mil butyl rubber gloves. Operational Insight: If fine dexterity is required for weighing milligram quantities, a thin nitrile under-glove can be worn beneath the butyl glove to maintain tactile feedback while preserving the chemical barrier.

  • Step 3: Reagent Dispensing. Weigh 6-Oxaspiro[3.4]octan-5-one (1.0 eq) directly inside the fume hood using an analytical balance to minimize inhalation exposure. Transfer to an oven-dried round-bottom flask.

  • Step 4: Solvent Addition. Dissolve the spiro lactone in anhydrous Tetrahydrofuran (THF). Causality: Butyl gloves also provide excellent, overlapping permeation protection against THF, ensuring continuous safety during solvent handling.

  • Step 5: Reaction Execution. Add the primary amine (1.2 eq) dropwise. Equip the flask with a reflux condenser and heat to 60°C under an inert argon atmosphere. Causality: The spirocyclic strain of the lactone ring lowers the activation energy for nucleophilic attack, but the inert atmosphere prevents oxidative degradation of the amine nucleophile during heating.

  • Step 6: Quenching & Workup. Upon completion (monitored via LCMS), cool the reaction to room temperature and quench with saturated aqueous ammonium chloride to neutralize any unreacted amine before extraction.

Operational Workflow & Emergency Response Visualization

The following diagram illustrates the logical flow of handling, from initial storage to waste disposal, including the critical decision matrix for spill response.

G N1 1. Storage & Prep (Cool, Dry, Ventilated) N2 2. PPE Protocol (Butyl Gloves, Goggles, Lab Coat) N1->N2 Initiate N3 3. Fume Hood Operation (Draft > 100 fpm) N2->N3 Transfer N4 Spill Occurred? N3->N4 Monitor N5 Emergency Response (Vermiculite, Vent, Notify) N4->N5 Yes N6 4. Experimental Workflow (Synthesis/Assay) N4->N6 No N7 5. Waste Disposal (Non-Halogenated Organic) N5->N7 Cleanup N6->N7 Complete

Operational workflow and emergency spill response matrix for handling 6-Oxaspiro[3.4]octan-5-one.

Spill Response and Disposal Plan

Trustworthy safety protocols must account for systemic failures. In the event of a 6-Oxaspiro[3.4]octan-5-one spill, execute the following self-validating containment strategy:

  • Immediate Action: Evacuate the immediate vicinity. Do not remove your butyl gloves or goggles. Ensure the fume hood sash is lowered to maximize exhaust velocity.

  • Containment: Cover the liquid spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality: Vermiculite rapidly absorbs the liquid into its porous structure, drastically reducing the surface area available for evaporation and mitigating the H336 inhalation hazard.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Disposal: 6-Oxaspiro[3.4]octan-5-one contains only carbon, hydrogen, and oxygen. It must be categorized as Non-Halogenated Organic Waste . Causality: Strict segregation of non-halogenated waste from halogenated waste prevents the formation of highly reactive or corrosive byproducts during municipal incineration processes and significantly streamlines EHS disposal logistics.

References
  • NextSDS Chemical Substance Database. "6-oxaspiro[3.4]octan-5-one — Chemical Substance Information." NextSDS. Available at:[Link]

  • Office of Environment, Health & Safety. "Glove Selection Guide." University of California, Berkeley. Available at: [Link]

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